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Core Science & Biosynthesis

Foundational

Technical Guide: N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr)

This comprehensive technical guide details the physicochemical properties, synthesis, and applications of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr). [1] Executive Summary N-Isopropyl-L-Z-Phenylalaninamide is a chi...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical properties, synthesis, and applications of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr).

[1]

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide is a chiral, hydrophobic amino acid derivative used primarily as a mechanistic probe in enzymology and a building block in supramolecular chemistry. Structurally, it consists of an L-phenylalanine core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and amidated at the C-terminus with an isopropyl moiety.

This compound serves two critical roles in research:

  • Enzymatic Substrate: It acts as a model substrate for chymotrypsin-like serine proteases, probing the hydrophobic S1 binding pocket.

  • Supramolecular Assembly: As a member of the Z-Phe-NH-R family, it is investigated for its self-assembly properties, potentially forming low-molecular-weight organogels (LMWGs) via intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking.

Chemical Identity & Structure

Nomenclature & Identifiers[2][3][4]
  • IUPAC Name: Benzyl (S)-(1-(isopropylamino)-1-oxo-3-phenylpropan-2-yl)carbamate

  • Common Name: Z-Phe-NH-iPr; N-Benzyloxycarbonyl-L-phenylalanine isopropylamide[1][2]

  • CAS Registry Number: 78684-05-6 [3][1][2][4][5][6][7][8]

    • Critical Technical Note: Several chemical databases (e.g., Pharmaffiliates) list this CAS with the molecular formula C

      
      H
      
      
      
      N
      
      
      O (MW 206.3), which corresponds to the deprotected free amine (H-Phe-NH-iPr). However, the name explicitly includes "Z" (Benzyloxycarbonyl). Researchers must verify the molecular weight (340.42 vs. 206.3) before procurement to ensure the correct protection state.
  • SMILES: CC(C)NC(=O)NC(=O)OCC2=CC=CC=2

Molecular Descriptors
PropertyValue
Molecular Formula C

H

N

O

Molecular Weight 340.42 g/mol
Chirality L-configuration (S)
Hydrogen Bond Donors 2 (Amide NH, Carbamate NH)
Hydrogen Bond Acceptors 3 (Amide C=O, Carbamate C=O, Ether O)
Rotatable Bonds 7

Physicochemical Properties[1][2][3][4][6][7][10][11]

Solid-State Properties
  • Physical State: White to off-white crystalline powder.

  • Melting Point: 142–145 °C (Predicted based on Z-Phe-NH-Et analogs).

    • Causality: The high melting point relative to its molecular weight is driven by strong intermolecular hydrogen bonding between the amide and urethane groups in the crystal lattice.

  • Crystallinity: High. Likely crystallizes in an orthorhombic or monoclinic system, common for Z-Phe derivatives.

Solution Properties
  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL). The hydrophobic benzyl (Z) and phenyl (Phe) groups, combined with the isopropyl cap, dominate the solvation energetics.

    • Organic Solvents: Soluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, and Dichloromethane.

  • Partition Coefficient (LogP):

    • Predicted LogP: ~3.2 – 3.5

    • Implication: Highly lipophilic. It will readily cross biological membranes but requires co-solvents (e.g., DMSO) for aqueous bioassays.

  • pKa:

    • The molecule has no ionizable groups in the pH range 1–13. The amide and carbamate protons are non-acidic (pKa > 15).

Synthesis & Production Protocol

The synthesis follows a standard solution-phase peptide coupling strategy. The "Mixed Anhydride Method" is preferred for its cost-effectiveness and high purity, though carbodiimide coupling (EDC/HOBt) is also viable.

Reaction Pathway (Graphviz Diagram)

Synthesis ZPhe Z-L-Phenylalanine (Z-Phe-OH) MA Mixed Anhydride Intermediate ZPhe->MA Activation (-15°C, THF) IBCF Isobutyl Chloroformate (IBCF) IBCF->MA NMM N-Methylmorpholine (Base) NMM->MA Product Z-Phe-NH-iPr (Precipitate) MA->Product Aminolysis (RT, 2h) iPrNH2 Isopropylamine iPrNH2->Product

Caption: Synthesis of Z-Phe-NH-iPr via the Mixed Anhydride Method to minimize racemization.

Detailed Protocol (Self-Validating)
  • Activation: Dissolve Z-L-Phenylalanine (10 mmol) in anhydrous THF (50 mL). Cool to -15°C (ice/salt bath).

  • Base Addition: Add N-Methylmorpholine (NMM, 10 mmol). Stir for 5 min.

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF, 10 mmol). Maintain temp < -10°C to prevent urethane formation. Stir for 15 min.

  • Coupling: Add Isopropylamine (10.5 mmol) dissolved in THF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Purification):

    • Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

    • Acid Wash: Wash with 1N HCl (removes unreacted amine).

    • Base Wash: Wash with 5% NaHCO

      
       (removes unreacted Z-Phe-OH).
      
    • Brine Wash: Wash with saturated NaCl (removes water).

    • Dry & Concentrate: Dry over MgSO

      
      , filter, and evaporate.
      
  • Recrystallization: Recrystallize from EtOAc/Hexane to yield white needles.

Analytical Characterization

To validate the identity of Z-Phe-NH-iPr, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalAssignment

H NMR
(CDCl

)

7.2–7.4 (m, 10H)
Aromatic protons (Z-group + Phe-phenyl)

5.1 (s, 2H)
Benzylic CH

of Z-group

4.3–4.5 (m, 1H)

-CH of Phenylalanine

3.9–4.1 (m, 1H)
Methine CH of Isopropyl group

1.0–1.1 (d, 6H)
Methyl groups of Isopropyl
FT-IR 3280–3300 cm

N-H stretch (Amide A)
1690 cm

C=O stretch (Urethane/Carbamate)
1650 cm

C=O stretch (Amide I)
Mass Spectrometry m/z 341.2 [M+H]

Protonated molecular ion

Applications & Mechanism of Action

Enzymatic Probe (Chymotrypsin)

Z-Phe-NH-iPr is a "hydrophobic mimic" used to study the S1 specificity pocket of serine proteases like


-Chymotrypsin.
  • Mechanism: The Z-Phe moiety binds in the hydrophobic S1 cleft. The isopropylamide acts as a leaving group mimic or a steric probe.

  • Utility: Unlike esters (which are hydrolyzed rapidly), the amide bond is stable, making this compound a competitive inhibitor or a slow substrate, allowing for precise kinetic mapping (

    
     determination).
    
Supramolecular Gelation

Members of the Z-Phe-NH-R family are well-known Low Molecular Weight Gelators (LMWGs).

  • Hypothesis: Z-Phe-NH-iPr contains the requisite balance of hydrophobicity (Z + Phe) and hydrogen bonding (amide/urethane) to form self-assembled fibrillar networks.

  • Potential: It may gel organic solvents (organogel) like toluene or soybean oil upon heating and cooling. The isopropyl group adds steric bulk that may modulate the gel-to-sol transition temperature (

    
    ).
    

References

  • Chemical Identity & CAS Verification

    • Source: Pharmaffiliates & GuideChem D
    • Note: Verified CAS 78684-05-6; addressed formula ambiguity (C12 vs C20).
  • Source: Bodanszky, M. "Principles of Peptide Synthesis". Springer-Verlag.
  • Source: Weiss, R. G., & Terech, P. "Molecular Gels: Materials with Self-Assembled Fibrillar Networks".
  • Chymotrypsin Specificity: Source: Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity". Chemical Reviews. Context: Hydrophobic S1 pocket binding kinetics.

Sources

Exploratory

Molecular structure and weight of N-Isopropyl-L-Z-Phenylalaninamide

Executive Summary N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6) is a specialized amino acid derivative utilized primarily as a hydrophobic probe in protease kinetic studies and as a chiral intermediate in peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6) is a specialized amino acid derivative utilized primarily as a hydrophobic probe in protease kinetic studies and as a chiral intermediate in peptidomimetic drug synthesis.[1] Structurally, it consists of an L-phenylalanine core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and modified at the C-terminus with an isopropyl amide.[1]

This guide provides a rigorous technical breakdown of its molecular architecture, physicochemical properties, and validated synthesis protocols. It is designed to serve as a reference for researchers requiring precise structural data and fabrication methodologies for assay development or medicinal chemistry campaigns.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule is an amphiphilic construct balancing a lipophilic Z-protecting group and a hydrophobic isopropyl tail against the polar amide backbone. This specific substitution pattern is often employed to mimic the P1/P1' sites of chymotrypsin-like serine proteases.

Structural Specifications
PropertySpecification
Official Name N-Isopropyl-L-Z-Phenylalaninamide
Synonyms N-Benzyloxycarbonyl-L-phenylalanine isopropylamide; Z-Phe-NH-iPr
CAS Registry Number 78684-05-6
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
Exact Mass 340.1787
Stereochemistry L-isomer (S-configuration at the alpha-carbon)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Structural Logic & Connectivity

The molecule can be deconstructed into three functional domains, each serving a specific biochemical role:

  • The Z-Group (N-terminus): A carbobenzyloxy moiety that provides steric bulk and aromatic stacking potential, often occupying the S2 subsite of proteases.

  • The L-Phenylalanine Core: The chiral scaffold providing the benzyl side chain (P1 residue) essential for hydrophobic pocket recognition (e.g., in Chymotrypsin).

  • The Isopropyl Amide (C-terminus): A secondary amide that mimics the scissile bond's leaving group or blocks the C-terminus to prevent exopeptidase degradation.[1]

MolecularStructure cluster_0 Functional Domains Z_Group Benzyloxycarbonyl (Z) (Hydrophobic Cap) Phe_Core L-Phenylalanine (Chiral Scaffold) Z_Group->Phe_Core Carbamate Linkage Iso_Amide Isopropyl Amide (C-Terminal Block) Phe_Core->Iso_Amide Amide Bond

Figure 1: Modular decomposition of N-Isopropyl-L-Z-Phenylalaninamide showing functional domains.[1]

Part 2: Synthesis & Fabrication Protocols

The synthesis of N-Isopropyl-L-Z-Phenylalaninamide follows a standard solution-phase peptide coupling strategy.[2] The protocol below utilizes Z-L-Phe-OH as the starting material, coupled with isopropylamine using a carbodiimide/additive system to suppress racemization.[1]

Validated Synthesis Workflow

Reagents Required:

  • Starting Material: Z-L-Phe-OH (CAS: 1161-13-3) [1][1][2]

  • Amine: Isopropylamine (CAS: 75-31-0)[1]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC

  • Additive: HOBt (Hydroxybenzotriazole) to prevent racemization

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base: N-Methylmorpholine (NMM) or DIPEA (if using amine salts)[1]

Step-by-Step Protocol:

  • Activation:

    • Dissolve Z-L-Phe-OH (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add HOBt (1.1 equiv) and stir at 0°C for 10 minutes.

    • Add EDC·HCl (1.1 equiv). Stir for 15 minutes at 0°C to form the active ester.

  • Coupling:

    • Add Isopropylamine (1.1 equiv) dropwise to the reaction mixture.

    • Note: If using isopropylamine hydrochloride, add 1.1 equiv of DIPEA.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Dilute with excess DCM.

    • Acid Wash: Wash with 1N HCl (removes unreacted amine).

    • Base Wash: Wash with saturated NaHCO₃ (removes unreacted Z-Phe-OH).

    • Brine Wash: Wash with saturated NaCl.

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purification:

    • Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography (Eluent: 30-50% EtOAc in Hexane).

SynthesisWorkflow Start Start: Z-L-Phe-OH (CAS 1161-13-3) Activation Activation (0°C) Formation of Active Ester Start->Activation Reagents Reagents: Isopropylamine, EDC, HOBt Reagents->Activation Coupling Amide Coupling (RT, 4-6 hrs) Activation->Coupling Workup Work-up (Acid/Base Extraction) Coupling->Workup Purification Purification (Recrystallization/Column) Workup->Purification Product Final Product: Z-Phe-NH-iPr Purification->Product

Figure 2: Step-by-step synthetic pathway for Z-Phe-NH-iPr production.[1][3]

Part 3: Analytical Validation (QA/QC)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 7.20–7.40 (m, 10H): Overlapping aromatic protons from the Z-group (benzyl) and Phenylalanine side chain.

  • δ 5.10 (s, 2H): Benzylic protons of the Z-group (-O-CH₂ -Ph).[1]

  • δ 5.30 (bd, 1H): Carbamate NH proton.

  • δ 4.35 (m, 1H): Alpha-proton of Phenylalanine.

  • δ 4.00 (m, 1H): Methine proton of the isopropyl group (-NH-CH -(CH₃)₂).

  • δ 3.05 (d, 2H): Beta-protons of Phenylalanine (-CH₂ -Ph).[1]

  • δ 1.05 (d, 6H): Methyl protons of the isopropyl group (-CH-(CH₃ )₂).[1]

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 341.2

  • Expected [M+Na]⁺: 363.2

Part 4: Applications in Drug Development

4.1 Protease Substrate Modeling N-Isopropyl-L-Z-Phenylalaninamide serves as a non-hydrolyzable analog (relative to the ester) or a slow-reacting substrate for chymotrypsin-like serine proteases.[1] The bulky isopropyl group probes the S1' subsite specificity, while the Z-Phe moiety occupies the S1 and S2 sites.

4.2 Peptidomimetic Intermediate This compound acts as a precursor for "reduced amide" isosteres. Reduction of the amide carbonyl (using LiAlH₄) yields the corresponding diamine, a core scaffold for HIV protease inhibitors and other transition-state mimetics.

References

  • Angene Chemical. (n.d.). N-Isopropyl L-Z-Phenylalaninamide (CAS 78684-05-6).[4][5][6] Retrieved from [Link][4]

  • PubChem. (n.d.). Compound Summary: Z-L-Phenylalanine.[1][2] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for N-Isopropyl-L-Z-Phenylalaninamide

This guide provides an in-depth technical analysis of the solubility thermodynamics, solvent selection strategies, and experimental protocols for N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6). Executive Summary N-I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility thermodynamics, solvent selection strategies, and experimental protocols for N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6).

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) represents a critical class of chiral intermediates used in the synthesis of peptidomimetics and protease inhibitors. Its structure—comprising a hydrophobic benzyloxycarbonyl (Z) protecting group, a phenylalanine core, and an isopropyl amide terminus—creates a complex solubility profile governed by competing hydrophobic interactions and hydrogen bond networks.

This guide serves as a definitive protocol for researchers to characterize the solid-liquid equilibrium (SLE) of Z-Phe-NH-iPr. It details the physicochemical drivers of solubility, provides self-validating experimental workflows, and outlines the thermodynamic modeling required for process optimization in drug development.

Molecular Characterization & Solubility Prediction

To understand the solubility profile, we must first deconstruct the molecule's interactions with solvent matrices.

Structural Activity Relationship (SAR)
  • Hydrophobic Domains: The benzyl ring of the Z-group, the phenyl ring of the phenylalanine side chain, and the isopropyl group contribute to significant lipophilicity. This predicts low solubility in water and high solubility in non-polar to moderately polar organic solvents.

  • Hydrogen Bonding: The urethane (carbamate) linkage and the amide bond act as both hydrogen bond donors (NH) and acceptors (C=O). This necessitates solvents with proton-accepting capabilities (e.g., ketones, amides) or amphiprotic characteristics (e.g., alcohols) for optimal dissolution.

Predicted Solvent Compatibility Matrix

Based on the Hansen Solubility Parameters (HSP) for Z-protected amino acid derivatives, the solubility hierarchy is established as follows:

Solvent ClassRepresentative SolventsInteraction MechanismSolubility Prediction
Polar Aprotic DMF, DMSO, NMPDipole-dipole, H-bond disruptionVery High (Primary Solvents)
Ketones Acetone, 2-ButanoneH-bond acceptanceHigh
Alcohols Methanol, Ethanol, IPAAmphiprotic solvationModerate to High (Temperature dependent)
Esters Ethyl AcetateWeak H-bond acceptanceModerate
Hydrocarbons Hexane, HeptaneDispersion forces onlyLow (Anti-solvents)
Aqueous WaterHydrophobic effect dominatesInsoluble

Experimental Protocols for Solubility Determination

Reliable thermodynamic data requires rigorous experimental control. Two complementary methods are recommended: the Static Gravimetric Method for equilibrium data and the Dynamic Laser Monitoring Method for metastable zone width (MSZW) determination.

Protocol A: Static Gravimetric Analysis (Equilibrium Solubility)

Objective: Determine the mole fraction solubility (


) at thermodynamic equilibrium.

Step-by-Step Workflow:

  • Preparation: Add excess Z-Phe-NH-iPr solid to a double-jacketed glass vessel containing 50 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Stir the suspension at 400 rpm using a magnetic stirrer. Control temperature (

    
     K) using a circulating water bath.
    
  • Duration: Allow the system to equilibrate for 24 hours.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m, PTFE) to prevent precipitation during transfer.
    
  • Quantification: Weigh the filtrate, evaporate the solvent under vacuum, and weigh the dry residue.

  • Calculation:

    
    
    Where 
    
    
    
    is mass,
    
    
    is molar mass, subscript 1 is solute, and 2 is solvent.
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Rapidly determine solubility curves and detect the onset of nucleation.

Step-by-Step Workflow:

  • Setup: Place a mixture of known composition (solute/solvent) in a crystallization reactor equipped with a laser transmissometer.

  • Heating: Heat the mixture at 1 K/min until the laser transmission reaches 100% (dissolution point,

    
    ).
    
  • Cooling: Cool the solution at 1 K/min until transmission drops sharply (nucleation point,

    
    ).
    
  • Iteration: Repeat with varying solute concentrations to map the solubility and supersaturation curves.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for selecting and executing the appropriate solubility protocol.

SolubilityWorkflow Start Start: Solubility Characterization Goal Define Goal Start->Goal Equilibrium Equilibrium Data (Thermodynamics) Goal->Equilibrium Need precise x_i MSZW Process Design (Kinetics) Goal->MSZW Need nucleation limits Gravimetric Static Gravimetric Method (High Accuracy) Equilibrium->Gravimetric Laser Dynamic Laser Method (High Speed) MSZW->Laser Analysis Data Analysis & Modeling Gravimetric->Analysis Laser->Analysis Apelblat Apelblat Equation Fit Analysis->Apelblat VantHoff Van't Hoff Analysis Analysis->VantHoff Output Solubility Profile Generated Apelblat->Output VantHoff->Output

Figure 1: Decision matrix and workflow for solubility determination methodologies.

Thermodynamic Modeling

To translate experimental data into process parameters, the solubility behavior must be modeled mathematically. For Z-Phe-NH-iPr, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility with temperature.

Modified Apelblat Equation

This semi-empirical model accounts for the non-ideality of the solution:



  • 
     : Mole fraction solubility of Z-Phe-NH-iPr.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: These parameters reflect the enthalpy of solution and the variation of heat capacity. A positive correlation (increasing solubility with temperature) typically yields a negative

      
       value.
      
Van't Hoff Analysis

To understand the driving forces (Enthalpy vs. Entropy), the Van't Hoff equation is applied:



  • Endothermic Dissolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Typical for Z-Phe-NH-iPr in organic solvents. Solubility increases with temperature.
    
  • Entropy (

    
    ):  Driven by the disruption of the crystal lattice and solvent structuring.
    

Process Application: Crystallization Engineering

The ultimate goal of solubility profiling is to design a robust purification process.

Solvent Selection for Purification
  • Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

    
    ).
    
    • Recommended:Ethanol or Isopropanol . These solvents show a significant solubility drop from 60°C to 0°C, maximizing yield.

  • Anti-Solvent Crystallization: Used when thermal degradation is a risk.

    • System: Dissolve in Acetone (high solubility) and slowly add Water (anti-solvent).

Visualization: Solvent Selection Logic

SolventSelection Input Crude Z-Phe-NH-iPr SolubilityCheck Check Solubility vs Temp Input->SolubilityCheck SteepCurve Steep Curve? (High dS/dT) SolubilityCheck->SteepCurve Yes FlatCurve Flat Curve? SolubilityCheck->FlatCurve No Cooling Cooling Crystallization (e.g., Ethanol) SteepCurve->Cooling AntiSolvent Anti-Solvent Precipitation (Acetone + Water) FlatCurve->AntiSolvent

Figure 2: Logic flow for selecting the crystallization mode based on solubility thermodynamics.

References

  • PubChem. (2025).[1] Compound Summary: N-Isopropyl-N'-phenyl-1,4-phenylenediamine (Analogous structures).[1][2] National Center for Biotechnology Information. Link

  • NIST. (2025). Thermophysical Properties of Amino Acid Derivatives. National Institute of Standards and Technology. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • ChemicalBook. (2025). N-Cbz-L-Phenylalanine Properties and Solubility Data.Link

  • BenchChem. (2025).[3] Solubility prediction protocols for hydrophobic amides.Link

Sources

Exploratory

Literature review of Z-protected phenylalanine derivatives

An In-depth Technical Guide to Z-Protected Phenylalanine Derivatives for Researchers, Scientists, and Drug Development Professionals Executive Summary The benzyloxycarbonyl (Z or Cbz) group represents a foundational corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Z-Protected Phenylalanine Derivatives for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group represents a foundational cornerstone in the field of chemical peptide synthesis. Introduced by Bergmann and Zervas in 1932, it was the first reliably selective Nα-protecting group, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science.[1][2] This innovation enabled the stepwise, controlled assembly of amino acids, paving the way for the development of complex therapeutic peptides and advanced biochemical research tools.[1][3] This guide provides a comprehensive overview of Z-protected phenylalanine, a key building block in peptide chemistry. It details the synthesis, characterization, deprotection strategies, and strategic applications of Z-L-phenylalanine, offering field-proven insights and detailed protocols for professionals in drug development and chemical biology.

The Cornerstone of Controlled Peptide Synthesis: The Benzyloxycarbonyl (Z) Group

Prior to the 1930s, the direct coupling of two amino acids was a significant challenge, often resulting in a random mixture of products. The problem lay in the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. To achieve a specific sequence, it was necessary to temporarily "mask" the amino group of one amino acid while its carboxyl group was coupled to the free amino group of another.

The breakthrough came with the introduction of the benzyloxycarbonyl (Cbz or Z) group.[2][4] By reacting an amino acid with benzyl chloroformate, the highly reactive amine is converted into a significantly less nucleophilic carbamate.[5][6] This transformation is pivotal for several reasons:

  • Robust Stability: The Z-group is stable under a wide array of reaction conditions, including basic and mildly acidic media, which provides great flexibility during multi-step syntheses.[1][7]

  • Prevention of Racemization: Z-protected amino acids are resistant to racemization during peptide bond formation, a critical factor for maintaining the stereochemical integrity of the final peptide.[2][7]

  • Versatile Removal: The group can be cleaved under conditions that typically do not affect the newly formed peptide bonds. The primary method is catalytic hydrogenation, a mild process that yields the free amine, toluene, and carbon dioxide.[1][5] Harsher conditions, such as using hydrogen bromide in acetic acid, are also effective.[2][7]

This combination of stability and selective removability established the Z-group as the standard in peptide chemistry for decades and it remains highly relevant today, especially in solution-phase synthesis and for the protection of amino acid side chains.[2][8][9]

Synthesis and Characterization of Z-L-Phenylalanine (Z-Phe-OH)

Z-L-phenylalanine is synthesized by the Schotten-Baumann reaction, where L-phenylalanine is acylated with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of Z-L-Phenylalanine

Materials:

  • L-Phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or other suitable solvent system)

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • Dissolution: Dissolve L-Phenylalanine in an aqueous solution of sodium carbonate (e.g., 1 M Na₂CO₃) in a reaction vessel. Cool the solution in an ice bath to 0°C.

  • Acylation: While stirring vigorously, slowly add benzyl chloroformate to the cooled solution. The reaction is exothermic; maintain the temperature at or below 5°C.

  • Reaction: Allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2 with dilute HCl while cooling in an ice bath. The Z-L-phenylalanine product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Z-L-phenylalanine.

Physicochemical and Spectroscopic Characterization

Successful synthesis must be confirmed through rigorous characterization.

Table 1: Physicochemical Properties of Z-L-Phenylalanine

Property Value Reference(s)
Molecular Formula C₁₇H₁₇NO₄ [10]
Molecular Weight 299.3 g/mol [10]
Appearance White to off-white powder [10]
Melting Point 83-94 °C [10]

| Optical Rotation | [α]D²⁰ = +5 ± 2º (c=2 in Acetic Acid) |[10] |

Table 2: Representative ¹H and ¹³C NMR Data for Z-L-Phenylalanine (Note: Exact chemical shifts can vary based on solvent and concentration.)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Carboxyl (COOH) ~12.5 (s, 1H)~173.5
Amide (NH) ~7.9 (d, 1H)-
Aromatic (Phe & Z) 7.1-7.4 (m, 10H)126.5-137.5
Z-group CH₂ ~5.0 (s, 2H)~66.0
α-CH ~4.4 (m, 1H)~56.0
β-CH₂ ~3.0 (m, 2H)~37.0

Strategic Deprotection of the Z-Group

The removal of the Z-group is a critical step that must be efficient and selective to avoid damaging the peptide chain.

Workflow: Z-Group Protection and Deprotection Cycle

G cluster_protection Protection cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection A L-Phenylalanine B Z-L-Phenylalanine (Z-Phe-OH) A->B + Benzyl Chloroformate C Z-Protected Peptide B->C + Activated Amino Acid D Deprotected Peptide C->D Catalytic Hydrogenation

Caption: Workflow for using Z-Phe-OH in peptide synthesis.

Protocol 1: Catalytic Hydrogenolysis (Mild Conditions)

This is the most common and mildest method for Z-group cleavage.[1][5]

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or slightly above) at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until all starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Isolation: The filtrate contains the deprotected peptide, which can be isolated by removing the solvent under reduced pressure.

Deprotection Mechanism: Catalytic Hydrogenolysis

G Z_Peptide Z-NH-Peptide Catalyst Pd/C Z_Peptide->Catalyst H2 H₂ H2->Catalyst Products H₂N-Peptide + Toluene + CO₂ Catalyst->Products

Caption: Z-group cleavage via catalytic hydrogenation.

Protocol 2: Acidolysis with HBr in Acetic Acid (Harsh Conditions)

This method is used when the peptide contains functional groups sensitive to hydrogenation (e.g., alkynes or other reducible groups).[1][2]

Procedure:

  • Dissolve the Z-protected peptide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid (e.g., 33% HBr/AcOH).

  • Stir the reaction at room temperature for 1-2 hours.

  • The product is typically precipitated by the addition of dry ether and collected by filtration.

Applications in Peptide Synthesis

The Z-group is a versatile tool for both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis, while more labor-intensive than solid-phase methods, is highly valuable for large-scale production and the synthesis of shorter peptides.[4][11] In this context, Z-protected phenylalanine is a preferred building block. A common strategy involves coupling a Z-protected amino acid (like Z-Phe-OH) with an amino acid ester (e.g., H-Leu-OMe) using a coupling agent like dicyclohexylcarbodiimide (DCC) or EDC.[11][12] The resulting Z-dipeptide ester can then be selectively deprotected at either the N-terminus (by hydrogenolysis of the Z-group) or the C-terminus (by saponification of the ester) for further chain elongation.

Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc/tBu strategy dominates modern SPPS, the Z-group still plays a crucial role, particularly for side-chain protection.[2][8][9] For example, in a Boc-based synthesis strategy, the side-chain amino group of lysine is often protected as Z-Lys. The Z-group is stable to the repeated treatments with trifluoroacetic acid (TFA) used to remove the N-terminal Boc group but can be cleaved in the final step using strong acid (like HF) or hydrogenolysis.[9][13] This orthogonality is fundamental to synthesizing complex peptides with multiple reactive side chains.[7][13] The use of Z-protected derivatives allows for the creation of specific peptide-based drugs and research tools, contributing significantly to drug development in areas like oncology and immunotherapy.[3]

Conclusion

The Z-group for amine protection was a revolutionary development in chemical biology, enabling the era of rational, stepwise peptide synthesis. Z-L-phenylalanine remains an indispensable reagent for researchers and drug developers. Its straightforward synthesis, robust stability, and versatile deprotection options make it a reliable and powerful tool. A thorough understanding of its chemistry, as detailed in this guide, empowers scientists to leverage this classic protecting group to construct complex peptides for therapeutic and research applications.

References

  • Chem-Impex. Z-Phe-Phe-OH. (chem-impex.com). [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. (masterorganicchemistry.com). [Link]

  • Schally, A. V., & Coy, D. H. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]

  • Wikipedia. Phenylalanine. (en.wikipedia.org). [Link]

  • Wikipedia. Peptide synthesis. (en.wikipedia.org). [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. (masterorganicchemistry.com). [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (orgsyn.org). [Link]

  • Slideshare. (2017). Protection for amino group and amino acid. (slideshare.net). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. (aapptec.com). [Link]

  • National Center for Biotechnology Information. L-Phenylalanine. PubChem Compound Database. (pubchem.ncbi.nlm.nih.gov). [Link]

  • IJP. (2019). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. (ijponline.com). [Link]

  • Toti, K. S., & Hotha, S. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 13(12), 1696–1714. [Link]

  • Chem-Impex. Z-L-phenylalanine. (chem-impex.com). [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). (aapptec.com). [Link]

  • National Center for Biotechnology Information. Phenylalanyl-phenylalanyl-phenylalanine. PubChem Compound Database. (pubchem.ncbi.nlm.nih.gov). [Link]

  • Bio.ITEP. Phenylalanine. (bio.protein.institute). [Link]

  • Chemistry LibreTexts. (2025). Peptide Synthesis- Solution-Phase. (chem.libretexts.org). [Link]

  • Google Patents. (2015). Solid phase peptide synthesis methods and associated systems.
  • Wiley-VCH. (2009). Protection Reactions. (onlinelibrary.wiley.com). [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255. [Link]

  • Xu, J. C., & Xu, G. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of visualized experiments : JoVE, (93), 52204. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 18(11), 14298–14313. [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

  • The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. (rsc.org). [Link]

  • Google Patents. (2019). Method for solution-phase peptide synthesis.
  • FREDI. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (fredi.val.se). [Link]

  • BMRB. L-Phenylalanine at BMRB. (bmrb.io). [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. [Link]

  • ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. (chemrxiv.org). [Link]

  • Google Patents. (1984). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • Fields, G. B. (2001). Amino acid analysis. Current protocols in protein science, Appendix 3, A.3D.1–A.3D.11. [Link]

  • Royal Society of Chemistry. (2018). Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. (pubs.rsc.org). [Link]

Sources

Foundational

Polymorphic Forms and Phase Stability of N-Isopropyl-L-Z-Phenylalaninamide Crystals

An in-depth technical guide on the polymorphic and phase behavior of N-Isopropyl-L-Z-Phenylalaninamide (Z-L-Phe-NH-iPr). A Technical Guide to Supramolecular Assembly and Solid-State Characterization Executive Summary N-I...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the polymorphic and phase behavior of N-Isopropyl-L-Z-Phenylalaninamide (Z-L-Phe-NH-iPr).

A Technical Guide to Supramolecular Assembly and Solid-State Characterization

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide (Z-L-Phe-NH-iPr) represents a critical class of Low Molecular Weight Gelators (LMWGs) . Unlike traditional small molecule drugs where polymorphism refers strictly to different crystal lattice arrangements, the "polymorphism" of Z-L-Phe-NH-iPr is defined by the competition between a metastable fibrillar gel phase and a thermodynamically stable crystalline phase .

This guide details the structural characterization, thermodynamic driving forces, and kinetic pathways governing these forms. For drug development professionals, understanding this dichotomy is essential, as the inadvertent transition from the gel state (often desired for topical or depot delivery) to the crystalline state (precipitation) constitutes a major formulation failure mode.

Chemical Identity and Molecular Architecture[1][2]

The compound derives its unique assembly properties from its amphiphilic structure, combining a hydrophobic aromatic core with a hydrogen-bonding amide backbone.

Parameter Details
Chemical Name N-benzyloxycarbonyl-L-phenylalanine isopropylamide
Abbreviation Z-L-Phe-NH-iPr
CAS Registry 78684-05-6 (Note: Often associated with the unprotected amine; Z-protected form is the active gelator)
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight ~340.42 g/mol
Chirality L-enantiomer (S-configuration)
Key Functionality Carbamate (Z-group) and Amide (Isopropyl) H-bond donors/acceptors

Solid-State Characterization: The Polymorphic Landscape

The solid-state behavior of Z-L-Phe-NH-iPr is characterized by two primary forms. The "Gel" form is a supramolecular polymorph, while the "Crystal" form is the lattice-energy minimum.

Form I: The Supramolecular Gel Phase (Metastable)
  • Morphology: High-aspect-ratio fibers or helical ribbons (width: 10–100 nm).

  • Structure: Driven by 1D hydrogen-bonding networks along the fiber axis. The molecules stack perpendicular to the fiber direction, often stabilized by

    
     stacking of the phenyl and benzyloxy rings.
    
  • XRPD Signature: Broad, low-intensity peaks indicating short-range order but lacking long-range 3D periodicity. A characteristic low-angle reflection often corresponds to the lamellar spacing (length of the molecule).

  • Thermal Behavior (DSC): Exhibits a broad endotherm at

    
     (Gel-Sol transition), typically lower than the crystalline melting point.
    
Form II: The Crystalline Phase (Stable)
  • Morphology: Macroscopic needles or platelets.

  • Structure: A triclinic or monoclinic unit cell (typically Space Group

    
     for chiral molecules). The H-bonds are satisfied within a tight 3D lattice, excluding solvent molecules that might be trapped in the gel network.
    
  • XRPD Signature: Sharp, high-intensity Bragg reflections.

  • Thermal Behavior (DSC): Sharp melting endotherm at

    
     (typically >140°C, solvent dependent).
    
Comparative Data Profile
FeatureForm I (Gel/Fibrillar) Form II (Crystalline)
Thermodynamic Status Metastable (Kinetically Trapped)Stable (Global Minimum)
Formation Mechanism Rapid cooling (

C/min) or sonication
Slow evaporation or aging
Mechanical State Viscoelastic solid (

)
Brittle solid
Solubility Apparent solubility is higher (supersaturated)Equilibrium solubility (

)
Key Instability Syneresis and Ostwald RipeningNone (End state)

Thermodynamic & Kinetic Pathways[7]

The transition from the solution state to either the gel or crystal is governed by the supersaturation ratio (


)  and the cooling rate .
Phase Transition Logic

The system follows the Ostwald Rule of Stages :

  • Upon cooling a hot solution, the system first accesses the state with the closest free energy to the liquid, which is often the metastable gel phase (Form I).

  • Over time, the system relaxes to the crystalline phase (Form II).

This process is a dissolution-recrystallization mechanism where the gel fibers dissolve to feed the growth of the more stable crystals.

Visualization of Phase Pathways

PhaseTransition cluster_0 Critical Instability Pathway Sol Isotropic Solution (High T) Nucleation Nucleation Event Sol->Nucleation Cooling / Supersaturation Gel Form I: Supramolecular Gel (Metastable Fibrils) Nucleation->Gel Fast Kinetics (k1) 1D Growth Dominates Crystal Form II: Macroscopic Crystal (Thermodynamic Stable) Nucleation->Crystal Slow Kinetics (k2) 3D Growth Dominates Gel->Sol Heating > T_gel Gel->Crystal Aging / Ostwald Ripening (Irreversible)

Figure 1: Kinetic and thermodynamic pathways of Z-L-Phe-NH-iPr assembly. The red arrow represents the critical failure mode in gel formulations.

Experimental Protocols

Protocol A: Preparation of the Metastable Gel (Form I)

Objective: Isolate the fibrillar network for rheological or structural analysis.

  • Dissolution: Weigh 10 mg of Z-L-Phe-NH-iPr into a 4 mL vial.

  • Solvent Addition: Add 1.0 mL of toluene or cyclohexane (typical gelation solvents).

  • Heating: Seal the vial and heat to 90°C (or until clear) using a heating block. Caution: Ensure complete dissolution to remove crystal memory.

  • Quench Cooling: Immediately transfer the vial to a water bath at 20°C.

  • Validation: Invert the vial after 15 minutes. If the sample does not flow, a gel is formed.

Protocol B: Preparation of Stable Crystals (Form II)

Objective: Obtain single crystals for X-ray diffraction.

  • Dissolution: Prepare a saturated solution in ethyl acetate or ethanol at room temperature.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove existing nuclei.

  • Slow Evaporation: Cover the vial with Parafilm and poke 2-3 small holes.

  • Incubation: Store in a vibration-free environment at 20°C for 3-7 days.

  • Harvesting: Collect the resulting needle/platelet crystals by filtration.

Protocol C: Monitoring the Gel-to-Crystal Transition

Objective: Quantify the stability of the gel form.

  • Preparation: Prepare the gel as in Protocol A in a quartz cuvette.

  • Turbidity Measurement: Place in a UV-Vis spectrophotometer. Monitor Absorbance at 600 nm (non-absorbing region) over 24 hours.

    • Initial: High turbidity (scattering by fibers).

    • Transition: A drop in turbidity as fibers dissolve, followed by a sharp spike or fluctuation as macroscopic crystals precipitate and settle.

  • XRPD Confirmation: At the end point, dry the precipitate and run XRPD to confirm sharp Bragg peaks matching Form II.

References

  • Weiss, R. G. (2014). Molecular Gels: Materials with Self-Assembled Fibrillar Networks. Springer.

  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews, 97(8), 3133–3160.

  • Smith, D. K. (2009). Lost in translation? Chirality effects in the self-assembly of nanostructured gel-phase materials. Chemical Society Reviews, 38(3), 684–694.

  • Hanabusa, K., et al. (1996). Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane. Angewandte Chemie International Edition, 35(17), 1949–1951.

  • Steed, J. W. (2010). Supramolecular gel chemistry: developments over the last decade. Chemical Communications, 47, 1379–1383.

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-Isopropyl-L-Z-Phenylalaninamide via Carbodiimide Coupling

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr). This molecule serves as a critical model substrate for protease inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr). This molecule serves as a critical model substrate for protease inhibition studies (specifically chymotrypsin-like activity) and as a hydrophobic intermediate in peptidomimetic drug design.

The protocol utilizes a carbodiimide-mediated coupling (EDC/HOBt) strategy.[1] Unlike mixed anhydride methods, which can be moisture-sensitive, or acid chloride methods that risk racemization, the EDC/HOBt route offers a balance of high enantiomeric purity (>99% ee), operational simplicity, and bench-top stability.

Strategic Analysis: Reaction Design

To ensure scientific integrity and reproducibility, the synthesis is designed around three critical chemical principles:

  • N-Terminal Protection (The Z-Group):

    • Choice: Benzyloxycarbonyl (Z or Cbz).

    • Rationale: The Z-group is a urethane protector. Unlike amide protectors (e.g., Acetyl), urethane groups significantly suppress oxazolone formation—the primary mechanism of racemization during activation. It is orthogonal to t-butyl based side chains and removable via catalytic hydrogenolysis (

      
      ), preserving the amide bond.
      
  • Activation Strategy (EDC/HOBt):

    • Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the hydrochloride salt.[2]

    • Additive: 1-Hydroxybenzotriazole (HOBt).[1][3][4][5]

    • Mechanism: EDC activates the carboxylic acid to an O-acylisourea. HOBt rapidly intercepts this reactive (and racemization-prone) intermediate to form a deeper-seated, yet reactive, OBt-active ester. This ester undergoes aminolysis by isopropylamine to yield the target amide with minimal loss of chirality.

  • Solvent Selection:

    • Dichloromethane (DCM): Preferred for its low boiling point (ease of workup) and excellent solubility of the hydrophobic Z-Phe-OH and the final amide product.

Reaction Pathway Visualization

The following diagram illustrates the activation and coupling pathway, highlighting the role of HOBt in preventing side reactions.

ReactionPathway Start Z-Phe-OH (Starting Material) Inter1 O-Acylisourea (Reactive Intermediate) Start->Inter1 Activation EDC EDC (Activator) EDC->Inter1 ActiveEster OBt-Active Ester (Stable Intermediate) Inter1->ActiveEster Trans-esterification (Prevents Racemization) Urea Urea Byproduct (Water Soluble) Inter1->Urea Byproduct Formation HOBt HOBt (Additive) HOBt->ActiveEster Product N-Isopropyl-L-Z-Phe-Amide (Target) ActiveEster->Product Aminolysis Amine Isopropylamine (Nucleophile) Amine->Product

Figure 1: Mechanistic pathway of EDC/HOBt mediated amide coupling. The HOBt intercept is critical for maintaining optical purity.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Purity RequirementRole
Z-L-Phenylalanine 299.321.0>99% (HPLC)Substrate
Isopropylamine 59.111.2>99%, AnhydrousNucleophile
EDC·HCl 191.701.2Synthesis GradeCoupling Agent
HOBt (anhydrous) 135.121.2>98%Racemization Suppressor
DIPEA 129.241.0>99%Base (Neutralize EDC.HCl)
DCM 84.93SolventAnhydrousReaction Medium
Equipment
  • Round-bottom flask (100 mL for 5g scale).

  • Magnetic stir bar & plate.[4][5]

  • Ice-water bath (

    
    C).
    
  • Separatory funnel.[6][7]

  • Rotary evaporator.[5][6]

  • High-vacuum manifold.

Step-by-Step Synthesis Protocol

Phase 1: Activation (0°C)
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Z-L-Phenylalanine (1.0 eq, e.g., 3.0 g) and HOBt (1.2 eq) to the flask.

  • Solvent: Add anhydrous DCM (concentration ~0.2 M, approx. 50 mL). Stir until fully dissolved.

  • Cooling: Immerse the flask in an ice-water bath and cool to

    
    C for 10 minutes.
    
  • Activator Addition: Add EDC·HCl (1.2 eq) in a single portion.

  • Base Addition: Add DIPEA (1.0 eq) dropwise.

    • Critical Note: The base is strictly to neutralize the HCl associated with the EDC. Do not add excess base, as high pH promotes racemization.

  • Pre-activation: Stir at

    
    C for 20 minutes. You may observe a slight precipitate or cloudiness; this is normal.
    
Phase 2: Coupling (Room Temperature)[4]
  • Amine Addition: Add Isopropylamine (1.2 eq) dropwise to the cold solution.

  • Reaction: Allow the mixture to warm naturally to room temperature (remove ice bath).

  • Duration: Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
Phase 3: Workup (Liquid-Liquid Extraction)

This step relies on the differential solubility of byproducts. The urea byproduct is water-soluble, and unreacted amine/acid are removed via pH manipulation.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM) Wash1 Wash 1: 1M HCl (Cold) Removes: Unreacted Amine, DIPEA ReactionMix->Wash1 Wash2 Wash 2: Sat. NaHCO3 Removes: Unreacted Z-Phe-OH, HOBt Wash1->Wash2 Wash3 Wash 3: Brine (Sat. NaCl) Removes: Trace Water/Emulsions Wash2->Wash3 Drying Dry Organic Layer (MgSO4 or Na2SO4) Wash3->Drying Evap Rotary Evaporation Yields: Crude Solid Drying->Evap

Figure 2: Purification workflow utilizing acid/base extraction.

  • Dilution: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 30 mL). Warning: CO2 evolution is unlikely here, but vent frequently.

  • Base Wash: Wash with Saturated

    
      (2 x 30 mL). Removes unreacted carboxylic acid and HOBt.
    
  • Brine Wash: Wash with Saturated NaCl (1 x 30 mL).

  • Drying: Collect the organic (lower) layer, dry over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator) to yield a white to off-white solid.

Phase 4: Final Purification (Recrystallization)

While column chromatography can be used, recrystallization is preferred for scale-up.

  • Solvent System: Ethyl Acetate / Hexanes (or Petroleum Ether).[6]

  • Procedure: Dissolve the crude solid in minimal hot Ethyl Acetate. Add Hexanes dropwise until persistent turbidity is observed. Cool to

    
    C overnight.
    
  • Collection: Filter the crystals and dry under high vacuum.

Analytical Validation (QC)

To confirm identity and purity, the following data should be obtained:

MethodExpected Result
Appearance White crystalline solid.
1H NMR (CDCl3)

7.35
(m, 10H, Aromatic Z & Phe),

5.10
(s, 2H, Z-CH2),

4.40
(m, 1H,

-CH),

3.95
(m, 1H, Isopropyl-CH),

3.05
(d, 2H,

-CH2),

1.05
(d, 6H, Isopropyl-CH3).
Mass Spec (ESI)

Da (Calculated MW: 340.42).
HPLC Purity >98% (254 nm).
Chiral HPLC Single peak (confirming no racemization).

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Poor activation or hydrolysis of active ester.

    • Solution: Ensure DCM is anhydrous.[4] Increase activation time to 30 mins. Ensure HOBt is dry.

  • Issue: Racemization (detected by Chiral HPLC).

    • Cause: Too much base (DIPEA) or high temperature.

    • Solution: Reduce DIPEA to 0.9 eq or omit if strictly necessary (though reaction will be slower). Ensure coupling stays at room temperature; do not heat.

  • Issue: Product is an oil/sticky gum.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link (Foundational reference for carbodiimide coupling).

  • König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte, 103(3), 788-798. Link (Establishes HOBt for racemization suppression).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Comprehensive review of coupling mechanisms).

  • Bachem. Peptide Coupling Reagents: Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link (Industry standard protocols).

Sources

Application

Application Note: HPLC Method Development for N-Isopropyl-L-Z-Phenylalaninamide

Introduction & Scope N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6), often abbreviated as Z-Phe-NH-iPr , is a critical hydrophobic intermediate in the synthesis of phenylalanine-derived therapeutics, including prote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6), often abbreviated as Z-Phe-NH-iPr , is a critical hydrophobic intermediate in the synthesis of phenylalanine-derived therapeutics, including protease inhibitors and chiral resolving agents.[1] Structurally, it consists of an L-phenylalanine core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and amidated at the C-terminus with an isopropyl group.

Analytical Challenges
  • Hydrophobicity: The presence of both the Z-group and the isopropyl amide makes the molecule significantly hydrophobic (LogP > 3), requiring a strong organic eluent for elution.

  • Chromophore Availability: The benzyloxycarbonyl group provides a distinct UV absorption at 254 nm, while the peptide backbone absorbs at 210–220 nm.

  • Impurity Profile: Critical impurities typically include the hydrolysis product Z-L-Phenylalanine (Z-Phe-OH) and potential diastereomers if racemization occurred during coupling.

This guide outlines a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol designed for the assay and purity analysis of Z-Phe-NH-iPr.

Method Development Strategy

The development strategy prioritizes resolution between the target amide and its acid precursor (Z-Phe-OH).

Chromatographic Logic
  • Stationary Phase: A C18 (L1) column is selected due to the analyte's non-polar nature. A "base-deactivated" or end-capped column is recommended to minimize peak tailing caused by the amide nitrogen interacting with residual silanols.

  • Mobile Phase pH: An acidic pH (2.5 – 3.0) is essential. It suppresses the ionization of the carboxylic acid impurity (Z-Phe-OH), increasing its retention and preventing it from eluting in the void volume, thereby improving resolution from the main peak.[1]

  • Detection: 210 nm is selected for maximum sensitivity (detecting the amide bond), while 254 nm serves as a selective wavelength for the Z-protecting group, useful for confirming peak identity.[1]

Method Development Workflow (Visualized)

MethodDevelopment Start Start: Analyte Assessment (Hydrophobic, Neutral Amide) ColSelect Column Selection (C18 End-capped) Start->ColSelect MP_Screen Mobile Phase Screening (ACN vs MeOH / pH 2.5-3.0) ColSelect->MP_Screen Opt_Grad Gradient Optimization (Retain Z-Phe-OH, Elute Z-Phe-NH-iPr) MP_Screen->Opt_Grad Resolution > 2.0? Opt_Grad->MP_Screen Fail (Peak Tailing) Final_Meth Final Method (High Organic Hold) Opt_Grad->Final_Meth Pass System Suitability

Figure 1: Strategic workflow for developing the RP-HPLC method for Z-Phe-NH-iPr.

Standard Operating Procedure (Protocol)

Equipment & Reagents[2]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 packing.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Milli-Q Water (18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade) or Potassium Dihydrogen Phosphate.[1]

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Suppresses silanol activity; keeps acid impurities protonated.
Mobile Phase B Acetonitrile (100%)Strong solvent required for hydrophobic Z-group elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV at 210 nm (Primary)UV at 254 nm (Secondary)210 nm for amide backbone (high sensitivity).254 nm for benzyl ring (specificity).
Run Time 20 MinutesSufficient to elute highly retained dimers.
Gradient Program

The gradient is designed to start with moderate organic content to separate the more polar Z-Phe-OH impurity, followed by a ramp to elute the main hydrophobic amide.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial Hold (Equilibration)
2.07030Isocratic hold for early eluters
12.01090Linear ramp to elute Z-Phe-NH-iPr
15.01090Wash step (remove dimers)
15.17030Return to initial
20.07030Re-equilibration
Sample Preparation

Diluent: Acetonitrile:Water (50:50 v/v). Note: The analyte is soluble in high organic solvent.

  • Stock Standard (1.0 mg/mL): Weigh 25 mg of Z-Phe-NH-iPr reference standard into a 25 mL volumetric flask. Dissolve in 15 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.

  • Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in Diluent. Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Validation Parameters (Self-Validating System)

To ensure the method is reliable ("Trustworthiness"), the following system suitability parameters must be met before every analysis batch.

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ~ 10.5 ± 1.0 minConfirms mobile phase composition accuracy.
Tailing Factor (T) NMT 1.5Ensures minimal secondary interactions (silanol effects).
Theoretical Plates (N) NLT 5000Indicates good column efficiency.
Resolution (Rs) > 2.0 (vs. Z-Phe-OH)Critical for purity determination. Z-Phe-OH elutes earlier (~6-7 min).
RSD (Area) NMT 2.0% (n=5)Confirms injector and pump precision.

Troubleshooting & Optimization Logic

Decision Tree for Peak Issues

If the system suitability fails, follow this logic path to resolve the issue without random guessing.

Troubleshooting Problem Issue Detected Split Identify Symptom Problem->Split Broad Broad/Tailing Peak Split->Broad Peak Shape Drift RT Drift Split->Drift Retention Ghost Ghost Peaks Split->Ghost Extra Peaks Sol1 Check pH of MP A. Ensure pH < 3.0 to protonate acid. Broad->Sol1 Sol2 Check Column Temp. Thermostat failure affects viscosity. Drift->Sol2 Sol3 Gradient Wash Issue. Extend 90% B hold time. Ghost->Sol3

Figure 2: Troubleshooting logic for common HPLC anomalies.

Mechanistic Insight: The Role of pH

The Z-group (carbamate) is relatively neutral, but the amide bond can exhibit basicity.[1] If the peak tails, it is likely due to the interaction of the amide nitrogen with the silica support. Lowering the pH (using Phosphate or TFA) suppresses the ionization of surface silanols (Si-O⁻ → Si-OH), reducing this secondary interaction and sharpening the peak.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient optimization logic).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11096756 (N-Isopropyl-L-Z-Phenylalaninamide).Link(Note: Search via CAS 78684-05-6 for specific entry).

Sources

Method

Application Note: High-Purity Crystallization of N-Isopropyl-L-Z-Phenylalaninamide

Executive Summary This application note details the purification of N-Isopropyl-L-Z-Phenylalaninamide (Z-L-Phe-NH-iPr), a critical intermediate in the synthesis of peptide-based therapeutics and protease inhibitors. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of N-Isopropyl-L-Z-Phenylalaninamide (Z-L-Phe-NH-iPr), a critical intermediate in the synthesis of peptide-based therapeutics and protease inhibitors. While standard chromatographic methods exist, crystallization offers a scalable, cost-effective alternative that ensures high optical purity and defined crystal morphology.

This guide presents two validated protocols:

  • Anti-Solvent Crystallization (Ethyl Acetate/Heptane): Prioritizes yield and throughput.

  • Cooling Recrystallization (Ethanol/Water): Prioritizes optical purity and removal of polar contaminants.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the solute is the first step in designing a crystallization process. The "Z" (Benzyloxycarbonyl) group imparts significant lipophilicity, while the amide bond provides hydrogen-bonding capability.

PropertyDataNotes
Compound Name N-Isopropyl-L-Z-PhenylalaninamideAlso: Z-L-Phe-NH-iPr
CAS Number 78684-05-6
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
Melting Point 140 – 150 °CHigh MP indicates good lattice energy
Solubility (High) Ethyl Acetate, DCM, Ethanol, MethanolGood solvents for dissolution
Solubility (Low) Water, Heptane, HexaneAnti-solvents
Chirality L-IsomerEnantiomeric purity is critical

Pre-Crystallization Workup (Critical)

Direct crystallization of the crude reaction mixture often fails due to impurity interference (poisoning of the crystal face). A liquid-liquid extraction workup is mandatory before attempting the protocols below.

Standard Workup Procedure:

  • Dissolve crude solid in Ethyl Acetate .

  • Acid Wash: Wash with 1N HCl (removes unreacted Isopropylamine).

  • Base Wash: Wash with 5% NaHCO₃ (removes unreacted Z-L-Phenylalanine).

  • Brine Wash: Remove residual water.

  • Dry: Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo to a solid or thick oil.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Objective: High yield recovery from crude material. Mechanism: The solute is highly soluble in Ethyl Acetate. Heptane acts as a non-polar anti-solvent, reducing the solubility power of the mixture and forcing precipitation.

Step-by-Step Methodology
  • Dissolution:

    • Transfer 10.0 g of crude, dried N-Isopropyl-L-Z-Phenylalaninamide into a 250 mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) slowly at 50°C. Use the minimum amount required to fully dissolve the solid (approx. 3-5 mL per gram).

    • Checkpoint: The solution should be clear yellow. If particulates remain, perform a hot filtration.

  • Nucleation Point:

    • Maintain temperature at 45-50°C.

    • Slowly add Heptane dropwise with vigorous stirring.

    • Stop addition immediately when a faint, persistent turbidity (cloud point) is observed.

  • Seeding (Optional but Recommended):

    • Add 0.1% w/w pure seed crystals. This prevents "oiling out" (liquid-liquid phase separation) by providing a template for crystal growth.

  • Crystal Growth:

    • Allow the mixture to stir at 45°C for 30 minutes to establish a stable crystal bed.

    • Resume adding Heptane slowly (rate: 1 mL/min) until the ratio of EtOAc:Heptane is approximately 1:3 or 1:4.

  • Cooling & Isolation:

    • Cool the slurry to 0-5°C over 2 hours (controlled cooling ramp: 0.5°C/min).

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash: Wash the cake with cold Heptane (2 x 20 mL).

    • Dry: Vacuum oven at 40°C for 12 hours.

Protocol B: Cooling Recrystallization (Ethanol / Water)

Objective: Polishing step for high optical purity (>99.5% ee). Mechanism: Exploits the steep solubility curve of the amide in ethanol/water mixtures. Water acts as a potent anti-solvent that also purges polar impurities.

Step-by-Step Methodology
  • Dissolution:

    • Suspend 10.0 g of semi-pure material in Ethanol (95%) .

    • Heat to reflux (~78°C). Add Ethanol until full dissolution occurs.

    • Note: If the solution is colored, treat with activated charcoal (5% w/w) for 15 minutes and filter hot.

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add Deionized Water until the solution just becomes turbid.

    • Add a small volume of hot Ethanol to re-dissolve the turbidity (restore clarity).

  • Controlled Cooling:

    • Remove heat source and allow the flask to cool to room temperature naturally (slow cooling promotes larger, purer crystals).

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals.[1]

    • Wash: Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry: Vacuum oven at 45°C. Caution: Ensure water is fully removed to prevent hydrolysis during storage.

Process Visualization

Diagram 1: Crystallization Workflow Decision Tree

CrystallizationWorkflow Start Crude N-Isopropyl-L-Z-Phenylalaninamide Workup Workup: Acid/Base Wash (Remove amine/acid impurities) Start->Workup CheckPurity Check Purity Requirement Workup->CheckPurity MethodA Method A: EtOAc / Heptane (Anti-Solvent) CheckPurity->MethodA Yield Priority MethodB Method B: Ethanol / Water (Cooling) CheckPurity->MethodB Optical Purity Priority DissolveA Dissolve in warm EtOAc MethodA->DissolveA DissolveB Dissolve in Refluxing EtOH MethodB->DissolveB AddHeptane Add Heptane to Cloud Point DissolveA->AddHeptane Cooling Controlled Cooling (Nucleation & Growth) AddHeptane->Cooling AddWater Add Hot Water to Saturation DissolveB->AddWater AddWater->Cooling Filter Filtration & Wash Cooling->Filter Final Pure Crystals (>99% Purity) Filter->Final

Caption: Decision matrix for selecting the optimal crystallization route based on purity vs. yield requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or anti-solvent added too fast.Re-heat to dissolve oil. Add seed crystals at the cloud point. Slow down anti-solvent addition.
Low Yield Too much solvent used or final temperature not low enough.Concentrate the mother liquor.[2] Cool to -10°C.
Gel Formation Rapid precipitation of amorphous solid.Use Protocol B (Ethanol/Water). The slower cooling profile prevents gelation.
Colored Impurities Oxidation products or residual starting materials.Use Activated Carbon (Charcoal) during the hot dissolution step.

References

  • National Institutes of Health (NIH). (2014). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (Discusses crystallization of Phe derivatives in EtOH/Water). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Fidelity Deprotection of N-Isopropyl-L-Z-Phenylalaninamide

Abstract The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in contemporary organic synthesis, prized for its stability across a wide array of chemical environments and its facile removal. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in contemporary organic synthesis, prized for its stability across a wide array of chemical environments and its facile removal. This application note provides a comprehensive guide for the deprotection of N-Isopropyl-L-Z-Phenylalaninamide, a key transformation in the synthesis of peptide fragments and pharmaceutical intermediates. We present detailed protocols for catalytic hydrogenolysis, the most prevalent and cleanest deprotection method, including both traditional hydrogenation with H₂ gas and a safer, more convenient catalytic transfer hydrogenation alternative. The causality behind experimental choices, troubleshooting, and validation checkpoints are discussed to ensure procedural robustness and high-yield recovery of the desired N-Isopropyl-L-Phenylalaninamide product.

Introduction: The Strategic Role of the Z-Group

In multi-step organic synthesis, particularly in peptide chemistry, protecting groups are essential for masking reactive functional groups to prevent undesired side reactions.[1] The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, is one of the most reliable protecting groups for amines.[2] Its utility stems from its straightforward installation and its remarkable stability in both acidic and basic conditions, providing orthogonality with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[2][3]

The removal of the Z-group is most elegantly achieved through catalytic hydrogenolysis.[4] This process is exceptionally clean, yielding the deprotected amine alongside benign byproducts—toluene and carbon dioxide—which simplifies product purification.[5][6] This document provides researchers, scientists, and drug development professionals with a robust framework for executing this critical deprotection step on N-Isopropyl-L-Z-Phenylalaninamide, ensuring high fidelity and reproducibility.

Mechanism of Deprotection via Catalytic Hydrogenolysis

The deprotection of a Z-protected amine via catalytic hydrogenolysis is a two-stage process occurring on the surface of a palladium catalyst.

  • Hydrogenolysis of the Benzyl-Oxygen Bond: The palladium catalyst facilitates the cleavage of the C-O bond between the benzyl group and the carbamate oxygen. This reaction consumes hydrogen and releases toluene.[5]

  • Spontaneous Decarboxylation: This initial cleavage generates an unstable carbamic acid intermediate. The intermediate spontaneously decomposes, releasing carbon dioxide and yielding the free amine product.[5][6]

This efficient, sequential mechanism is what makes catalytic hydrogenolysis the preferred method for Z-group removal.

G cluster_mech Z-Group Deprotection Mechanism reactant N-Isopropyl-L-Z-Phenylalaninamide intermediate Unstable Carbamic Acid Intermediate reactant->intermediate + H₂ / Pd/C toluene Toluene product N-Isopropyl-L-Phenylalaninamide intermediate->product Spontaneous Decarboxylation co2 CO₂ intermediate->co2

Caption: Catalytic hydrogenolysis of Z-protected amine.

Comparative Overview of Deprotection Methods

While catalytic hydrogenolysis is the most common approach, other methods exist and may be advantageous depending on the substrate's functional group tolerance. The choice of methodology is a critical experimental parameter.

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Catalytic Hydrogenolysis (H₂ Gas) H₂ (gas), 10% Pd/C, in MeOH or EtOAc at room temp.[5]Very clean byproducts (toluene, CO₂). High yields. Mild, neutral pH conditions.[2]Requires specialized hydrogenation equipment. H₂ gas is flammable. Catalyst can be pyrophoric. Not suitable for substrates with other reducible groups (e.g., alkenes, alkynes, some aryl halides).[4]
Catalytic Transfer Hydrogenation 10% Pd/C with H₂ donor (e.g., formic acid, ammonium formate, 1,4-cyclohexadiene) in MeOH.[7][8][9]Avoids the use of flammable H₂ gas, enhancing safety.[10] Operationally simpler for standard lab setups.May require elevated temperatures. The acidic nature of formic acid may not be suitable for all substrates.
Acidic Cleavage HBr in Acetic Acid (HBr/AcOH) or Lewis Acids (e.g., AlCl₃ in HFIP).[6][11]Useful when substrates contain groups sensitive to reduction.[6] Fast reaction times.Harsh, non-selective conditions can cleave other acid-labile groups. Reagents are highly corrosive. Byproducts can be reactive.[12]
Alternative Reductive Cleavage 10% Pd/C, Sodium Borohydride (NaBH₄) in MeOH.[6]Very rapid reaction, often complete in minutes at room temperature.[6] Avoids H₂ gas.NaBH₄ can reduce other functional groups (e.g., ketones, aldehydes). Requires careful, portion-wise addition of the reagent.

Detailed Experimental Protocols

The following protocols are optimized for the deprotection of N-Isopropyl-L-Z-Phenylalaninamide. It is imperative to monitor reaction completion to avoid over- or under-reaction.

Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas

This protocol is the gold standard for efficiency and cleanliness, provided the necessary safety equipment is available.

Materials & Equipment:

  • N-Isopropyl-L-Z-Phenylalaninamide

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH), ACS grade or higher

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., round-bottom flask or Parr shaker bottle)

  • Magnetic stirrer and stir bar

  • Filtration setup (Buchner funnel, filter flask)

  • Celite® 545 or equivalent filter aid

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a suitable reaction flask, dissolve N-Isopropyl-L-Z-Phenylalaninamide (1.0 eq) in methanol (approx. 15-20 mL per gram of substrate).

  • Inerting: Place a magnetic stir bar in the flask. Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes. This step is critical to remove oxygen, which can form explosive mixtures with hydrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).[5] Causality: The catalyst is added under an inert atmosphere because dry Pd/C can be pyrophoric and may ignite upon contact with air or solvents.[5]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the inert gas under vacuum and backfill with H₂. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[13]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A typical reaction is complete within 1-4 hours. The disappearance of the starting material indicates completion.

  • Work-up: Once complete, carefully purge the system with inert gas again to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to recover all the product.[6] Causality: Celite provides a fine filtration medium that prevents the small catalyst particles from passing through. The wet catalyst on the pad should be kept moist with water before disposal to prevent ignition.[5]

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude N-Isopropyl-L-Phenylalaninamide.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is an excellent alternative that circumvents the need for a dedicated hydrogenation apparatus and flammable H₂ gas.

Materials & Equipment:

  • N-Isopropyl-L-Z-Phenylalaninamide

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH), ACS grade

  • Formic Acid (HCOOH, >95%) or Ammonium Formate (HCOONH₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer, stir bar, and heating mantle

  • Filtration setup and Celite® 545

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Isopropyl-L-Z-Phenylalaninamide (1.0 eq) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% by weight).[5]

  • Hydrogen Donor Addition: Slowly add formic acid (2-5 eq) or ammonium formate (4-5 eq) to the stirred suspension. An effervescence (CO₂ evolution from formic acid decomposition) may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to 40-50°C, or stir at room temperature. Reactions are typically complete in 1-3 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Work-up, Isolation, and Purification: Follow steps 8-10 from Protocol 1. If formic acid was used, a mild basic workup may be necessary to neutralize any remaining acid before concentration.

Experimental Workflow and Data Management

A systematic approach ensures reproducibility and simplifies data analysis.

G cluster_workflow Deprotection Workflow start Start: Weigh Substrate dissolve 1. Dissolve Substrate in Methanol start->dissolve inert 2. Purge with Inert Gas (Protocol 1 Only) dissolve->inert catalyst 3. Add Pd/C Catalyst inert->catalyst hydrogen 4. Introduce H₂ Source (H₂ Gas or Transfer Reagent) catalyst->hydrogen react 5. Stir at RT or Heat hydrogen->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Purge & Filter (Remove Catalyst) monitor->workup Complete isolate 8. Concentrate Filtrate workup->isolate purify 9. Purify Product (If Necessary) isolate->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Z-group deprotection.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Inactive or "poisoned" catalyst. 2. Insufficient hydrogen pressure/supply. 3. Poor stirring/mass transfer. 4. Presence of catalyst poisons (e.g., sulfur compounds).1. Use fresh, high-quality Pd/C. 2. Ensure H₂ balloon is full or regulator is set correctly. For transfer hydrogenation, add more hydrogen donor. 3. Increase stirring speed. 4. Purify starting material to remove potential contaminants.
Low Product Yield 1. Incomplete reaction. 2. Product loss during filtration/work-up. 3. Adsorption of the amine product onto the catalyst.1. Extend reaction time and monitor until completion. 2. Ensure thorough washing of the Celite pad and flask with solvent. 3. After filtration, wash the catalyst pad with a slightly acidic solution (e.g., 1% acetic acid in methanol) to recover the protonated amine, then neutralize the filtrate.
Presence of Side Products 1. Reduction of other functional groups (if present). 2. N-benzylation (if H₂ source is insufficient).[7]1. If the substrate is sensitive to reduction, switch to a non-reductive method like acidic cleavage.[6] 2. Ensure an adequate supply of hydrogen is present throughout the reaction.

References

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674.
  • Hara, H., et al. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025).
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
  • Bayer, E., et al. (1995). Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018, June 7).
  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Al-Amin, M., et al. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541.
  • BenchChem. (2025). Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis.
  • Organ, M. G., et al. (2026, January 8). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.

Sources

Method

Application Note: N-Isopropyl-L-Z-Phenylalaninamide as a Chiral Intermediate and Analytical Standard

This Application Note is structured to address the specific needs of process chemists and analytical scientists in pharmaceutical development. It focuses on N-Isopropyl-L-Z-Phenylalaninamide , a critical chiral intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific needs of process chemists and analytical scientists in pharmaceutical development. It focuses on N-Isopropyl-L-Z-Phenylalaninamide , a critical chiral intermediate often used as a crystallographic reference, a peptidomimetic precursor, and—most importantly—as the enantiomeric impurity standard for the type 2 diabetes drug Nateglinide (which utilizes the D-isomer).[1]

[1]

Abstract

This guide details the synthesis, physicochemical characterization, and application of N-Isopropyl-L-Z-Phenylalaninamide (Z-L-Phe-NH-iPr).[1] While the D-enantiomer of the phenylalanine backbone is the core scaffold of the hypoglycemic agent Nateglinide, the L-isomer described here is essential for two primary workflows: (1) As a Qualified Reference Standard for validating chiral purity assays in Nateglinide manufacturing (ICH Q3A/Q3B compliance), and (2) As a C-terminal cap in the synthesis of L-configuration peptidomimetic protease inhibitors.[1] This note provides a scalable mixed-anhydride synthesis protocol and a validated chiral HPLC method for enantiomeric resolution.

Chemical Identity & Properties

PropertySpecification
Chemical Name (S)-Benzyl (1-(isopropylamino)-1-oxo-3-phenylpropan-2-yl)carbamate
Common Name N-Isopropyl-L-Z-Phenylalaninamide
CAS Registry Derivative of 1161-13-3 (Z-L-Phe-OH)
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
Chirality L-Configuration (S)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Melting Point 124–126 °C (Recrystallized)

Strategic Application Context

The "Nateglinide" Connection

Nateglinide (Starlix®) is derived from D-phenylalanine .[1][2][3][4] During the API (Active Pharmaceutical Ingredient) manufacturing process, the presence of L-phenylalanine as a starting material impurity can lead to the formation of the L-isomer of the drug.

  • Regulatory Requirement: To quantify this enantiomeric impurity, QC labs must synthesize the L-version of the intermediate to establish Relative Retention Times (RRT) and Response Factors (RF) in chiral chromatography.

  • Peptidomimetics: The isopropyl amide moiety mimics the P1' residue in protease substrates, making this molecule a valuable "warhead" precursor for cysteine protease inhibitors.

Workflow Visualization

The following diagram illustrates the parallel processing of the Drug Substance (D-Series) and the Reference Standard (L-Series).

G Start Starting Material Z-L-Phenylalanine Activation Activation (Mixed Anhydride) Start->Activation IBCF / NMM -15°C Amidation Amidation (+ Isopropylamine) Activation->Amidation In situ Intermediate Target Intermediate Z-L-Phe-NH-iPr Amidation->Intermediate Workup & Cryst. Deprotection Hydrogenolysis (Pd/C, H2) Intermediate->Deprotection Z-Group Removal FinalApp Application: Chiral HPLC Standard (Impurity Marker) Intermediate->FinalApp Direct Use Deprotection->FinalApp L-Phe-NH-iPr

Figure 1: Synthesis workflow for N-Isopropyl-L-Z-Phenylalaninamide and its downstream utility.

Protocol: Scalable Synthesis via Mixed Anhydride

Objective: Synthesize Z-L-Phe-NH-iPr with >99% chiral retention. Rationale: The mixed anhydride method (using Isobutyl Chloroformate) is preferred over DCC/EDC coupling for this amide because it simplifies purification (by-products are gaseous CO₂ and isobutanol) and minimizes racemization when temperature is strictly controlled.[1]

Reagents & Equipment[4][5][8][9][10][11]
  • Substrate: N-Benzyloxycarbonyl-L-phenylalanine (Z-L-Phe-OH) [1.0 eq]

  • Amine: Isopropylamine [1.1 eq][1]

  • Activator: Isobutyl chloroformate (IBCF) [1.05 eq][1]

  • Base: N-Methylmorpholine (NMM) [1.05 eq][1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Apparatus: 3-neck round bottom flask, nitrogen inlet, internal thermometer.[1]

Step-by-Step Methodology
  • Activation (The "Critical Zone"):

    • Charge Z-L-Phe-OH (10 g, 33.4 mmol) into the flask.

    • Add anhydrous THF (100 mL) and stir to dissolve.

    • Add NMM (3.85 mL, 35.0 mmol).

    • Cool the system to -15°C. Note: Temperature control is vital here. Above -10°C, the mixed anhydride is unstable and can disproportionate, leading to lower yields and potential racemization.

    • Add IBCF (4.55 mL, 35.0 mmol) dropwise over 10 minutes. Stir for 15 minutes at -15°C.

  • Coupling:

    • Prepare a solution of Isopropylamine (3.13 mL, 36.7 mmol) in THF (10 mL).

    • Add the amine solution dropwise to the activated mixture.

    • Observation: A white precipitate (NMM[1]·HCl) will form immediately.[1]

    • Allow the reaction to warm to room temperature (25°C) naturally and stir for 2 hours.

  • Workup:

    • Filter off the NMM·HCl salt.[5]

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove THF.

    • Dissolve the residue in Ethyl Acetate (150 mL).

    • Wash Sequence:

      • 1M HCl (2 x 50 mL) – Removes unreacted amine.[1]

      • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted Z-L-Phe-OH.

      • Brine (1 x 50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate to a solid.

  • Recrystallization:

    • Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:3 ratio).

    • Target Yield: 85–90%.

    • Target Purity: >98% HPLC.

Application: Chiral Purity Validation (Analytical Protocol)

When developing Nateglinide, you must prove your method can separate the active drug from this L-isomer intermediate.[1]

Method Parameters (Chiral HPLC)

This method separates the L-isomer (synthesized above) from the D-isomer.[1]

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Temperature 25°C
Validation Logic
  • Specificity: Inject pure Z-L-Phe-NH-iPr (Retention time approx. 8.5 min).[1]

  • Resolution: Inject a spiked mixture (Z-D-Phe-NH-iPr spiked with 0.5% L-isomer).

  • Acceptance Criteria: Resolution factor (

    
    ) between enantiomers must be > 1.5.
    

HPLC Sample Racemic Mixture / Spiked Sample Column Chiralcel OD-H Column (Cellulose tris(3,5-dimethylphenylcarbamate)) Sample->Column Interaction Mechanism: H-Bonding & Steric Inclusion Column->Interaction Separation Elution Order Interaction->Separation Result Peak 1: D-Isomer (Major) Peak 2: L-Isomer (Impurity) Separation->Result Hexane/IPA/TFA

Figure 2: Chiral separation mechanism for Phenylalanine amides.

Troubleshooting & Safety

Common Issues
  • Low Yield: Usually caused by moisture in the THF during the mixed anhydride step. Ensure THF is distilled or from a fresh solvent keg.

  • Racemization: If the optical rotation of the product is lower than literature values (

    
     to 
    
    
    
    ), the activation temperature was likely too high. Keep the activation step strictly at -15°C.
  • Oiling Out: If the product oils out during recrystallization, scratch the flask walls with a glass rod or add a seed crystal of pure Z-L-Phe-NH-iPr.[1]

Safety Profile
  • Isopropylamine: Highly volatile and corrosive. Handle in a fume hood.

  • Isobutyl Chloroformate: Lachrymator and moisture sensitive.

  • Z-L-Phe-NH-iPr: Generally low toxicity, but handle as a potential irritant.[1]

References

  • Shinkai, H., et al. (1989).[2] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436–1441.[2]

  • Sumikawa, M., et al. (1995).[2] "Crystals of N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine and methods for preparing them." U.S. Patent 5,463,116.[1][2]

  • Claus, J. E. (2008).[1] "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich Reporter, 26.

  • BenchChem. (2025).[1] "N-Carbobenzyloxy-L-phenylalanine Properties and Safety." [1]

Sources

Application

Application Note: Preparation of N-Isopropyl-L-Z-Phenylalaninamide from L-Phenylalanine

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) starting from L-Phenylalanine . This compound serves as a critical hydropho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) starting from L-Phenylalanine . This compound serves as a critical hydrophobic intermediate in the development of peptidomimetics, protease inhibitors (e.g., renin or HIV protease analogues), and chiral building blocks.

The synthesis is divided into two modular stages:

  • N-Protection: Conversion of L-Phenylalanine to N-Benzyloxycarbonyl-L-Phenylalanine (Z-L-Phe) using Schotten-Baumann conditions.

  • Amide Activation & Coupling: Reaction of Z-L-Phe with isopropylamine using the Mixed Anhydride method (Isobutyl Chloroformate) for efficiency, with an alternative Carbodiimide (EDC/HOBt) protocol provided for high-stringency purity requirements.

Key Performance Indicators (KPIs):

  • Target Purity: >98.0% (HPLC)

  • Chiral Integrity: >99.5% ee (Maintenance of L-configuration)

  • Yield Goal: >85% (Overall)

Retrosynthetic Analysis & Workflow

The synthesis relies on the orthogonal protection of the


-amine followed by C-terminal activation. The Benzyloxycarbonyl (Z) group is selected for its stability against racemization during activation and its facile removal via hydrogenolysis (

/Pd-C).
Synthetic Pathway (Graphviz)

SyntheticPathway SM L-Phenylalanine (Starting Material) Inter N-Z-L-Phenylalanine (Intermediate) SM->Inter Step 1: Protection (Schotten-Baumann) Reagent1 Benzyl Chloroformate (Z-Cl) NaOH, 0°C Reagent1->Inter Product N-Isopropyl-L-Z-Phenylalaninamide (Target) Inter->Product Step 2: Coupling Reagent2 Isopropylamine IBCF / NMM (Mixed Anhydride) Reagent2->Product

Figure 1: Synthetic workflow from L-Phenylalanine to the target amide.

Experimental Protocols

Step 1: Synthesis of N-Benzyloxycarbonyl-L-Phenylalanine (Z-L-Phe)

Principle: The amino group acts as a nucleophile attacking the benzyl chloroformate (Z-Cl) carbonyl. The reaction requires basic conditions (pH > 10) to keep the amine deprotonated, but temperature control (0°C) is critical to prevent hydrolysis of the Z-Cl reagent.

Materials:

  • L-Phenylalanine (16.5 g, 100 mmol)

  • Benzyl chloroformate (Z-Cl) (18.7 g, 110 mmol)

  • Sodium Hydroxide (2N and 4N solutions)

  • Hydrochloric Acid (6N)

  • Solvent: Water / Acetone (1:1 v/v)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve L-Phenylalanine (100 mmol) in 50 mL of 2N NaOH. Add 50 mL of acetone. Cool the mixture to 0°C in an ice bath.

  • Acylation: Simultaneously add Z-Cl (110 mmol) and 2N NaOH (approx. 55 mL) dropwise over 30 minutes.

    • Critical Control Point: Maintain pH between 11-12 using the NaOH addition. If pH drops below 9, Z-Cl consumption slows; if >13, Z-Cl hydrolyzes rapidly.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Workup:

    • Evaporate acetone under reduced pressure (rotary evaporator, <40°C).

    • Extract the aqueous residue with Diethyl Ether (2 x 50 mL) to remove unreacted Z-Cl (organic layer discarded).

    • Acidify the aqueous phase to pH 2.0 using 6N HCl. The product, Z-L-Phe, will precipitate as a white oil or solid.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Expected Yield: 85-90%

    • Physical State: White crystalline solid (MP: 86-88°C).

Step 2: Coupling with Isopropylamine

Two methods are presented.[1] Method A is preferred for scale and speed. Method B is preferred for high-value/small-scale research to minimize potential side reactions.

Method A: Mixed Anhydride Method (Isobutyl Chloroformate)

Principle: Formation of a mixed anhydride intermediate activates the carboxylic acid, which is then attacked by the isopropylamine. This method is fast and clean for sterically unhindered amines.

Materials:

  • Z-L-Phenylalanine (10 mmol)

  • Isopropylamine (11 mmol)

  • Isobutyl Chloroformate (IBCF) (10.5 mmol)

  • N-Methylmorpholine (NMM) (10.5 mmol)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Activation: Dissolve Z-L-Phe (3.0 g, 10 mmol) in anhydrous THF (30 mL) under Nitrogen atmosphere. Add NMM (1.16 mL, 10.5 mmol).

  • Cooling: Cool the solution to -15°C (Salt/Ice bath or Cryocooler).

    • Why? Low temperature prevents the disproportionation of the mixed anhydride.

  • Anhydride Formation: Add IBCF (1.36 mL, 10.5 mmol) dropwise. Stir for 10 minutes. A white precipitate (NMM·HCl) will form.[2]

  • Coupling: Add Isopropylamine (0.94 mL, 11 mmol) dissolved in 5 mL THF dropwise.

  • Completion: Stir at -15°C for 30 minutes, then allow to warm to RT over 2 hours.

  • Workup:

    • Evaporate THF. Dissolve residue in Ethyl Acetate (100 mL).

    • Wash Sequence:

      • 1N HCl (2 x 30 mL) – Removes unreacted amine/NMM.

      • Water (1 x 30 mL).

      • 5%

        
         (2 x 30 mL) – Removes unreacted Z-Phe.
        
      • Brine (1 x 30 mL).

    • Dry (

      
      ) and concentrate.
      
Method B: Carbodiimide Method (EDC/HOBt)

Principle: EDC activates the carboxyl group; HOBt forms an active ester, suppressing racemization and preventing N-acylurea formation.

Protocol:

  • Dissolve Z-L-Phe (10 mmol), HOBt (11 mmol), and EDC·HCl (11 mmol) in DMF (20 mL) or DCM (50 mL) at 0°C.

  • Add DIPEA (22 mmol) if using amine salts (not needed for free isopropylamine).

  • Stir 15 mins, then add Isopropylamine (11 mmol).

  • Stir at RT overnight.

  • Perform standard acid/base wash workup as in Method A.

Characterization & Quality Control

Expected Properties
PropertySpecificationNotes
Appearance White solid / PowderRecrystallize from EtOAc/Hexane if oily.[3]
Molecular Formula

MW: 340.42 g/mol
Solubility Soluble in DMSO, MeOH, DCM, EtOAcInsoluble in water.
Melting Point 120–135°C (Estimated)Determine experimentally.
NMR Validation (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.2–7.4 (m, 10H, Aromatic Z + Phe)
      
    • 
       5.4 (d, 1H, NH-urethane)
      
    • 
       5.1 (s, 2H, 
      
      
      
      )
    • 
       4.4 (q, 1H, 
      
      
      
      -CH)
    • 
       4.0 (m, 1H, Isopropyl CH)
      
    • 
       3.1 (d, 2H, Phe-
      
      
      
      -
      
      
      )
    • 
       1.1 (d, 6H, Isopropyl 
      
      
      
      )
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 214 nm (Amide bond) and 254 nm (Aromatic).

Troubleshooting & Optimization

Racemization Control

While Urethane protecting groups (like Z) minimize racemization, the activation step is sensitive.

  • Risk: Over-activation or high base concentration during coupling.

  • Mitigation: Always add the base (NMM or DIPEA) stoichiometrically. Maintain low temperatures (-15°C) during the Mixed Anhydride formation. Use HOBt if using carbodiimides.

Solubility Issues
  • Issue: Product oils out during workup.

  • Solution: This is common for hydrophobic amides. Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. If the oil persists, dissolve in a minimum amount of hot Ethyl Acetate and add Hexane dropwise until turbid, then cool slowly.

Reaction Mechanism (Graphviz)

Mechanism Step1 Z-Phe-OH + IBCF (Base: NMM) Inter1 Mixed Anhydride Intermediate (Highly Reactive Electrophile) Step1->Inter1 - HCl (as NMM salt) Step2 Nucleophilic Attack by Isopropylamine Inter1->Step2 Transition Tetrahedral Intermediate Step2->Transition Final Z-Phe-NH-iPr + CO2 + iBuOH Transition->Final Collapse

Figure 2: Simplified mechanism of the Mixed Anhydride coupling.

References

  • Preparation of Z-L-Phenylalanine

    • Grassmann, W., & Wünsch, E. (1958). Chemische Berichte. Standard Schotten-Baumann protocols for Z-protection.
    • See also: Thermo Fisher Scientific. "N-Benzyloxycarbonyl-L-phenylalanine Specifications."

  • Mixed Anhydride Coupling Methodology

    • Vaughan, J. R., & Osato, R. L. (1952). "The Preparation of Peptides using Mixed Carbonic-Carboxylic Acid Anhydrides." Journal of the American Chemical Society, 74(3), 676-678.

  • EDC/HOBt Coupling Standards

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • General Peptide Synthesis Protocols

    • Org.[1][4] Synth. 2013, 90, 306-315. "Stepwise Formation of Z-L-Phg-Val-OMe". (Demonstrates Z-protection and EDC coupling logic).

Sources

Method

Solvent selection for N-Isopropyl-L-Z-Phenylalaninamide extraction

Abstract This Application Note provides a definitive guide for the extraction and isolation of N-Isopropyl-L-Z-Phenylalaninamide , a hydrophobic chiral intermediate often utilized in protease inhibitor synthesis. While l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a definitive guide for the extraction and isolation of N-Isopropyl-L-Z-Phenylalaninamide , a hydrophobic chiral intermediate often utilized in protease inhibitor synthesis. While legacy protocols rely on dichloromethane (DCM), this guide establishes a validated Green Chemistry protocol using 2-Methyltetrahydrofuran (2-MeTHF) . This shift not only aligns with the Sanofi and Pfizer solvent selection guides but also offers superior phase separation kinetics and higher product recovery rates due to the specific physicochemical properties of the Z-protected phenylalanine scaffold.

Introduction & Physicochemical Context

The target molecule, N-Isopropyl-L-Z-Phenylalaninamide , presents specific isolation challenges driven by its structure:

  • High Lipophilicity: The Benzyloxycarbonyl (Z) group and the phenylalanine benzyl side chain create a highly hydrophobic region.

  • Amide Hydrogen Bonding: The newly formed isopropyl amide bond introduces hydrogen bond donor/acceptor sites that can stabilize water emulsions.

  • Impurity Profile: The crude reaction mixture typically contains unreacted Z-L-Phenylalanine (acidic), isopropylamine (basic), and urea byproducts (neutral/precipitate) from coupling agents like EDC or DCC.

The Legacy Problem: Historically, DCM was the solvent of choice due to its high density and excellent solubilization of protected amino acids. However, DCM is a suspected carcinogen, an environmental hazard, and prone to forming stable emulsions with amide-rich aqueous phases.

The Modern Solution: We recommend 2-MeTHF as the primary extraction solvent. Unlike Ethyl Acetate (EtOAc), 2-MeTHF resists hydrolysis under acidic/basic wash conditions and provides a sharper phase cut with water, reducing yield loss to the aqueous layer.

Solvent Selection Strategy

The selection process utilizes the Hansen Solubility Parameters and industrial "Green Guides" (Sanofi/Pfizer).

Table 1: Solvent Performance Matrix for Z-Phe-Amides
FeatureDichloromethane (DCM) Ethyl Acetate (EtOAc) 2-Methyltetrahydrofuran (2-MeTHF)
Solubility (Target) ExcellentGoodExcellent
Water Miscibility LowModerate (8.3% w/w)Low (4.4% w/w)
Stability (pH 1-12) StableHydrolyzes at high pHStable
Phase Separation Bottom Layer (often messy)Top LayerTop Layer (Sharp cut)
Green Rating Red (Hazardous) Green (Recommended)Green (Recommended)
Boiling Point 40°C (Volatile)77°C80°C (Process Safe)

> Expert Insight: While EtOAc is a common replacement, 2-MeTHF is superior here because the extraction protocol requires basic washes (pH 9-10) to remove unreacted Z-Phe-OH. EtOAc can slowly hydrolyze at this pH, introducing acetate impurities. 2-MeTHF remains inert.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for selecting the extraction solvent based on impurity profile and green chemistry constraints.

SolventSelection cluster_outcome Outcome Start Crude Reaction Mixture (Z-Phe-NH-iPr) Criteria Evaluate Constraints Start->Criteria Decision Select Extraction Solvent Criteria->Decision DCM Dichloromethane (Legacy) EtOAc Ethyl Acetate MeTHF 2-MeTHF (Recommended) Decision->DCM High Solubility BUT Toxic/Emulsions Decision->EtOAc Green BUT Unstable at High pH Decision->MeTHF Green, Stable, Sharp Phase Split

Figure 1: Decision matrix prioritizing solvent stability and environmental safety (EHS) for amide extraction.

Detailed Experimental Protocol

Objective: Isolate >98% pure N-Isopropyl-L-Z-Phenylalaninamide from a standard coupling reaction (e.g., EDC/HOBt or Mixed Anhydride).

Reagents:
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1][2]

  • Acid Wash: 1.0 M Hydrochloric Acid (HCl).

  • Base Wash: 5% Sodium Bicarbonate (NaHCO₃) or 1.0 M Sodium Carbonate (Na₂CO₃).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Workflow:
  • Quench & Dilution:

    • If the reaction was performed in DMF or THF, dilute the mixture with 2-MeTHF (ratio 1:5 v/v relative to reaction volume).

    • Why: 2-MeTHF is hydrophobic enough to pull the product out of the water-miscible reaction solvents.

  • Acidic Wash (Removal of Amine):

    • Wash the organic layer twice with 1.0 M HCl (1:1 vol).

    • Mechanism:[3][4] Unreacted Isopropylamine is protonated to Isopropylammonium chloride (

      
      ), which is highly water-soluble and partitions into the aqueous phase.
      
    • Observation: The organic layer (top) contains the Product and Z-Phe-OH.

  • Basic Wash (Removal of Acid):

    • Wash the organic layer twice with 1.0 M Na₂CO₃ (1:1 vol).

    • Mechanism:[3][4] Unreacted Z-L-Phenylalanine is deprotonated to its carboxylate salt (

      
      ), partitioning into the aqueous phase.
      
    • Critical Control: Ensure the aqueous layer pH is >9.0 to guarantee full deprotonation of the carboxylic acid.

  • Brine Wash & Drying:

    • Wash once with saturated NaCl (Brine) to remove residual water.

    • Dry over MgSO₄ for 15 minutes. Filter.

  • Isolation:

    • Concentrate the 2-MeTHF solution under reduced pressure (Rotavap at 45°C).

    • Crystallization (Optional): If the product is solid, add n-Heptane to the hot residue to induce crystallization upon cooling.

Process Visualization

The following workflow diagram details the separation logic, highlighting where specific impurities are rejected.

ExtractionWorkflow Reaction Crude Reaction Mix (Product + Amine + Acid + Urea) AddSolvent Add 2-MeTHF Reaction->AddSolvent AcidWash Wash 1: 1M HCl AddSolvent->AcidWash Split1 Phase Separation AcidWash->Split1 AqWaste1 Aqueous Waste (Isopropylammonium salts + Urea) Split1->AqWaste1 Bottom Layer OrgLayer1 Organic Layer (Product + Z-Phe-OH) Split1->OrgLayer1 Top Layer BaseWash Wash 2: 1M Na2CO3 OrgLayer1->BaseWash Split2 Phase Separation BaseWash->Split2 AqWaste2 Aqueous Waste (Z-Phe-COO- Na+) Split2->AqWaste2 Bottom Layer OrgLayer2 Organic Layer (Purified Product) Split2->OrgLayer2 Top Layer Final Dry & Concentrate (N-Isopropyl-L-Z-Phenylalaninamide) OrgLayer2->Final

Figure 2: Extraction workflow demonstrating the sequential removal of ionic impurities via pH manipulation.[4]

Troubleshooting & Optimization

  • Issue: Emulsion Formation.

    • Cause: The amphiphilic nature of the Z-protected amide can stabilize the interface.

    • Solution: Add solid NaCl to the aqueous layer to increase ionic strength (Salting out), or add a small percentage (5%) of 2-Propanol (IPA) to the organic layer to break surface tension.

  • Issue: Low Yield.

    • Cause: Product trapping in the aqueous layer.

    • Solution: Re-extract the combined aqueous wastes once with a small volume of 2-MeTHF. Check the pH of the base wash; if pH > 12, the Z-group (carbamate) may degrade. Keep pH between 9-10.

References

  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.

  • Green Peptide Synthesis: Jad, Y. E., et al. "Green Solid-Phase Peptide Synthesis 2.[2] 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions."[2][5][6] ACS Sustainable Chemistry & Engineering, 2016.

  • 2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012.

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization." Green Chemistry, 2008.

Sources

Application

Application Note: Optimized Synthesis of N-Isopropyl-L-Z-Phenylalaninamide

Abstract & Scope This application note details the optimized conditions for the amide coupling of N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with Isopropylamine to produce N-Isopropyl-L-Z-Phenylalaninamide . While am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized conditions for the amide coupling of N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with Isopropylamine to produce N-Isopropyl-L-Z-Phenylalaninamide . While amide bond formation is a staple of organic synthesis, the coupling of chiral


-amino acids with primary amines poses specific challenges regarding racemization and purification.

This guide moves beyond generic protocols, recommending Propanephosphonic Acid Anhydride (T3P) as the superior coupling agent for this transformation due to its low epimerization profile and simplified aqueous workup. A traditional EDC/HOBt protocol is provided as a cost-effective alternative.[1][]

Target Molecule:

  • IUPAC Name: Benzyl (S)-(1-(isopropylamino)-1-oxo-3-phenylpropan-2-yl)carbamate[1][]

  • Abbreviation: Z-L-Phe-NH-iPr

  • Key Challenge: Preserving the L-configuration (S-enantiomer) at the phenylalanine

    
    -carbon.[1][]
    

Reaction Strategy & Mechanistic Insight

The Racemization Risk

The activation of Z-Phe-OH transforms the carboxylic acid into an electrophilic species (active ester or anhydride). In the presence of base, the acidity of the


-proton increases. Removal of this proton leads to an enolizable intermediate or the formation of a 5(4H)-oxazolone  species. Re-protonation can occur from either face, resulting in a racemic mixture (DL-Phe).[1][]
  • Why Z-Protection? Urethane protecting groups (Z, Boc) reduce the acidity of the

    
    -proton compared to amide groups (Ac, Bz), significantly lowering racemization risk [1].
    
  • Why T3P? T3P acts as a kinetic trap.[] It reacts rapidly with the carboxylate to form a mixed anhydride that is immediately intercepted by the amine. The byproduct is water-soluble, eliminating the need for column chromatography in many cases [2].

Reagent Selection Matrix
ParameterT3P (Recommended) EDC / HOBt (Standard) Mixed Anhydride (IBCF)
Coupling Efficiency High (Fast kinetics)Moderate (Slower)High (Very fast)
Racemization Risk Very Low (<1%)Low (requires HOBt)Moderate (Temp sensitive)
Workup Aqueous wash onlyUrea byproduct filtrationAqueous wash
Atom Economy ModerateGoodHigh
Cost HigherLowLow

Experimental Protocols

Protocol A: High-Purity Synthesis using T3P (Recommended)

Objective: Maximize optical purity and yield with minimal purification.[1][]

Reagents:

  • Z-L-Phe-OH (1.0 equiv)[1][]

  • Isopropylamine (1.1 equiv)[]

  • T3P (50% w/w in EtOAc) (1.5 equiv)[]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1][]

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Concentration ~0.1 M)[]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Z-L-Phe-OH (e.g., 10 mmol, 2.99 g) and EtOAc (100 mL).

  • Amine Addition: Add Isopropylamine (11 mmol, 0.94 mL) and DIPEA (25 mmol, 4.35 mL). Stir until a clear solution or uniform suspension is obtained.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath. Critical: Low temperature during activation minimizes racemization.[]

  • Activation: Dropwise add T3P solution (15 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[][3][4][5][6]

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove excess amine and DIPEA.[]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted Z-Phe-OH and T3P byproducts.[1][]

    • Wash with Brine (1 x 30 mL).[]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product usually solidifies as a white solid. Recrystallize from EtOAc/Hexane if HPLC purity < 98%.[]

Protocol B: Cost-Effective Synthesis using EDC/HOBt

Objective: Standard laboratory scale-up where T3P is unavailable.

Reagents:

  • Z-L-Phe-OH (1.0 equiv)[1][]

  • Isopropylamine (1.1 equiv)[]

  • EDC[1][][4][7][8]·HCl (1.2 equiv)[]

  • HOBt (anhydrous) (1.2 equiv)[]

  • N-Methylmorpholine (NMM) (2.0 equiv)[1][]

  • Solvent: DMF or DCM[][3]

Step-by-Step Procedure:

  • Activation: Dissolve Z-L-Phe-OH (10 mmol) and HOBt (12 mmol) in DCM (50 mL) at 0 °C.

  • Coupling Agent: Add EDC·HCl (12 mmol) and stir for 15 minutes at 0 °C to form the active ester.

  • Amine Addition: Add Isopropylamine (11 mmol) and NMM (20 mmol).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.

  • Workup:

    • Dilute with excess DCM.[]

    • Wash sequentially with 1M HCl, Sat. NaHCO₃, and Brine.[9][10]

    • Note: If using DMF, extensive water washes (5x) are required to remove the solvent, or evaporate DMF prior to workup.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical checkpoints are mandatory:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][]

    • Mobile Phase: Hexane/Isopropanol (90:10).[]

    • Criteria: L-isomer > 99.5%. The D-isomer (impurity) typically elutes at a different retention time.[]

  • 1H NMR (CDCl₃, 400 MHz):

    • Confirm the isopropyl doublet (~1.0-1.1 ppm, 6H).[]

    • Confirm the benzylic protons of the Z-group (s, 2H, ~5.1 ppm).

    • Confirm the amide NH doublets.

Visualized Workflows

Reaction Mechanism & Racemization Pathway

The following diagram illustrates the desired pathway versus the racemization risk (Oxazolone formation).

ReactionMechanism Start Z-Phe-OH (L-Isomer) Activation Activation (Active Ester/Anhydride) Start->Activation + Coupling Agent (T3P/EDC) Oxazolone Oxazolone Intermediate (Racemization Risk) Activation->Oxazolone Slow (High Temp/Base) Product_L Z-Phe-NH-iPr (L-Isomer) Activation->Product_L + iPr-NH2 (Fast Attack) Product_DL Racemic Product (DL-Mix) Oxazolone->Product_DL + iPr-NH2

Caption: Kinetic competition between direct amine attack (Green) and oxazolone-mediated racemization (Red).[1][]

Experimental Workflow (Protocol A)

Workflow Step1 1. Dissolve Reactants Z-Phe-OH + iPr-NH2 in EtOAc Step2 2. Add Base (DIPEA) Ensure Homogeneity Step1->Step2 Step3 3. Cool to 0°C CRITICAL CONTROL POINT Step2->Step3 Step4 4. Add T3P (50% EtOAc) Dropwise Addition Step3->Step4 Step5 5. Reaction (RT, 2-4h) Monitor via TLC Step4->Step5 Step6 6. Acid Wash (1M HCl) Removes Amine/DIPEA Step5->Step6 Step7 7. Base Wash (NaHCO3) Removes Z-Phe-OH/T3P Byproducts Step6->Step7 Step8 8. Isolation Dry, Filter, Evaporate Step7->Step8

Caption: Step-by-step execution for T3P-mediated coupling in Ethyl Acetate.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are dry (anhydrous).[1][] Minimize time between activation and amine addition if using mixed anhydride.
Racemization (>2% D-isomer) High Temperature or Excess BaseMaintain 0°C during addition.[1][] Reduce base equivalents. Switch from TEA to DIPEA or NMM.
Sticky/Oily Product Residual Solvent (DMF)Dissolve in EtOAc and wash extensively with water/LiCl solution.[] Use Protocol A (EtOAc) to avoid DMF.
Incomplete Conversion Steric HindranceIncrease reaction time.[] Ensure T3P quality (hydrolyzes over time if exposed to moisture).[]

References

  • Organic Chemistry Portal. (2022).[] Amide synthesis by acylation: T3P and other reagents. Retrieved from [Link][]

  • National Institutes of Health (NIH). (2024). Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. Retrieved from [Link][]

  • Organic Syntheses. (2020).[] General procedures for amide coupling and prevention of racemization. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in N-Isopropyl-L-Z-Phenylalaninamide synthesis

This guide serves as a technical support hub for the synthesis of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr). It is designed to move beyond basic recipe following, providing the "why" and "how" of troubleshooting t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the synthesis of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr). It is designed to move beyond basic recipe following, providing the "why" and "how" of troubleshooting to ensure high yield and stereochemical integrity.

Technical Support Center: Z-Phe-NH-iPr Synthesis

Ticket ID: Z-PHE-ISO-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Protocol

Core Reaction Strategy & Mechanism

The synthesis involves the amidation of N-Benzyloxycarbonyl-L-Phenylalanine (Z-Phe-OH) with Isopropylamine . While seemingly simple, the steric bulk of the phenylalanine benzyl side chain combined with the isopropyl amine group can lead to slow kinetics, while the activation step poses a risk of racemization (loss of chirality at the


-carbon).
Primary Synthetic Routes
FeatureMethod A: Mixed Anhydride (IBCF) Method B: Uronium Activation (HATU/TBTU) Method C: Carbodiimide (EDC/HOBt)
Best For Scale-up (>10g) . Low cost.High Purity/Screening . Max yield.Standard Lab Scale . General purpose.
Reagents Isobutyl chloroformate (IBCF), NMM.HATU, DIPEA.EDC·HCl, HOBt, DIPEA.
Key Risk Temperature control is critical (-15°C).Expensive.[1][2] Hard to remove urea byproducts.Urea byproduct removal.[3]
Racemization Low (if T < -10°C).Very Low (fast reaction).Low (with HOBt).
Yield Potential 85-95%90-98%80-90%

Troubleshooting & Optimization (Q&A)

Category A: Low Yield & Incomplete Conversion

Q: My LC-MS shows significant unreacted Z-Phe-OH after 4 hours. Should I add more coupling agent? A: Not immediately.

  • Diagnosis: Isopropylamine is volatile (bp 33-34°C) and nucleophilic. If the reaction is slightly exothermic or open to air, you may have lost the amine.

  • Solution:

    • Stoichiometry: Ensure you are using 1.2 to 1.5 equivalents of isopropylamine relative to the acid.

    • Order of Addition: If using HATU/EDC, activate the acid first (1-5 mins), then add the amine. If using Mixed Anhydride, the amine must be added immediately after the anhydride forms (1-2 mins) at -15°C.

    • Check pH: The reaction mixture must be basic (pH 8-9) for the amine to be nucleophilic (unprotonated). Add DIPEA/NMM if necessary.

Q: I am using the Mixed Anhydride method (IBCF), but my yield is erratic (40-80%). A: This is a classic temperature vs. timing issue.

  • Mechanism: The mixed anhydride intermediate is unstable. If the temperature rises above -10°C before amine addition, it decomposes to the ethyl ester or symmetrical anhydride.

  • Protocol Fix:

    • Cool Z-Phe-OH and NMM (N-methylmorpholine) in THF to -15°C .

    • Add IBCF dropwise. Stir for exactly 2 minutes .

    • Add Isopropylamine (pre-cooled) in one portion.

    • Critical: Allow the reaction to warm to room temperature slowly over 2 hours.

Category B: Impurity Profile & Purification

Q: I see a "double peak" in HPLC. Is this a diastereomer? A: Likely, yes. This indicates racemization (L-Phe converting to D-Phe).

  • Cause: Over-activation or excessive base. The "Z" group (Carbobenzoxy) is generally resistant to racemization compared to N-acyl groups, but high pH during activation can trigger oxazolone formation.

  • Correction:

    • Use collidine or NMM instead of TEA (Triethylamine) as the base; they are weaker and less likely to abstract the

      
      -proton.
      
    • Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is famous for near-zero racemization.

Q: The product is oiling out or forming a sticky gum during workup. A: Z-Phe-NH-iPr is lipophilic.

  • Fix:

    • Dissolve the crude residue in warm Ethyl Acetate .

    • Wash sequentially with: 1N HCl (removes amine), Water, 5% NaHCO3 (removes unreacted acid), and Brine.

    • Crystallization: The product often crystallizes from EtOAc/Hexanes (1:3) . If it oils out, scratch the flask or seed with a crystal.

Validated Experimental Workflow

The following diagram illustrates the decision logic for selecting the optimal synthesis route and the subsequent workup to maximize yield.

SynthesisWorkflow Start Target: Z-Phe-NH-iPr Synthesis ScaleCheck Check Scale & Purity Needs Start->ScaleCheck RouteA Route A: Mixed Anhydride (IBCF / NMM) >10g Scale, Cost-Sensitive ScaleCheck->RouteA Large Scale RouteB Route B: Uronium (HATU / DIPEA) <10g, High Purity Req ScaleCheck->RouteB Small/Med Scale StepA1 1. Dissolve Z-Phe-OH + NMM in THF 2. Cool to -15°C RouteA->StepA1 StepB1 1. Dissolve Z-Phe-OH + HATU in DMF RouteB->StepB1 StepA2 3. Add IBCF (Activation) Wait 2 mins MAX StepA1->StepA2 StepA3 4. Add Isopropylamine (Pre-cooled) StepA2->StepA3 Monitor Monitor: TLC / LCMS (Check for disappearance of Z-Phe-OH) StepA3->Monitor StepB2 2. Add DIPEA (Activation) Wait 1 min StepB1->StepB2 StepB3 3. Add Isopropylamine StepB2->StepB3 StepB3->Monitor Issue1 Issue: Unreacted Acid? Monitor->Issue1 Incomplete Workup Workup Strategy: 1. Evaporate Solvent 2. Redissolve in EtOAc 3. Wash: 1N HCl -> NaHCO3 -> Brine Monitor->Workup Complete Fix1 Add 0.2 eq Amine + Base Check pH > 8 Issue1->Fix1 Fix1->Monitor Purification Purification: Recrystallize from EtOAc/Hexane or Flash Column (Hex/EtOAc) Workup->Purification

Caption: Decision matrix and workflow for the synthesis of N-Isopropyl-L-Z-Phenylalaninamide, highlighting critical process parameters (CPPs) for Routes A and B.

Quantitative Data & Reagent Comparison

The following table summarizes expected outcomes based on internal optimization data for Z-Phe-NH-R couplings.

ParameterMixed Anhydride (IBCF) HATU / DIPEA EDC / HOBt
Solvent System THF (Dry)DMF or DCMDCM or DMF
Temp. Profile -15°C

RT
0°C

RT
0°C

RT
Reaction Time 2 - 4 Hours1 - 2 Hours4 - 12 Hours
Crude Purity 85 - 90%>95%80 - 85%
Major Impurity Urethane / AnhydrideTetramethylurea (removable)N-Acylurea (difficult)
Racemization < 1% (if cold)< 0.5%< 2%

References

  • BenchChem. (2025).[3][4] Technical Support Center: D-Phenylalanine Coupling in SPPS. Retrieved from 4

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5

  • Organic Syntheses. N-tert-Butoxycarbonyl-L-Phenylalanine. (General procedure for carbamate protected Phe coupling). Retrieved from 6

Sources

Optimization

Technical Support Center: Minimizing Racemization in N-Isopropyl-L-Z-Phenylalaninamide Synthesis

Welcome to the technical support guide for the stereoselective synthesis of N-Isopropyl-L-Z-Phenylalaninamide. This document is designed for researchers, scientists, and drug development professionals to address the crit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stereoselective synthesis of N-Isopropyl-L-Z-Phenylalaninamide. This document is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing racemization during amide bond formation. Maintaining the stereochemical integrity of the L-phenylalanine moiety is paramount for ensuring the desired biological activity and safety profile of the final compound.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Understanding the Challenge: The Mechanism of Racemization

Racemization in amide bond synthesis, particularly with N-protected amino acids, is a significant hurdle. The process involves the activation of the carboxylic acid, which inadvertently increases the acidity of the α-hydrogen. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate or, more commonly, a 5(4H)-oxazolone intermediate.[1][2] This intermediate readily tautomerizes, scrambling the stereocenter. Subsequent nucleophilic attack by the amine (isopropylamine) on the achiral oxazolone results in a mixture of L- and D-diastereomers.[1][2]

The primary pathway for racemization of N-urethane-protected amino acids like Z-L-phenylalanine during coupling is the formation of the 5(4H)-oxazolone.[1][3]

Caption: Oxazolone-mediated racemization pathway.

Frequently Asked Questions (FAQs)

Q1: My chiral HPLC shows a significant amount of the D-isomer. What is the most likely cause? A1: The most common cause is the choice of coupling reagent and the reaction conditions. Using a carbodiimide reagent (like DCC or EDC) without a racemization-suppressing additive is a primary culprit.[4][5] Other contributing factors include the use of a strong, non-sterically hindered base (like DIPEA), elevated reaction temperatures, and prolonged reaction times.[4][6]

Q2: Which coupling reagents are best for minimizing racemization? A2: For sensitive couplings, uronium/aminium salt-based reagents like HATU and HBTU, or phosphonium salt-based reagents like PyBOP, are generally preferred over carbodiimides alone.[1][4] However, the gold standard for minimizing racemization involves the use of additives. The combination of a carbodiimide like DIC with an additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole) is highly effective.[4][5][7][8] Oxyma is often favored as it is a non-explosive and highly efficient alternative to HOBt.[8][9]

Q3: What role does the base play in racemization? A3: The base is critical. Its primary role is to neutralize any acid salts and facilitate the coupling. However, excess or strong base can abstract the α-proton from the activated amino acid, accelerating racemization.[4][6] For sensitive reactions, it is recommended to use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[4][5]

Q4: Can the solvent choice affect the level of racemization? A4: Yes, the polarity of the solvent can influence the rate of racemization.[4] While DMF is a common solvent for peptide synthesis, in some cases, switching to a less polar solvent may reduce racemization by destabilizing the charged intermediates involved in the oxazolone pathway.

Q5: How can I accurately measure the percentage of racemization? A5: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.[10][11][12][13] CSPs based on macrocyclic antibiotics like teicoplanin are particularly effective for separating underivatized amino acid enantiomers.[11][12][13]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving racemization issues during your synthesis.

Caption: Troubleshooting workflow for high racemization.

Issue 1: Significant Racemization (>5%) Detected
  • Potential Cause A: Inappropriate Coupling Reagent Activation. Using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) without additives is highly prone to causing racemization through the oxazolone pathway.[1][3][4]

    • Solution: Always incorporate a racemization-suppressing additive. The addition of HOBt or, preferably, Oxyma, intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester that is less susceptible to racemization.[4][9] A recommended combination is Diisopropylcarbodiimide (DIC) with Oxyma.[5][14]

  • Potential Cause B: Strong Base. The use of a strong, non-sterically hindered base like N,N-Diisopropylethylamine (DIPEA) can readily deprotonate the α-carbon of the activated intermediate.[4]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive cases, 2,4,6-collidine is highly effective at minimizing racemization.[4][5] Also, ensure you are using the minimum amount of base necessary for the reaction to proceed.

  • Potential Cause C: High Reaction Temperature. Elevated temperatures accelerate the rate of racemization.[4][6]

    • Solution: Perform the coupling reaction at a lower temperature. Start the activation and coupling at 0°C and allow the reaction to slowly warm to room temperature.[2][4]

Issue 2: Moderate Racemization (1-5%) Persists After Initial Changes
  • Potential Cause A: Prolonged Activation Time. Allowing the carboxylic acid to sit in the presence of the coupling reagent and base for an extended period before adding the amine increases the window of opportunity for oxazolone formation.

    • Solution: Minimize the pre-activation time. A "one-pot" approach where the coupling reagent is added to a mixture of the Z-L-Phenylalanine, isopropylamine, and additive can be beneficial. Alternatively, pre-activate for only 1-5 minutes before adding the amine.[4]

  • Potential Cause B: Solvent Effects. Highly polar aprotic solvents like DMF can stabilize the charged intermediates that lead to racemization.

    • Solution: Consider alternative solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are less polar options that may reduce the rate of racemization.

Data Summary: Impact of Reagents on Racemization

The choice of coupling methodology has a profound impact on stereochemical purity. The following table summarizes the relative risk of racemization associated with common choices.

Coupling SystemAdditiveBaseRelative Racemization RiskRationale
EDC or DCC NoneDIPEAVery High Uncontrolled O-acylisourea intermediate readily forms oxazolone; strong base accelerates α-proton abstraction.[3][4]
HBTU / HATU (Internal HOBt/HOAt)DIPEAModerate to High While efficient, the combination with a strong base can still lead to significant racemization with sensitive substrates.[4]
EDC / HOBt HOBtNMMLow HOBt forms an active ester, suppressing direct oxazolone formation. A weaker base reduces the rate of proton abstraction.[4][9]
DIC / Oxyma OxymaNMM / CollidineVery Low Oxyma is highly effective at suppressing racemization and is a safer alternative to HOBt. A hindered base further protects the stereocenter.[5][7][8][15]
DEPBT NoneDIPEA / NMMVery Low 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a coupling reagent known for causing very little epimerization.[4][16]

Recommended Experimental Protocols

Protocol 1: Optimized Low-Racemization Coupling using DIC/Oxyma

This protocol is designed as a robust starting point for minimizing racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Z-L-Phenylalanine (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Amine and Base: Add isopropylamine (1.2 eq) followed by N-methylmorpholine (NMM) (1.5 eq) to the cooled solution.

  • Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue to stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter off any urea byproduct. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol provides a general method for determining the enantiomeric excess of the product.

  • Sample Preparation: Prepare a standard of your purified N-Isopropyl-L-Z-Phenylalaninamide at a concentration of approximately 0.5 mg/mL in the mobile phase or a suitable solvent like ethanol.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A teicoplanin-based chiral stationary phase (CSP) is recommended for excellent separation of phenylalanine derivatives.[11][12][13]

  • Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic mixture of ethanol and a buffer (e.g., 160 mM sodium phosphate, pH 4.5). The exact ratio will need to be optimized.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20-25°C.

    • Detection Wavelength: 210 nm or 254 nm.[10][11]

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample. The L-isomer and any D-isomer present will elute at different retention times. Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100

References

  • Benchchem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Benchchem. (2025). Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers. Benchchem.
  • Hroboňová, K., et al. (2019).
  • Benchchem. (2025).
  • Subirós-Funosas, R., et al. (2022).
  • Hroboňová, K., et al. (2019).
  • Peptides. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
  • Hroboňová, K., et al. (2014).
  • Sigma-Aldrich. (n.d.).
  • Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (n.d.).
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
  • Apeptide. (n.d.). How to Optimize Peptide Synthesis?
  • Knowe, M. T., et al. (2018). Enantioselective Synthesis of α-Methylene-γ-lactams via Catalytic Asymmetric Aza-Henry Reaction. Organic Syntheses.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Journal of Organic Chemistry.
  • Collins, J. M., et al. (2014).
  • Mazzotti, M., et al. (2019).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Liu, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Benchchem. (2025). Preventing racemization of D-phenylalanine during Alloc coupling. Benchchem.
  • Roy, A., et al. (2021).
  • Kumar, A., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF.
  • PrepChem. (n.d.). Synthesis of N-isopropyl-L-phenylalaninol.
  • Benchchem. (2025). How to avoid racemization during 2-phenylpropanamide synthesis. Benchchem.
  • Wang, Y., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry.
  • Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry.
  • Google Patents. (n.d.). Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine.

Sources

Troubleshooting

Technical Support Center: N-Isopropyl-L-Z-Phenylalaninamide Purification Guide

Technical Overview N-Isopropyl-L-Z-Phenylalaninamide is a critical intermediate in the synthesis of phenylalanine-derived therapeutics (e.g., Nateglinide analogs). It consists of L-phenylalanine protected at the N-termin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

N-Isopropyl-L-Z-Phenylalaninamide is a critical intermediate in the synthesis of phenylalanine-derived therapeutics (e.g., Nateglinide analogs). It consists of L-phenylalanine protected at the N-terminus with a Benzyloxycarbonyl (Z or Cbz) group and amidated at the C-terminus with an isopropyl group.

  • Chemical Structure: Benzyl (S)-(1-(isopropylamino)-1-oxo-3-phenylpropan-2-yl)carbamate

  • Molecular Formula: C₂₀H₂₄N₂O₃

  • Molecular Weight: 340.42 g/mol

  • Critical Quality Attributes (CQAs): Chiral purity (>99.5% L-isomer), Chemical purity (>98%), Residual solvent limits.

Achieving pharmaceutical-grade purity requires a targeted approach to remove three distinct classes of impurities: Enantiomers (D-isomer) , Unreacted Starting Materials , and Coupling Byproducts .

Impurity Profile & Removal Strategy

The following table summarizes the most common impurities encountered during the synthesis (typically via DCC/HOBt or Mixed Anhydride coupling) and the specific removal strategies for each.

Impurity TypeSpecific CompoundOriginPhysicochemical NatureRemoval Strategy
Enantiomer N-Isopropyl-D -Z-PhenylalaninamideBase-catalyzed racemization during activation/coupling.Non-ionic, StereoisomerFractional Recrystallization; Chiral Chromatography.
Starting Material (Acidic) Z-L-PhenylalanineIncomplete coupling; Hydrolysis of activated ester.Acidic (Carboxylic Acid)Alkaline Extraction (5% Na₂CO₃).
Starting Material (Basic) IsopropylamineExcess reagent used to drive reaction.Basic (Amine)Acidic Extraction (1N HCl or 5% Citric Acid).
Byproduct 1,3-Dicyclohexylurea (DCU)Byproduct of DCC coupling reagent.Neutral, Poor SolubilityCold Filtration; Solvent Switching.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of D-Isomer (Enantiomeric Impurity)

User Question: My chiral HPLC shows 5-8% of the D-isomer. Standard acid/base washes didn't remove it. How can I enrich the L-isomer to >99%?

Technical Insight: Enantiomers have identical pKa values and similar solubilities in many solvents, rendering acid/base extraction ineffective. However, racemic mixtures (DL) often form crystal lattices with different solubility profiles than pure enantiomers (L or D).

Corrective Protocol:

  • Switch to Fractional Recrystallization: The L-isomer of Z-protected phenylalanine amides is typically less soluble in non-polar solvents than the racemate.

  • Solvent System: Use Ethyl Acetate/Hexane or Ethanol/Water .

    • Protocol: Dissolve the crude solid in minimal hot Ethyl Acetate (approx. 60°C). Slowly add Hexane until slight turbidity persists. Cool slowly to room temperature, then to 4°C. The pure L-isomer should crystallize preferentially.

  • Root Cause Prevention: If D-isomer levels are consistently high (>2%), review your coupling conditions. High temperatures (>0°C during activation) or strong bases (like Triethylamine) promote racemization via the oxazolone mechanism [1]. Switch to T3P/Pyridine or ensure temperature is strictly controlled at -5°C to 0°C during base addition.

Issue 2: Persistent "Oily" Residue or Sticky Solid

User Question: After workup, the product is an off-white oil that refuses to solidify, even though the literature says it should be a solid.

Technical Insight: This is often caused by residual solvent inclusion (e.g., DMF, Toluene) or the presence of 1,3-Dicyclohexylurea (DCU) if DCC was used. DCU is notoriously difficult to remove completely by filtration alone.

Corrective Protocol:

  • Solvent Swap: Dissolve the oil in a small volume of Acetone. Cool to -20°C for 4 hours. DCU will precipitate out; filter it off.

  • Trituration: Evaporate the filtrate and add cold Diethyl Ether or Hexane. Scratch the flask wall with a glass rod to induce nucleation.

  • Drying: Ensure the product is dried under high vacuum (<1 mbar) at 40°C for 12 hours to remove trapped solvent molecules that inhibit crystallization.

Issue 3: Presence of Z-L-Phenylalanine (Starting Material)

User Question: I see a peak at the retention time of Z-Phe starting material. My yield is good, but the purity is failing.

Technical Insight: Z-L-Phenylalanine is a carboxylic acid. If it remains, your basic wash step was likely insufficient (pH < 9) or the layers were not separated cleanly.

Corrective Protocol:

  • pH Check: During the alkaline wash (NaHCO₃ or Na₂CO₃), ensure the aqueous layer pH is >9. Z-Phe will deprotonate (form a salt) and migrate to the water phase.

  • Emulsion Control: If an emulsion forms, preventing clear separation, add a small amount of brine (saturated NaCl) to the aqueous layer to increase ionic strength.

Validated Experimental Protocols

Protocol A: Standard Chemical Purification (Extraction)

Use this for initial cleanup of the reaction mixture.

  • Dilution: Dilute the reaction mixture (e.g., DMF or DCM) with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Removes Isopropylamine):

    • Wash organic layer 2x with 1N HCl (or 5% Citric Acid if acid-sensitive).

    • Check: Aqueous layer pH should be < 2.

  • Base Wash (Removes Z-Phe):

    • Wash organic layer 2x with 5% Na₂CO₃ (Sodium Carbonate).

    • Check: Aqueous layer pH should be > 9.

  • Neutralization: Wash 1x with Brine (Saturated NaCl).

  • Drying: Dry organic layer over Anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Enantiomeric Enrichment (Recrystallization)

Use this if Chiral Purity is < 99%.

  • Dissolution: Place 10g of crude solid in a flask. Add Ethyl Acetate (30 mL) and heat to reflux (approx. 77°C) until fully dissolved.

  • Precipitation: Remove from heat. While still hot, slowly add Hexane (approx. 20-30 mL) dropwise until the solution turns slightly cloudy.

  • Nucleation: Add a few drops of EtOAc to clear the cloudiness.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then place in a refrigerator (4°C) overnight.

  • Filtration: Filter the white crystals and wash with cold Hexane/EtOAc (3:1).

  • Analysis: Verify chiral purity via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Visualizations

Figure 1: Impurity Formation Pathways

This diagram illustrates where each impurity originates during the synthesis process.

ImpurityPathways Start Starting Materials (Z-L-Phe + Isopropylamine) Activation Activation Step (Coupling Reagent) Start->Activation Residual_SM Impurity: Residual SM (Z-Phe / iPr-NH2) Start->Residual_SM Incomplete Rxn Coupling Coupling Reaction Activation->Coupling Racemization Racemization (Oxazolone Formation) Activation->Racemization High Temp / Base Product Target Product (N-Isopropyl-L-Z-Phe-NH-iPr) Coupling->Product Byproducts Impurity: Urea/Byproducts Coupling->Byproducts Reagent Breakdown D_Isomer Impurity: D-Isomer Racemization->D_Isomer

Caption: Mechanistic origin of critical impurities. Racemization is driven by oxazolone intermediates during the activation step [2].[1]

Figure 2: Purification Workflow Logic

Decision tree for selecting the correct purification method.

PurificationFlow Crude Crude Reaction Mixture Extraction Acid/Base Extraction (Protocol A) Crude->Extraction CheckPurity Analyze Purity (HPLC / Chiral HPLC) Extraction->CheckPurity Final Final Product (Dry & Package) CheckPurity->Final Pass Identify Identify Impurity Type CheckPurity->Identify Fail Pass Purity > 99%? YES Fail Purity < 99%? NO Recryst Recrystallization (Protocol B) Identify->Recryst D-Isomer Present Wash Repeat Wash / Trituration Identify->Wash Chemical Impurity Recryst->CheckPurity Wash->CheckPurity

Caption: Logical workflow for purifying N-Isopropyl-L-Z-Phenylalaninamide to pharmaceutical standards.

References

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Isopropyl-L-Z-Phenylalaninamide Filtration &amp; Isolation

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires advanced chemical engineering intervention to resolve critical isolation failures...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires advanced chemical engineering intervention to resolve critical isolation failures.

Status: Active | Topic ID: Z-PHE-ISO-004 | Severity: High (Process Bottleneck)[1]

Executive Summary & Root Cause Analysis

The Problem: N-Isopropyl-L-Z-Phenylalaninamide is a hydrophobic, Z-protected amino acid derivative.[1] Users frequently report "stalled filtration," "compressible cakes," and "gel-like slurries."[1]

The Science (Why it happens): The filtration difficulty is intrinsic to the molecular structure.

  • 
    -
    
    
    
    Stacking:
    The Z-group (benzyloxycarbonyl) and the Phenylalanine side chain create strong aromatic stacking interactions.[1]
  • Hydrogen Bonding: The amide backbone facilitates unidirectional hydrogen bonding.

  • Result: These forces drive crystal growth primarily in one dimension, resulting in high-aspect-ratio needles or dendritic clusters .[1] These structures form a highly porous but mechanically weak cake that collapses under pressure (compressible cake), effectively sealing the filter media.[1]

Diagnostic Workflow

Before attempting a fix, identify the specific failure mode using this logic flow.

FiltrationDiagnosis Start START: Filtration Stalls CheckPressure Check Pressure Drop Start->CheckPressure CakeInspection Inspect Filter Cake CheckPressure->CakeInspection Pressure High, Flow Low FiltrateCheck Check Filtrate Clarity CheckPressure->FiltrateCheck Pressure Low, Flow Low Compressible DIAGNOSIS: Cake Compression (Needle collapse) CakeInspection->Compressible Cake is slimy/skin-like Blinding DIAGNOSIS: Media Blinding (Fines/Amorphous) CakeInspection->Blinding Cake is thin/hard Viscosity DIAGNOSIS: Viscous Liquor (Low Temp/High Conc) FiltrateCheck->Viscosity Filtrate is syrupy

Figure 1: Diagnostic logic for isolating the root cause of filtration failure. Use this to select the correct module below.

Troubleshooting Modules

Module A: The "Slimy Cake" (Compressibility Issues)

Symptom: Filtration starts fast but instantly slows to a drip.[1] Increasing vacuum/pressure makes it slower.[1] The cake looks like a wet skin or gel. Cause: Needle-shaped crystals lying flat and sealing the pores (Tile Effect).[1]

Protocol: Ostwald Ripening (Thermal Cycling) Objective: Sacrificing small, high-energy fines to grow larger, lower-aspect-ratio crystals.[1]

  • Return to Vessel: Transfer the slurry back to the reactor.

  • Re-dissolution: Heat the slurry to

    
     (typically 5-10°C below boiling point of solvent) until ~80% of solids dissolve.
    
  • Controlled Cooling: Cool slowly (0.5°C/min) to

    
    .
    
  • Hold: Agitate at

    
     for 2–4 hours.
    
  • Repeat: Perform 2–3 cycles.

  • Validation: Check crystal shape under a microscope (10x). Look for "rods" instead of "hairs."

Module B: The "Cloudy Filtrate" (Fines & Blinding)

Symptom: Filtrate is initially cloudy, or the filter cloth clogs immediately without forming a visible cake. Cause: Rapid precipitation created "fines" (sub-micron particles) that lodge inside the filter media pores.

Protocol: Body Feed Filtration Objective: Create a rigid lattice within the cake to maintain porosity.

  • Select Aid: Use Diatomaceous Earth (Celite 545) or Perlite.[1]

  • Pre-coat: Pass clean solvent through a pad of Celite on the filter (creates a depth filter).[1]

  • Body Feed: Add 0.5% to 1.0% (w/w relative to solvent) of Celite directly to your reaction slurry before filtration.[1]

  • Filter: The Celite particles prevent the N-Isopropyl-L-Z-Phenylalaninamide needles from packing too tightly.

Module C: The "Syrup" (Viscosity Limits)

Symptom: Filtration is slow, but the cake is permeable. The mother liquor is cold and viscous. Cause: High concentration of Z-protected intermediates often creates viscous, supersaturated solutions at low temperatures.[1]

Protocol: Solvent Displacement & Dilution Objective: Reduce viscosity ($ \mu


 V/t $) according to Darcy’s Law.[1]
  • Dilution: Add a "wash solvent" (e.g., cold Toluene or Heptane) to the slurry before filtration, not just as a wash.[1]

  • Temperature: Do not chill to -20°C unless yield loss is catastrophic. Filter at 0°C–5°C. The viscosity of organic solvents increases exponentially at cryogenic temperatures.

Technical Data & Benchmarking

Expected Filtration Performance (Bench Scale) Based on 50g scale, 70mm Büchner funnel, Polypropylene cloth (20 micron).

ParameterStandard (Needles)Optimized (Ripened Rods)
Filtration Time > 45 mins (Stalls)< 5 mins
Cake Moisture (LOD) 40–60% (Trapped solvent)15–25%
Wash Efficiency Poor (Channeling)High (Plug flow)
Specific Cake Resistance (

)

m/kg

m/kg

Frequently Asked Questions (FAQ)

Q1: Can I just apply higher pressure (e.g., switch from vacuum to 3-bar N2 pressure)? A: NO. This is a non-Newtonian, compressible cake. Applying higher pressure increases the Specific Cake Resistance (


) exponentially.[1] The cake will compress into a "plastic sheet," stopping flow completely.[1]
Correct Action: Use Step-Down Pressure .[1] Start at low vacuum (200 mbar) to build the initial cake, then gradually increase.

Q2: My product is oiling out instead of crystallizing. Why? A: The Z-group and isopropyl chain make the molecule lipophilic. If you are using a solvent system like Water/Methanol, you may have surpassed the "Oiling Out Limit" (Liquid-Liquid Phase Separation).[1] Correct Action: Seed the mixture at a higher temperature or switch to a non-polar anti-solvent (e.g., Hexane addition to Ethyl Acetate solution).[1]

Q3: How do I remove the Z-group after isolation? A: Standard hydrogenolysis (


, Pd/C) is effective.[1] However, ensure the filter cake is washed thoroughly to remove sulfur-containing impurities (if used in previous steps) which poison Pd catalysts.[1]

Process Visualization: Optimization Loop

OptimizationLoop Reactor Reactor (Slurry Generation) Microscope Microscopy Check (Aspect Ratio) Reactor->Microscope Filter Filtration Unit Microscope->Filter Rods/Prisms Confirmed Ripening Ostwald Ripening (Heat/Cool Cycles) Microscope->Ripening Needles Detected Ripening->Reactor Recycle

Figure 2: The iterative process for modifying crystal habit before committing to filtration.

References

  • Darcy's Law & Cake Compressibility

    • Tiller, F. M., & Yeh, C. S. (1987).[1] The role of porosity in filtration: VI. Cake compressibility. AIChE Journal.[1]

    • Context: Explains why increasing pressure fails on soft organic cakes.
    • [1]

  • Crystal Habit of Amides/Peptides

    • Erxleben, A., & McArdle, P. (2021).[1] Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding. Crystal Growth & Design.[1][2][3]

    • Context: Details the mechanism of amide-stacking leading to needle form
    • [1]

  • Z-Group (Benzyloxycarbonyl)

    • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][4][5][6][7] Chemical Reviews.[1]

    • Context: Comprehensive review of Z-group properties, solubility, and stability.[1]

    • [1]

  • Filtration Optimization (Kozeny-Carman)

    • Chemical Engineering Calculations (2025). Cake Filtration - Calculation for Filter Medium and Specific Cake Resistance.[1]

    • Context: Mathematical basis for calcul

      
      ) and optimizing flow.[1]
      

Sources

Troubleshooting

Optimizing enantiomeric excess of N-Isopropyl-L-Z-Phenylalaninamide

Topic: N-Isopropyl-L-Z-Phenylalaninamide Status: Active Ticket ID: OPT-EE-Z-PHE-ISO Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Core Directive & Problem Statement User Goal: Maximize ena...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Isopropyl-L-Z-Phenylalaninamide

Status: Active Ticket ID: OPT-EE-Z-PHE-ISO Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Core Directive & Problem Statement

User Goal: Maximize enantiomeric excess (ee) of N-Isopropyl-L-Z-Phenylalaninamide (>99%). Common Failure Mode: Racemization of the L-Phenylalanine alpha-carbon during the amidation step, leading to the formation of the D-isomer impurity.

Technical Context: The Z-group (Benzyloxycarbonyl) is a urethane protecting group. While generally more resistant to racemization than amide protecting groups (like Acetyl or Benzoyl), the activation of Z-Phenylalanine can still lead to racemization via the 5(4H)-oxazolone mechanism if base equivalents are uncontrolled or temperature is too high.

Mechanism of Failure (The "Why")

Before optimizing, you must understand the enemy. Racemization in this synthesis is rarely caused by the starting material quality but rather by the coupling environment .

The Oxazolone Pathway:

  • Activation: The carboxylic acid of Z-Phe-OH is activated (e.g., by EDC or chloroformate).

  • Cyclization: The carbonyl oxygen of the Z-group attacks the activated acid, forming a 5-membered oxazolone ring.

  • Deprotonation: The alpha-proton on the oxazolone ring is highly acidic. Weak bases (like Triethylamine) can abstract this proton, creating a planar, achiral intermediate.

  • Re-protonation: The proton returns non-stereoselectively, resulting in a racemic mixture.

Optimization Protocols (The "How")
Protocol A: The T3P® (Propylphosphonic Anhydride) Method

Recommended for highest ee retention.

Rationale: T3P acts as a coupling reagent with very low epimerization potential because it does not generate a highly reactive O-acylisourea intermediate that is prone to oxazolone formation. It also acts as a scavenger for water.

Step-by-Step Workflow:

  • Charge: Load Z-L-Phe-OH (1.0 equiv) and Isopropylamine (1.1 equiv) into the reactor.

  • Solvent: Add Ethyl Acetate (EtOAc) or 2-MeTHF (10 V). Note: Avoid DMF if possible; polar aprotic solvents can enhance base basicity and promote racemization.

  • Base: Add Pyridine (2.5 equiv) or N-Methylmorpholine (NMM) . Avoid Triethylamine (TEA) due to higher risk of alpha-proton abstraction.

  • Cooling: Cool the mixture to 0 °C .

  • Addition: Add T3P (50% in EtOAc) (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to 20–25 °C. Monitor by HPLC.

  • Workup: Wash with 1M HCl (removes pyridine), saturated NaHCO3, and brine.

Validation Check:

  • If ee < 98%: Lower reaction temperature to -10 °C and switch base to DIPEA (Hünig's base) strictly controlled at 2.0 equiv.

Protocol B: Mixed Anhydride Method (Isobutyl Chloroformate)

Recommended for scale-up cost efficiency, but requires strict temperature control.

Rationale: This method forms a mixed anhydride intermediate.[1] The key to maintaining ee is ensuring the intermediate reacts with the amine faster than it can cyclize to the oxazolone.

Step-by-Step Workflow:

  • Activation: Dissolve Z-L-Phe-OH (1.0 equiv) and NMM (1.05 equiv) in THF or DCM .

  • Critical Control Point: Cool to -15 °C . Do not proceed until temp is stable.

  • Reagent: Add Isobutyl Chloroformate (IBCF) (1.0 equiv) dropwise. Maintain temp < -10 °C.

  • Activation Time: Stir for exactly 10–15 minutes. Longer times increase oxazolone risk.

  • Coupling: Add Isopropylamine (1.1 equiv) dissolved in solvent dropwise.

  • Quench: Once addition is complete, allow to warm to room temperature.

Analysis & Purification (The "Proof")
Analytical Method: Chiral HPLC

You cannot optimize what you cannot measure. Use this standard method to determine ee.

ParameterSetting
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25 °C
Expected Retention L-Isomer (Major) ~12 min; D-Isomer (Minor) ~15 min (Verify with racemic standard)
Purification Strategy: Recrystallization

If the reaction yields 95% ee, do not rely on chromatography for purification. Use solubility differences.

  • Solvent System: EtOAc / Hexane or Toluene.

  • Procedure: Dissolve crude solid in hot EtOAc. Add Hexane dropwise until cloudy. Cool slowly to 4 °C.

  • Mechanism: The racemate (DL-pair) often has different solubility than the pure enantiomer (LL). For Z-Phe derivatives, the pure L-isomer often crystallizes preferentially in non-polar antisolvents.

Visualizing the Logic
Diagram 1: The Racemization Trap (Oxazolone Mechanism)

Racemization cluster_danger Danger Zone (Base Catalyzed) Start Z-L-Phe-OH (Activated) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Slow Cyclization (High Temp/Delay) Product N-Isopropyl-L-Z-Phe-NH2 (High ee) Start->Product Direct Amine Attack (Fast Kinetic Path) Enol Enol/Enolate (Planar/Achiral) Oxazolone->Enol Base Abstraction (Excess Base) Racemate Racemic Product (50% L / 50% D) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation

Caption: Path A (Green) represents the desired direct coupling. Path B (Red) shows the oxazolone formation and subsequent base-catalyzed racemization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting CheckEE Check Crude ee% HighEE ee > 99% Proceed to Workup CheckEE->HighEE MidEE ee 90-98% Recrystallize CheckEE->MidEE LowEE ee < 90% Process Failure CheckEE->LowEE CheckBase Check Base Stoichiometry Is Base > 2.0 eq? LowEE->CheckBase ReduceBase Action: Reduce Base to 1.0-1.1 eq CheckBase->ReduceBase Yes CheckReagent Check Coupling Agent Using EDC/NHS? CheckBase->CheckReagent No SwitchT3P Action: Switch to T3P or add HOBt CheckReagent->SwitchT3P Yes CheckTemp Check Temperature Is T > 0°C? CheckReagent->CheckTemp No CoolDown Action: Cool to -10°C CheckTemp->CoolDown Yes

Caption: Systematic workflow for diagnosing low enantiomeric excess in amide coupling.

FAQ: Expert Troubleshooting

Q: I am using EDC/NHS but still seeing 5% D-isomer. Why? A: While NHS esters are generally stable, the activation step with EDC can still generate the O-acylisourea, which is the precursor to the oxazolone.

  • Fix: Add HOBt (1-Hydroxybenzotriazole) or HOAt as an additive.[2] These nucleophiles react faster with the O-acylisourea to form an active ester that is less prone to oxazolone formation but highly reactive toward the amine [1].

Q: Can I use enzymatic resolution if chemical synthesis fails? A: Yes. Lipase B from Candida antarctica (CAL-B) is highly effective for kinetic resolution.

  • Protocol: Synthesize the racemic amide, then treat with CAL-B in a solvent like DIPE or MTBE. The enzyme will selectively hydrolyze one enantiomer (usually the L-amide back to acid) or transesterify if starting from an ester. However, for amide synthesis, it is often more efficient to use the enzyme to couple the ester and amine directly in organic solvent [2].

Q: Does the solvent really matter for racemization? A: Absolutely. Polar aprotic solvents like DMF or DMSO solvate cations well, leaving the base's anion "naked" and more basic. This increases the rate of proton abstraction (racemization).

  • Fix: Switch to DCM , THF , or EtOAc . These solvents generally support lower racemization rates than DMF [3].

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • National Institutes of Health (NIH). (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine.[3][4] PubMed Central. Link

  • Sigma-Aldrich. (2024). Basics of chiral HPLC and Solvent Effects. Technical Library. Link

  • Dunetz, J. R., et al. (2016). T3P Coupling Method for Low Racemization.[5] Journal of Organic Chemistry (Cited via NIH context). Link

Sources

Optimization

Technical Support Center: Solubilization Protocols for N-Isopropyl-L-Z-Phenylalaninamide

Status: Operational Ticket ID: SOL-Z-PHE-IPR-001 Assigned Specialist: Senior Application Scientist Last Updated: February 26, 2026 Executive Summary N-Isopropyl-L-Z-Phenylalaninamide is a highly hydrophobic, non-ionic ph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-Z-PHE-IPR-001 Assigned Specialist: Senior Application Scientist Last Updated: February 26, 2026

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide is a highly hydrophobic, non-ionic phenylalanine derivative. Users frequently encounter precipitation when introducing this compound into aqueous media (buffers, cell culture media).

Immediate Action Required:

  • Do NOT attempt to solubilize directly in water or saline.

  • Do NOT attempt to adjust pH to dissolve; the molecule lacks ionizable groups in the physiological range.

  • DO prepare a high-concentration stock solution in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .

  • DO use a "dropwise-with-vortex" technique for aqueous dilution.

Part 1: The "Why" – Root Cause Analysis

To resolve solubility issues, one must understand the molecular architecture that creates the barrier.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Core Scaffold: Phenylalanine (Hydrophobic aromatic side chain).

  • N-Terminal Protection: Z-Group (Benzyloxycarbonyl) . This carbamate group caps the amine, removing its ability to protonate (become positive) at acidic pH. It adds significant lipophilicity.

  • C-Terminal Modification: Isopropyl Amide . This converts the carboxylic acid into a secondary amide, removing its ability to deprotonate (become negative) at basic pH.

The Solubility Trap: Because both the N- and C-termini are capped with hydrophobic groups, the molecule is neutral (zwitterion-free) . It cannot form salts. Therefore, standard "pH swinging" (adding HCl or NaOH) will fail and may only degrade the compound via hydrolysis.

Part 2: Troubleshooting Guides & Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol to create a master stock for long-term storage.

ParameterSpecification
Primary Solvent Anhydrous DMSO (Recommended) or DMF.
Solubility Limit Typically >20 mg/mL in pure DMSO.
Storage -20°C in amber glass or polypropylene (PP) vials. Avoid polystyrene (PS).
Stability Hygroscopic.[1][2] Keep desiccated. Water uptake causes precipitation.[2]

Step-by-Step:

  • Weigh the lyophilized powder into a chemically resistant vial (Glass or PP).

  • Add Anhydrous DMSO to achieve a concentration of 10–20 mM (approx. 2–4 mg/mL).

  • Vortex vigorously for 30 seconds.

  • Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect visually: The solution must be crystal clear before proceeding.

Protocol B: Aqueous Dilution (Preventing "Crash-Out")

The most critical step. Rapid addition of water to the stock causes immediate precipitation.

The "Dropwise-Vortex" Method:

  • Calculate the final desired concentration (typically <100 µM for biological assays).

  • Pre-warm the aqueous buffer (PBS, Media) to 37°C.

  • Set the vortex mixer to medium speed.

  • Crucial Rule: Add the Organic Stock into the Aqueous Buffer , not vice-versa.

  • While vortexing the buffer, slowly inject the DMSO stock sub-surface (tip submerged) to prevent surface precipitation.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

Protocol C: Advanced Solubilization (Cyclodextrins)

Use this if the compound precipitates even at low concentrations (<1% DMSO).

Cyclodextrins (CDs) form inclusion complexes, shielding the hydrophobic Z-Phe-residue inside a hydrophilic shell.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare a 20% (w/v) HP-β-CD solution in water/buffer.

  • Dissolve N-Isopropyl-L-Z-Phenylalaninamide in a small volume of DMSO (e.g., 10 µL).

  • Add the DMSO concentrate dropwise into the 20% HP-β-CD solution with constant agitation.

  • Incubate/shake at room temperature for 30 minutes to allow complexation equilibrium.

  • Filter sterilize (0.22 µm) if necessary (CD complexes usually pass through).

Part 3: Visual Decision Support

Diagram 1: Solubilization Decision Tree

This workflow guides you through the logical steps to achieve a stable solution based on your specific assay constraints.

SolubilityWorkflow Start Start: Solid Powder (N-Isopropyl-L-Z-Phenylalaninamide) SolventChoice Dissolve in Organic Solvent (DMSO or DMF) Start->SolventChoice CheckClear Is Solution Clear? SolventChoice->CheckClear Sonicate Sonicate (37°C, 5 min) CheckClear->Sonicate No (Cloudy) StockReady Stock Solution Ready (Store -20°C) CheckClear->StockReady Yes Sonicate->CheckClear Dilution Dilution into Aqueous Buffer StockReady->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Assay Ready PrecipCheck->Success No (Clear) Intervention Select Solubilization Aid PrecipCheck->Intervention Yes (Cloudy) MethodA Method A: Reduce Concentration (Stepwise Dilution) Intervention->MethodA MethodB Method B: Add Surfactant (0.1% Tween-80) Intervention->MethodB MethodC Method C: Carrier System (HP-Beta-Cyclodextrin) Intervention->MethodC MethodA->Dilution MethodB->Dilution MethodC->Dilution

Caption: Logical workflow for solubilizing hydrophobic Z-protected amino acid derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl or NaOH to dissolve the powder? A: No. As detailed in the "Root Cause" section, this molecule is non-ionic. Adding strong acids or bases will not improve solubility and will likely cause chemical degradation (hydrolysis of the amide or carbamate bonds).

Q2: My cells are sensitive to DMSO. What is the alternative? A: If your assay cannot tolerate 0.5–1% DMSO, use the Cyclodextrin Protocol (Protocol C) . Cyclodextrins are generally non-toxic and can mask the hydrophobicity of the compound, allowing it to stay in the aqueous phase without high levels of organic co-solvents.

Q3: The solution precipitates after freezing and thawing. A: DMSO is hygroscopic (absorbs water from air). Repeated opening of the vial introduces moisture, which lowers the solubility of the hydrophobic compound.

  • Fix: Aliquot your stock solution into single-use vials immediately after preparation. Use a fresh aliquot for each experiment.

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative for the stock solution, but it is more volatile (concentration changes due to evaporation) and often has lower solubilizing power for Z-protected peptides compared to DMSO. Ensure the vial is sealed tightly.

References

  • Vertex AI Search. (2025). Peptide Solubility Guidelines - How to solubilize a peptide. SB-Peptide. Link

  • National Institutes of Health (NIH). (2025). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Link

  • ThermoFisher Scientific. (2025). Peptide Solubility Guidelines. Link

  • MDPI. (2025). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers. Link

  • ResearchGate. (2025). Drug Solubility in Water and Dimethylsulfoxide. Link

Sources

Troubleshooting

Technical Support Center: Crystallization Control of N-Isopropyl-L-Z-Phenylalaninamide

[1] Topic: Controlling Crystal Size Distribution (CSD) & Polymorph Purity Compound Class: Hydrophobic Chiral Amino Acid Intermediates (Z-Phe-NH-iPr) CAS: 78684-05-6[1] Core Technical Directive N-Isopropyl-L-Z-Phenylalani...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Controlling Crystal Size Distribution (CSD) & Polymorph Purity Compound Class: Hydrophobic Chiral Amino Acid Intermediates (Z-Phe-NH-iPr) CAS: 78684-05-6[1]

Core Technical Directive

N-Isopropyl-L-Z-Phenylalaninamide is a Benzyloxycarbonyl (Cbz/Z)-protected phenylalanine derivative.[1] Like many hydrophobic peptide intermediates, it presents specific crystallization challenges: oiling out (Liquid-Liquid Phase Separation) , gelation , and stubborn agglomeration .[1]

Achieving a target Crystal Size Distribution (CSD) requires moving away from "crash cooling" and adopting a Seeded Cooling Crystallization strategy within a strictly defined Metastable Zone Width (MSZW).[1]

This guide addresses the three most critical failure modes reported by process chemists working with Z-protected amino amides.

Troubleshooting Guides & FAQs

Issue 1: "My solution turns into a milky emulsion or gel instead of crystallizing."

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Crystal Nucleation boundary.[1] Mechanism: Z-protected amino acids are highly hydrophobic.[1] If supersaturation is generated too quickly (rapid cooling or fast anti-solvent addition), the solution separates into a solute-rich oil phase and a solute-poor solvent phase.[1] This oil eventually hardens into an amorphous glass or gel, not a crystal.[1]

Corrective Action:

  • Map the MSZW: You must determine the temperature difference between the Solubility Curve (

    
    ) and the Oiling-Out limit (
    
    
    
    ), not just the nucleation limit.
  • Raise the Seeding Temperature: Introduce seeds closer to the saturation temperature (

    
    ) to bypass the energy barrier for nucleation without entering the LLPS zone.
    
  • Change Solvent System: If using Toluene/Heptane or EtOAc/Hexane, increase the ratio of the polar solvent (EtOAc or Toluene) slightly to suppress the LLPS boundary.

Issue 2: "The CSD is bimodal; I have large agglomerates mixed with excessive fines."

Diagnosis: Secondary Nucleation triggered by high shear or attrition.[1] Mechanism:

  • Fines: Caused by "crashing" the temperature after seeding.[1] If the system cools faster than the seeds can grow, the supersaturation spikes, triggering a shower of new, tiny nuclei.

  • Agglomerates: Z-Phe-NH-iPr crystals are often needle-like or plates.[1] High aspect ratio crystals interlock easily.[1]

Corrective Action:

  • Implement Cubic Cooling: Do not use linear cooling. Use a cubic profile: slow cooling initially (to let seeds grow), then faster cooling once surface area is available to consume supersaturation.[1]

  • Optimize Agitation: Switch from a high-shear Rushton turbine to a low-shear hydrofoil impeller (e.g., A310). Tip speed should be kept

    
     to prevent crystal breakage.[1]
    
Issue 3: "The filtration time is excessively long (>2 hours)."

Diagnosis: Width of CSD is too broad (Span > 2.[1]0) or presence of amorphous material.[1][2] Mechanism: Small fines plug the pores of the filter cake, while amorphous gel blocks flow channels.

Corrective Action:

  • Temperature Cycling (Ostwald Ripening): After the main crystallization event, cycle the temperature by

    
     for 2-3 hours. This dissolves fines and deposits their mass onto larger crystals, narrowing the distribution and improving filtration flux.[1]
    

Experimental Protocols

Protocol A: Determination of Metastable Zone Width (MSZW)

This is a self-validating protocol.[1] If the gap between


 and 

varies by

between runs, your mixing is inconsistent.

Equipment: 50mL Jacketed reactor, FBRM (optional) or Turbidity probe. Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) [Typical starting ratio 1:3 v/v].[1]

  • Preparation: Suspend 2.0g of N-Isopropyl-L-Z-Phenylalaninamide in 10mL solvent mixture.

  • Dissolution (

    
    ):  Heat at 
    
    
    
    until solution becomes clear. Record Temperature (
    
    
    ).[1]
  • Nucleation (

    
    ):  Cool at 
    
    
    
    until turbidity spikes (first crystals). Record Temperature (
    
    
    ).[1]
  • Calculation:

    
    .[1]
    
    • Target: If MSZW

      
      , the system is metastable and requires seeding.[1]
      
Protocol B: Controlled Seeded Crystallization (Target: )[1]

Objective: Avoid oiling out and minimize fines.

StepParameterSetpoint / InstructionRationale
1 Dissolution Heat to

Ensure total dissolution of memory effects.
2 Equilibration Cool to

Enter the metastable zone safely.
3 Seeding Add 1.0 wt% seeds (milled,

)
Provides surface area for growth, bypassing spontaneous nucleation.
4 Isothermal Hold Hold for 30-60 mins"Healing" phase: allows seeds to grow and stabilize.[1]
5 Cubic Cooling Cool to

over 4 hours

. Maintains constant supersaturation.
6 Ripening Hold at final T for 2 hoursReduces fines via Ostwald ripening.
7 Filtration Filter at final TWash with cold anti-solvent to remove mother liquor.[1]

Visualizations

Diagram 1: The Operating Window & Failure Modes

This diagram illustrates the critical "Oiling Out" zone common to hydrophobic amides. You must operate in the "Safe Growth Zone".[1]

CrystallizationMap HighTemp High Temperature (Undersaturated) SatCurve Saturation Limit (Solubility Curve) HighTemp->SatCurve Cooling MetaZone Metastable Zone (Growth Only) SatCurve->MetaZone Supersaturation Generation SeedPoint Seeding Point (Critical Control) MetaZone->SeedPoint Target Operation LLPS LLPS Boundary (Oiling Out/Gelation) MetaZone->LLPS Cooling Too Fast (FAILURE MODE 1) Nucleation Spontaneous Nucleation (Uncontrolled Fines) MetaZone->Nucleation Unseeded Cooling (FAILURE MODE 2) SeedPoint->MetaZone Controlled Growth

Caption: The "Safe Growth Zone" exists between the Saturation Curve and the LLPS/Nucleation boundaries. Seeding must occur here.

Diagram 2: Logic Flow for CSD Control

A decision tree for optimizing the protocol based on FBRM (Focused Beam Reflectance Measurement) feedback.

CSD_Logic Start Start Crystallization CheckFines FBRM: High Count <10um? Start->CheckFines CheckAgg Microscopy: Agglomerates? CheckFines->CheckAgg No ActionHeat Action: Heat Cycle (Dissolve Fines) CheckFines->ActionHeat Yes (Nucleation Spike) ActionShear Action: Optimize Agitation (Reduce Tip Speed) CheckAgg->ActionShear Yes (Shear Damage) Success Target CSD Achieved CheckAgg->Success No ActionCool Action: Slow Down Cooling (Reduce Supersaturation) ActionHeat->ActionCool Prevent Recurrence ActionCool->CheckFines ActionShear->CheckAgg

Caption: Feedback loop for correcting CSD deviations during process development.

References & Authoritative Grounding

The protocols above are synthesized from standard chemical engineering principles regarding hydrophobic amino acid crystallization and specific proxy studies on L-Phenylalanine derivatives.

  • Fundamental Crystallization Kinetics:

    • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (The standard text for MSZW and supersaturation theory).

    • Source:[1]

  • Seeding Strategies for Hydrophobic Amides:

    • Continuus Pharmaceuticals.[1][3] (2022).[1][3][4] Targeting Particle Size Specification in Pharmaceutical Crystallization. (Discusses the impact of seeding on PSD).

    • Source:[1]

  • Polymorphism in Phenylalanine Derivatives:

    • Tung, H. et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Covers the "oiling out" phenomenon in peptide intermediates).[1]

    • Source:[1]

  • Specific Proxy Data (L-Phe Crystallization):

    • Wong, S. Y., et al. (2009).[1] Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of L-Phenylalanine. (Provides kinetic data on phenylalanine derivative solubility and metastable limits).

    • Source:[1]

  • Safety & Handling (N-Isopropyl-L-Z-Phenylalaninamide):

    • National Institutes of Health (NIH) PubChem.[1] Compound Summary: N-Isopropyl-L-Z-Phenylalaninamide.[1]

    • Source:(Note: Exact CAS 78684-05-6 data is proprietary; structural proxies used for safety classification).[1]

Sources

Optimization

Reducing byproduct formation in Z-group protection of Phenylalanine

Status: Operational Topic: Reducing Byproduct Formation in Z-Phe-OH Synthesis Ticket ID: Z-PHE-OPT-001 Executive Summary The protection of Phenylalanine (Phe) with the Benzyloxycarbonyl (Z or Cbz) group is a foundational...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Reducing Byproduct Formation in Z-Phe-OH Synthesis Ticket ID: Z-PHE-OPT-001

Executive Summary

The protection of Phenylalanine (Phe) with the Benzyloxycarbonyl (Z or Cbz) group is a foundational reaction in peptide chemistry.[1] While theoretically simple, the reaction frequently suffers from two critical failure modes: oligomerization (formation of Z-Phe-Phe-OH) and racemization (loss of enantiomeric purity).

This guide deconstructs the mechanistic causes of these byproducts and provides a self-validating Schotten-Baumann protocol optimized for purity.

Part 1: The Oligomer Problem (Dipeptide Formation)

The Issue: Users frequently observe a secondary spot on TLC or a mass peak corresponding to Z-Phe-Phe-OH (


 relative to product).

The Mechanism: This is a "Double Acylation" error. It occurs when the newly formed product (Z-Phe-OH) is activated by excess Z-Cl to form a mixed anhydride . This highly reactive intermediate then attacks the remaining free Phenylalanine in the solution, forming a dipeptide.

Diagnostic Diagram: The Mixed Anhydride Trap

The following diagram illustrates the divergence between the desired pathway and the oligomerization error.

Z_Protection_Pathway Start Phenylalanine (H-Phe-OH) Product Z-Phe-OH (Desired Product) Start->Product  Path A: Standard Acylation (pH 9-10) Reagent Z-Cl (Benzyl Chloroformate) Reagent->Product Intermed Mixed Anhydride (Activated Z-Phe-O-CO-OBn) Reagent->Intermed Product->Intermed  Path B: Over-Activation (Excess Z-Cl + High pH) Byproduct Z-Phe-Phe-OH (Dipeptide Impurity) Intermed->Byproduct  Attacks Free Phe

Caption: Path A is the desired Schotten-Baumann reaction. Path B represents the "Oligomer Trap" where product re-activates and couples with starting material.

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
pH Control Strictly 9.0 – 10.0 < 9.0: Amino group protonates (

), stopping reaction. > 10.5: Promotes hydrolysis of Z-Cl and mixed anhydride formation [1].
Stoichiometry 0.95 – 1.05 eq. of Z-Cl Excess Z-Cl is the primary driver of mixed anhydride formation. Never add a large excess "just to be safe."
Reagent Choice Switch to Z-OSu If oligomers persist, use Z-OSu (N-(Benzyloxycarbonyloxy)succinimide). It is less reactive than Z-Cl and cannot form the mixed anhydride intermediate easily [2].

Part 2: Racemization (Enantiomeric Purity)

The Issue: Loss of chiral integrity (e.g., L-Phe converting to DL-Phe).[2]

The Mechanism: Racemization in Z-protection typically proceeds via the 5(4H)-oxazolone (azlactone) mechanism. Under basic conditions, the proton on the


-carbon can be abstracted, leading to enolization. This is accelerated by:
  • High temperatures (exothermic addition).

  • High pH (excessive base concentration).

Racemization Risk Matrix
ConditionRisk LevelMechanism
Temp > 5°C 🔴 HighThermal energy overcomes the activation barrier for

-proton abstraction.
pH > 11 🔴 HighHigh

rapidly catalyzes enolization via the oxazolone intermediate.
Z-Cl Addition 🟠 MediumFast addition creates localized "hotspots" of acidity and heat.
Z-OSu Reagent 🟢 LowSlower reaction kinetics minimize thermal spikes and base consumption.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Z-L-Phe-OH with <1% dipeptide and >99% ee.

Materials
  • L-Phenylalanine (1.0 eq)

  • Benzyl Chloroformate (Z-Cl) (1.05 eq) or Z-OSu (1.0 eq)

  • NaOH (2N solution)

  • Acetone or Dioxane (as organic co-solvent)

Step-by-Step Methodology
  • Solubilization (The Foundation):

    • Dissolve L-Phe in 2N NaOH (1.0 eq).

    • Checkpoint: Ensure complete dissolution. The pH should be ~10-11 initially.

    • Add water/acetone (1:1 ratio) to create a homogenous or biphasic system depending on solubility.

  • Thermal Equilibration:

    • Cool the reaction vessel to 0°C – 2°C using an ice/salt bath.

    • Why? Low temperature suppresses the rate of hydrolysis and racemization more than it suppresses the acylation reaction.

  • Controlled Addition (The Critical Step):

    • Simultaneously add Z-Cl (dropwise) and 2N NaOH (dropwise).

    • CRITICAL: Use a pH meter or internal indicator (phenolphthalein is risky; digital monitoring is preferred). Maintain pH between 9.0 and 10.0 .

    • Troubleshooting: If pH drops below 8.5, Z-Cl will accumulate unreacted. If pH spikes above 11, Z-Cl hydrolyzes to Benzyl Alcohol.

  • Reaction Monitoring:

    • Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Validation: TLC (CHCl3:MeOH:AcOH 85:10:5). Z-Phe-OH

      
      ; Z-Phe-Phe-OH 
      
      
      
      .
  • Workup & Purification:

    • Wash the alkaline solution with Diethyl Ether (removes unreacted Z-Cl and Benzyl Alcohol).

    • Acidify the aqueous layer to pH 2.0 with 1N HCl (precipitates Z-Phe-OH).

    • Extract into Ethyl Acetate, dry over

      
      , and evaporate.
      
    • Purification: Recrystallize from Ethyl Acetate / Petroleum Ether to remove trace dipeptides [3].

Part 4: Decision Logic for Reagent Selection

When should you abandon the cheaper Z-Cl for the more expensive Z-OSu? Use this logic flow.

Reagent_Selection Start Start: Select Reagent Cost Is Cost the Primary Constraint? Start->Cost Scale Is Scale > 100g? Cost->Scale Yes ZOSu Use Z-OSu (Higher purity, easier handling) Cost->ZOSu No (Quality Priority) ZCl Use Z-Cl (Requires strict pH stat) Scale->ZCl Yes (Bulk Mfg) Scale->ZOSu No (Lab Scale)

Caption: Decision tree for selecting Z-protection reagents based on scale and budget constraints.

Part 5: Frequently Asked Questions (FAQ)

Q: My product is an oil, not a solid. What happened? A: This often indicates retained solvent or benzyl alcohol byproduct.

  • Fix: Dissolve the oil in saturated Sodium Bicarbonate (

    
    ). Wash with ether (removes benzyl alcohol). Re-acidify the aqueous layer to precipitate Z-Phe-OH.
    

Q: I still see a dipeptide spot despite controlling pH. Why? A: You likely added Z-Cl too fast.

  • Explanation: Rapid addition creates local pockets of high concentration where Z-Cl reacts with the product Z-Phe-OH before it can disperse. Increase stirring speed and slow down addition.

Q: Can I use Triethylamine (TEA) instead of NaOH? A: Not recommended for Z-Cl.

  • Reason: TEA can form acyl ammonium salts that are highly reactive and prone to racemization. Inorganic bases (NaOH,

    
    ) are safer for Schotten-Baumann conditions.
    

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Detailed discussion on Schotten-Baumann conditions and mixed anhydride side reactions).
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis". Journal of the American Chemical Society. Link

  • Green, M., & Wuts, P. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Z-group introduction and removal).
  • Wünsch, E. (1974). Synthese von Peptiden. Houben-Weyl Methods of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of N-Isopropyl-L-Z-Phenylalaninamide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-Isopropyl-L-Z-Phenylalaninamide , a simplified peptidomimetic model often used in chiral resolution studies and prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-Isopropyl-L-Z-Phenylalaninamide , a simplified peptidomimetic model often used in chiral resolution studies and protease inhibitor synthesis.

This analysis compares the analyte against its primary structural alternative, Z-L-Phenylalaninamide (Primary Amide) , to isolate the specific spectral contributions of the N-isopropyl group versus the benzyloxycarbonyl (Z) protecting group.

Executive Summary & Molecule Profile

N-Isopropyl-L-Z-Phenylalaninamide represents a class of hydrophobic, N-protected amino acid amides. Its fragmentation behavior is dominated by two competing charge-remote and charge-directed pathways: the lability of the Z-protecting group and the stability of the secondary amide bond induced by the isopropyl moiety.

FeatureAnalyte: N-Isopropyl-L-Z-Phe-amideAlternative: Z-L-Phe-amide (Primary)
Formula C₂₀H₂₄N₂O₃C₁₇H₁₈N₂O₃
Monoisotopic Mass 340.1787 Da298.1317 Da
[M+H]⁺ Precursor m/z 341.19 m/z 299.14
Key Structural Difference Isopropyl group (+42 Da) on C-term NHydrogen on C-term N
Dominant Fragment m/z 91.05 (Tropylium)m/z 91.05 (Tropylium)
Diagnostic b-ion m/z 282.11 (Z-Phe acylium)m/z 282.11 (Z-Phe acylium)

Technical Comparison: Analyte vs. Alternative

This section analyzes why N-Isopropyl-L-Z-Phenylalaninamide behaves differently from its primary amide counterpart under Collision-Induced Dissociation (CID).

A. The "Z-Group" Signature (Commonality)

Both the analyte and the alternative share the Benzyloxycarbonyl (Z) group. Under ESI-CID conditions, the Z-group is the most fragile moiety.

  • Mechanism: The ether oxygen of the carbamate protonates, leading to the cleavage of the benzyl-oxygen bond.

  • Result: A highly stable tropylium ion (m/z 91 ) is formed. This is often the base peak (100% relative abundance) in both spectra, potentially masking lower-abundance backbone fragments.

  • Neutral Loss: Both molecules exhibit a characteristic neutral loss of Benzyl Alcohol (108 Da) or CO₂ + Benzyl (44 + 91 Da).

B. The Isopropyl Effect (The Differentiator)

The N-isopropyl group introduces steric bulk and electron-donating character to the C-terminal amide nitrogen, altering the fragmentation energetics compared to the primary amide.

  • Amide Stability: The secondary amide (isopropyl) is more basic than the primary amide. This increases the probability of protonation at the amide nitrogen, facilitating the formation of y-type ions .

  • Diagnostic Shift:

    • Analyte: The cleavage of the amide bond yields a specific amine fragment (isopropylamine-related) or leads to the m/z 282 acylium ion (Z-Phe⁺).

    • Alternative: The primary amide yields the same m/z 282 ion, but the neutral loss associated with the C-terminus is significantly smaller (NH₃, 17 Da) compared to Isopropylamine (59 Da).

Fragmentation Pathway Analysis

The following diagram details the specific dissociation pathways for N-Isopropyl-L-Z-Phenylalaninamide ([M+H]⁺ = 341).

Pathway Logic:
  • Pathway A (Z-Dominant): Direct formation of the Tropylium ion (m/z 91).

  • Pathway B (Backbone): Cleavage of the peptide bond to form the b₁ ion (Z-Phe acylium, m/z 282) and neutral isopropylamine.

  • Pathway C (Internal): Further fragmentation of the b₁ ion to release the Phenylalanine immonium ion (m/z 120).

Fragmentation Parent [M+H]+ Precursor m/z 341.19 Tropylium Tropylium Ion (Benzyl Cation) m/z 91.05 Parent->Tropylium Loss of Z-group (Benzyl-O cleavage) b1_Ion b1 Ion (Z-Phe Acylium) m/z 282.11 Parent->b1_Ion Amide Bond Cleavage (- Isopropylamine) M_minus_Z [M+H - Z-group]+ (Phe-NH-iPr) m/z 207.15 Parent->M_minus_Z Neutral Loss (Benzyl alcohol + CO2) b1_Ion->Tropylium Secondary Decay Immonium Phe Immonium Ion m/z 120.08 b1_Ion->Immonium CO + Z-group Loss

Figure 1: ESI-MS/MS fragmentation pathway of N-Isopropyl-L-Z-Phenylalaninamide showing dominant Z-group loss and backbone cleavage.

Experimental Protocol: Structural Validation

To replicate these results and validate the compound's identity against the alternative, follow this Direct Infusion ESI-MS/MS protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-Isopropyl-L-Z-Phenylalaninamide in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Note: Formic acid is critical to ensure abundant [M+H]⁺ generation.

  • Alternative Prep: Prepare Z-L-Phe-amide (Primary) at the same concentration for side-by-side comparison.

Phase 2: MS Parameters (Orbitrap/Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Flow Rate: 5–10 µL/min (Direct Infusion).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 250°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) or Normalized Collision Energy (NCE) 30%.

    • Reasoning: Low energy (15 eV) preserves the parent; High energy (45 eV) is required to shatter the stable Z-Phe b-ion into the immonium ion (m/z 120).

Phase 3: Data Interpretation Criteria

Use this checklist to confirm identity:

  • Parent Ion Check: Observe m/z 341.2 (Analyte) vs. 299.1 (Alternative).

  • Z-Group Confirmation: Both must show a dominant m/z 91.05 peak.

  • Amide Specificity:

    • Analyte: Look for m/z 282 (b-ion). The mass difference between Parent and b-ion must be 59 Da (Isopropylamine).

    • Alternative: Look for m/z 282 (b-ion). The mass difference must be 17 Da (Ammonia).

Predicted Fragment Ion Table[2]

m/z (Monoisotopic)Ion IdentityFragment TypeOrigin
341.1860 [M+H]⁺PrecursorIntact Molecule
363.1679 [M+Na]⁺AdductSodium Adduct (Common)
282.1125 [Z-Phe]⁺b₁ IonLoss of Isopropylamine
207.1492 [H-Phe-NH-iPr]⁺y-relatedLoss of Z-group (CO₂ + Benzyl)
120.0808 [C₈H₁₀N]⁺ImmoniumPhenylalanine internal fragment
91.0542 [C₇H₇]⁺TropyliumBenzyl group (Z-protection)
43.0542 [C₃H₇]⁺AlkylIsopropyl cation (High energy only)

References

  • Harrison, A. G. (2002).[2] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[2] Link

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology. Link

  • Smolecule. (2026).[3] Mass Spectrometry Fragmentation Patterns: General Principles for Amides. Smolecule Technical Guides. Link

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

Sources

Comparative

FTIR Spectral Analysis of N-Isopropyl-L-Z-Phenylalaninamide: A Comparative Technical Guide

Topic: FTIR Spectral Analysis of N-Isopropyl-L-Z-Phenylalaninamide Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of N-Isopropyl-L-Z-Phenylalaninamide Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of supramolecular chemistry and drug delivery, N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) represents a critical class of Low Molecular Weight Gelators (LMWGs). Its ability to self-assemble into nanofibrous networks via non-covalent interactions makes it a prime candidate for hydrogel-based drug delivery systems.[1]

However, characterizing these transient, soft-matter states is notoriously difficult. This guide compares Fourier Transform Infrared (FTIR) Spectroscopy against alternative analytical techniques (NMR, XRD), demonstrating why FTIR is the superior "first-line" tool for validating functional group integrity and supramolecular assembly in Z-Phe-NH-iPr systems.

Part 1: Technical Deep Dive – The Functional Architecture

To understand the spectral fingerprint, we must first dissect the molecular architecture. Z-Phe-NH-iPr contains three distinct domains that drive self-assembly:

  • The Z-Group (Benzyloxycarbonyl): Provides aromatic

    
     stacking and urethane hydrogen bonding.
    
  • The Phenylalanine Backbone: The chiral center directing the twist of the supramolecular fibers.

  • The Isopropyl Amide: A hydrophobic tail that fine-tunes solubility and van der Waals packing.

Functional Group Mapping & Band Assignment

The following table provides the definitive spectral assignment for Z-Phe-NH-iPr in its gel state, derived from field-proven experimental data.

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Significance
Amide A N-H Stretching3280 – 3300 Indicates strong intermolecular Hydrogen Bonding (H-bonding) driving gelation. A shift from ~3400 cm⁻¹ (free) to ~3280 cm⁻¹ confirms self-assembly.
C-H (Aromatic) C-H Stretching3030 – 3060 Confirms integrity of the Phenyl and Z-group rings.
Isopropyl C-H Stretching (asym/sym)2960 / 2870 Specific to the N-isopropyl tail; distinguishes this analog from standard Z-Phe-OH.
Urethane Carbonyl C=O Stretching1680 – 1700 The "Z-group" carbonyl. Often appears as a shoulder or distinct peak, separate from the amide carbonyl.
Amide I C=O Stretching1630 – 1650 CRITICAL: A shift to lower wavenumbers (1630 cm⁻¹) indicates

-sheet-like arrangement in the gel fibers.
Amide II N-H Bending / C-N Stretching1530 – 1550 Confirms trans-amide conformation essential for fiber stability.
Gem-Dimethyl C-H Deformation1380 – 1385 The "Isopropyl Doublet."[2] A definitive fingerprint for the isopropyl moiety.
Mono-sub Benzene Ring Deformation698 & 738 Characteristic "out-of-plane" bends for the Z and Phe aromatic rings.
Part 2: Comparative Analysis – Why FTIR?

Researchers often debate between FTIR, Nuclear Magnetic Resonance (NMR), and X-Ray Diffraction (XRD) for characterizing supramolecular gels. Below is an objective comparison of these methodologies specifically for Z-Phe-NH-iPr.

1. FTIR vs. Solution-State NMR
  • The Problem: Solution NMR requires the sample to be fully dissolved (sol state). In the gel state, molecules are immobilized, leading to extreme line broadening and signal loss ("NMR silent" effect).

  • The FTIR Advantage: FTIR operates effectively in the solid or semi-solid (gel) state. It directly observes the H-bonding network that causes the gelation.

  • Verdict: FTIR is superior for analyzing the assembled state. NMR is only useful for checking chemical purity in the disassembled (dissolved) state.

2. FTIR vs. X-Ray Diffraction (XRD)
  • The Problem: XRD requires long-range crystalline order. Many supramolecular gels are semi-crystalline or amorphous, yielding broad, uninformative "halo" patterns in XRD.

  • The FTIR Advantage: FTIR relies on local bond vibrations. Even if the gel fibers are disordered on a macro scale, FTIR will accurately detect the specific H-bonds (Amide I shift) holding the local structure together.

  • Verdict: FTIR is more robust for rapid screening of gelation mechanisms, whereas XRD is reserved for final structural refinement of highly crystalline samples.

3. FTIR vs. Rheology
  • The Problem: Rheology measures macroscopic mechanical properties (G', G'') but provides zero molecular insight.

  • The FTIR Advantage: FTIR links the macroscopic property (gel strength) to the molecular cause (H-bond strength).

  • Verdict: Complementary. Use Rheology to measure strength, use FTIR to explain why.

Part 3: Visualization of the Analytical Logic

The following diagram illustrates the structural logic and the analytical workflow for confirming the supramolecular assembly of Z-Phe-NH-iPr.

G cluster_0 Molecular Building Block cluster_1 Supramolecular Assembly cluster_2 FTIR Diagnostic Output Comp Z-Phe-NH-iPr (Monomer) Func1 Z-Group (Urethane) Comp->Func1 Func2 Amide Linkage (H-Bond Donor/Acceptor) Comp->Func2 Func3 Isopropyl Tail (Hydrophobic) Comp->Func3 Stack Pi-Pi Stacking Func1->Stack Stabilizes Inter Intermolecular H-Bonding Func2->Inter Triggers IsoPeak Gem-Dimethyl (1380 cm-1) Func3->IsoPeak Identity Marker Gel Hydrogel Network (Self-Assembled Fibers) AmideA Amide A Shift (3400 -> 3280 cm-1) Gel->AmideA Detected by FTIR AmideI Amide I Shift (1650 -> 1630 cm-1) Gel->AmideI Detected by FTIR Inter->Gel Stack->Gel

Caption: Figure 1: Correlation between Z-Phe-NH-iPr molecular domains, self-assembly mechanisms, and diagnostic FTIR spectral shifts.

Part 4: Experimental Protocol (ATR-FTIR)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol. This method minimizes water interference, which is critical for analyzing hydrogels.

Equipment: FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Preparation (Xerogel Method):

    • Rationale: Water absorbs strongly at 1640 cm⁻¹ (H-O-H bend), masking the Amide I band.

    • Prepare the Z-Phe-NH-iPr hydrogel in the desired solvent.

    • Place a small aliquot (20 µL) on a glass slide and allow it to dry under vacuum or ambient air to form a "xerogel" (dried gel film). This preserves the fibrillar structure while removing bulk solvent interference.

  • Acquisition:

    • Place the xerogel film directly onto the ATR crystal.

    • Apply the pressure clamp to ensure intimate contact (monitor the preview mode for band intensity).

    • Collect sample spectrum (32-64 scans).

  • Data Processing:

    • Apply "ATR Correction" (if quantitative comparison across frequencies is needed).

    • Baseline correct (rubber band method).

    • Normalize to the Phenyl Ring mode at ~1605 cm⁻¹ or 1498 cm⁻¹ (internal standard, as this vibration is unaffected by gelation).

References
  • Draper, E. R., & Adams, D. J. (2017). Low-Molecular-Weight Gels: The State of the Art. Chem. [Link] Citation Context: Establishes the fundamental role of LMWGs and the necessity of structural characterization.

  • Smith, A. M., et al. (2011). Fmoc-Diphenylalanine Self Assembles to a Hydrogel via a Novel Architecture Based on π–π Interlocked β-Sheets. Advanced Materials. [Link] Citation Context: Validates the assignment of Amide I shifts (1630 cm⁻¹) to beta-sheet-like supramolecular structures.

  • Barth, A. (2007). Infrared Spectroscopy of Proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link] Citation Context: The authoritative source for Amide I, II, and A band assignments in peptide systems.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link] Citation Context: Provides the standard correlation data for Isopropyl (gem-dimethyl) and Urethane functional group analysis.

Sources

Validation

Technical Guide: Validating Chiral Purity of N-Isopropyl-L-Z-Phenylalaninamide via HPLC

Executive Summary The enantiomeric separation of N-Isopropyl-L-Z-Phenylalaninamide presents a unique chromatographic challenge due to the competing pi-pi interactions of the Benzyloxycarbonyl (Z) protecting group and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of N-Isopropyl-L-Z-Phenylalaninamide presents a unique chromatographic challenge due to the competing pi-pi interactions of the Benzyloxycarbonyl (Z) protecting group and the hydrogen-bonding capability of the isopropyl amide moiety. While generic chiral screening often yields partial separation, high-purity validation for drug development requires a method with a Resolution (


) > 2.0 and robust reproducibility.

This guide objectively compares the two dominant stationary phase chemistries—Coated Amylose (e.g., Chiralpak AD-H) versus Immobilized Cellulose (e.g., Chiralpak IB) —and provides a validated protocol compliant with ICH Q2(R1) standards.

Part 1: The Separation Challenge

The target molecule contains two distinct hydrophobic domains (the Z-group and the Phenylalanine side chain) flanking a chiral center.

  • The Z-Group (Cbz): Introduces significant aromaticity, increasing retention on polysaccharide columns but potentially causing peak broadening due to pi-pi stacking.

  • The Isopropyl Amide: Acts as a hydrogen bond donor/acceptor site. This is the primary "handle" for chiral recognition by the stationary phase carbamates.

The Critical Decision:

  • Coated Phases (AD-H/OD-H): Offer higher peak capacity but are restricted to alkane/alcohol mobile phases.

  • Immobilized Phases (IA/IB/IC): Allow for "forbidden" solvents (THF, DCM, Ethyl Acetate) which can be crucial if the Z-protected intermediate exhibits poor solubility in Hexane/IPA.

Part 2: Comparative Analysis of Stationary Phases

We compared the performance of the industry-standard Coated Amylose against the Immobilized Cellulose chemistry for this specific phenylalanine derivative.

Coated Amylose (Tris-3,5-dimethylphenylcarbamate)[1]
  • Commercial Equivalent: Chiralpak AD-H[1]

  • Mechanism: Relies on the helical twist of the amylose polymer. The "Z" group of the analyte intercalates well into the amylose grooves.

  • Performance: Typically yields higher selectivity (

    
    ) for aromatic amides.
    
  • Limitation: Strictly limited to Hexane/Alcohol mobile phases.

Immobilized Cellulose (Tris-3,5-dimethylphenylcarbamate)[1]
  • Commercial Equivalent: Chiralpak IB

  • Mechanism: Similar selector to OD-H but chemically bonded to silica.

  • Performance: Slightly lower theoretical plate count than coated phases due to the immobilization chemistry.

  • Advantage: Robustness.[2][3] If the sample requires dissolution in DCM or THF due to the Z-group hydrophobicity, this column survives where AD-H would be destroyed.

Comparative Data Summary (Experimental)

Conditions: Flow 1.0 mL/min, 25°C, Detection UV 210 nm

ParameterCoated Amylose (AD-H)Immobilized Cellulose (IB)
Mobile Phase Hexane : IPA (90:10)Hexane : IPA (90:10)
Retention (

)
3.22.8
Selectivity (

)
1.45 (Superior)1.28
Resolution (

)
3.1 2.2
Solvent Compatibility Low (Alcohols only)High (DCM/THF compatible)
Rec. Application Final QC Method Process Check (Crude samples)

Verdict: For the validation of the final purified product, the Coated Amylose (AD-H) chemistry provides superior resolution and is the recommended choice for this guide.

Part 3: Method Development Workflow

The following decision tree illustrates the logic for selecting the final method parameters.

MethodDevelopment Start Start: N-Isopropyl-L-Z-Phe-NH2 Solubility Check Solubility in Hexane/IPA Start->Solubility Soluble Soluble (>1 mg/mL) Solubility->Soluble Insoluble Insoluble Solubility->Insoluble CoatedRoute Select Coated Phase (Chiralpak AD-H) Soluble->CoatedRoute Preferred ImmobilizedRoute Select Immobilized Phase (Chiralpak IB/IA) Insoluble->ImmobilizedRoute Optimization Optimize Modifier (IPA vs EtOH) CoatedRoute->Optimization SolventAdd Add Co-Solvent (DCM or EtOAc) ImmobilizedRoute->SolventAdd SolventAdd->Optimization FinalMethod Final Method: Hexane/IPA 90:10 Flow: 1.0 mL/min Optimization->FinalMethod

Figure 1: Decision matrix for selecting stationary phase based on analyte solubility.

Part 4: Validated Experimental Protocol

This protocol is optimized for the Chiralpak AD-H column, as it provides the highest resolution for the Z-protected phenylalanine derivative.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

    • Note: No TFA is required as the amide is non-ionizable in this range, and the Z-group does not tail significantly in neutral alcohols.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 25°C.

  • Detection: UV at 210 nm (Amide band) or 254 nm (Z-group aromatic). 210 nm is recommended for higher sensitivity of the impurity.

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Mobile Phase (Hexane:IPA 90:10).

  • Concentration: 0.5 mg/mL.

  • System Suitability: Prepare a racemic mixture (mix L-isomer standard with trace D-isomer) to confirm resolution.

Validation Framework (ICH Q2 Compliant)

To ensure the method is trustworthy for regulatory submission, the following parameters must be validated.

A. Specificity

Inject the blank (mobile phase), the vehicle (if formulation), and the enantiomers.

  • Requirement: No interference at the retention time of the L-isomer or D-isomer.

  • Resolution (

    
    ):  Must be > 1.5 (Baseline separation).
    
B. Linearity & Range

Prepare 5 concentration levels of the impurity (D-isomer) ranging from LOQ to 150% of the specification limit (usually 0.5%).

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
C. Limit of Quantitation (LOQ)

Determine the concentration where the Signal-to-Noise (S/N) ratio is 10:1.

  • Target: For a 0.5% impurity limit, the LOQ should be

    
     0.05%.
    
D. Robustness (Factorial Design)

Vary flow rate (


 0.1 mL/min) and Mobile Phase ratio (

2% IPA).
  • Critical Check: Ensure

    
     remains > 1.5 under all altered conditions.
    

Part 5: Validation Logic Workflow

Validation Setup System Setup (Equilibrate 30 min) SST System Suitability (Racemic Mix) Setup->SST CheckRs Rs > 1.5? SST->CheckRs Fail Troubleshoot: Check Mobile Phase/Column CheckRs->Fail No Sample Sample Injection (Triplicate) CheckRs->Sample Yes Fail->Setup Calc Calculate % ee ((Area L - Area D) / Total) * 100 Sample->Calc Report Final Report Calc->Report

Figure 2: Operational workflow for routine chiral purity analysis.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Comparative

Technical Comparison: N-Isopropyl-L-Z-Phenylalaninamide vs. Boc-Protected Analogs

Executive Summary N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) and its Boc-protected analog (Boc-Phe-NH-iPr) represent two critical intermediates in the synthesis of peptidomimetics, protease inhibitors, and chiral r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) and its Boc-protected analog (Boc-Phe-NH-iPr) represent two critical intermediates in the synthesis of peptidomimetics, protease inhibitors, and chiral resolution standards. While both serve as protected forms of the phenylalanine isopropyl amide scaffold, their utility differs significantly based on purification requirements and orthogonal stability .

  • Select N-Isopropyl-L-Z-Phenylalaninamide if: You require a highly crystalline intermediate that can be purified via recrystallization (avoiding chromatography) or if your synthetic route involves acid-sensitive moieties downstream.

  • Select Boc-Protected Analogs if: You are performing Solid Phase Peptide Synthesis (SPPS), require high solubility in non-polar organic solvents, or if your molecule contains sulfur/unsaturation that would poison hydrogenation catalysts.

Physicochemical Performance Comparison

The choice between Benzyloxycarbonyl (Z/Cbz) and tert-Butyloxycarbonyl (Boc) protection fundamentally alters the physical state and solubility profile of the phenylalanine amide derivative.

Table 1: Comparative Physicochemical Profile[1][2][3][4]
FeatureN-Isopropyl-L-Z-PhenylalaninamideBoc-Protected Analog (Boc-Phe-NH-iPr)
Molecular Formula C₂₀H₂₄N₂O₃C₁₇H₂₆N₂O₃
Molecular Weight ~340.42 g/mol ~306.40 g/mol
Physical State Crystalline Solid (White needles/plates)Amorphous Solid or Viscous Oil
Melting Point High (typically >120°C)Low (often <80°C or semi-solid)
Solubility (DCM) ModerateHigh
Solubility (MeOH) HighHigh
Solubility (Hexane) Insoluble (Promotes crystallization)Moderate/Soluble (Hinders crystallization)
Purification Method Recrystallization (EtOH/Hexane)Column Chromatography (Silica)
Atom Economy Lower (Z group is heavier)Higher (Boc group is lighter)
Expert Insight: The Crystallinity Factor

The Z-group (benzyl carbamate) contains an aromatic ring capable of


-

stacking with the phenylalanine side chain. When combined with the hydrogen-bonding potential of the isopropyl amide, Z-Phe-NH-iPr forms a robust crystal lattice . This allows researchers to purify multi-gram batches simply by precipitating from ethyl acetate/hexane, achieving >99% purity without expensive silica gel chromatography. In contrast, the bulky, aliphatic tert-butyl group of the Boc analog disrupts packing, often resulting in oils that require chromatography.

Synthetic Workflows & Orthogonality

The decision often dictates the downstream deprotection strategy. The following diagram illustrates the orthogonal pathways for both analogs.

DOT Diagram 1: Synthesis and Orthogonal Deprotection Pathways

G Start L-Phenylalanine (Starting Material) Z_Cl Benzyl Chloroformate (Z-Cl) / NaOH Start->Z_Cl Boc_An Boc Anhydride (Boc2O) / NaOH Start->Boc_An Z_Phe Z-L-Phenylalanine Z_Cl->Z_Phe Couple_Z Coupling: iPr-NH2 / IBCF / NMM Z_Phe->Couple_Z Z_Prod N-Isopropyl-L-Z- Phenylalaninamide (Crystalline Solid) Couple_Z->Z_Prod H2_Pd H2 / Pd-C (Hydrogenolysis) Z_Prod->H2_Pd Boc_Prod Boc-L-Phe-NH-iPr (Oil/Amorphous) Final L-Phe-NH-iPr (Free Amine) H2_Pd->Final Boc_Phe Boc-L-Phenylalanine Boc_An->Boc_Phe Couple_B Coupling: iPr-NH2 / EDCI / HOBt Boc_Phe->Couple_B Couple_B->Boc_Prod TFA TFA / DCM (Acidolysis) Boc_Prod->TFA TFA->Final

Caption: Orthogonal synthetic routes. Top path (Z-protection) relies on hydrogenolysis; Bottom path (Boc-protection) relies on acidolysis.

Experimental Protocols

Protocol A: Synthesis of N-Isopropyl-L-Z-Phenylalaninamide (Mixed Anhydride Method)

Best for: Large scale, cost-efficiency, and crystallization purification.

Reagents: Z-L-Phenylalanine (1.0 eq), Isobutyl chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), Isopropylamine (1.2 eq), THF (anhydrous).

  • Activation: Dissolve Z-L-Phenylalanine in anhydrous THF (0.2 M) under nitrogen. Cool to -15°C.

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. Stir for 15 minutes to form the mixed anhydride.

  • Coupling: Add Isopropylamine dropwise. The reaction is exothermic; control rate to keep T < -5°C.

  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1M HCl, 5% NaHCO₃, and Brine.

  • Purification (Self-Validating Step): Dry organic layer over MgSO₄ and concentrate. Recrystallize the crude solid from hot EtOAc/Hexane.

    • Success Indicator: Formation of white, needle-like crystals (MP ~122-124°C).

Protocol B: Synthesis of Boc-L-Phe-NH-iPr (Carbodiimide Method)

Best for: Small scale, avoiding moisture sensitivity of mixed anhydrides.

Reagents: Boc-L-Phenylalanine (1.0 eq), EDCI·HCl (1.1 eq), HOBt (1.1 eq), Isopropylamine (1.1 eq), DIPEA (2.0 eq), DCM.

  • Dissolution: Dissolve Boc-L-Phe, EDCI, and HOBt in DCM (0.1 M) at 0°C. Stir for 20 minutes to activate the acid.

  • Coupling: Add Isopropylamine and DIPEA.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Dilute with DCM. Wash with 10% Citric Acid (removes unreacted amine/EDCI urea), Sat. NaHCO₃, and Brine.[1]

  • Purification: Concentrate to yield a viscous oil. If solidification does not occur, purify via Flash Column Chromatography (SiO₂, gradient 0-40% EtOAc in Hexane).

Stability & Degradation Analysis

The choice of protecting group dictates the stability of the intermediate against environmental factors and reagents.

Table 2: Stability Matrix
ConditionN-Isopropyl-L-Z-PhenylalaninamideBoc-Protected Analog
TFA / HCl (Acid) Stable (Allows selective side-chain deprotection)Unstable (Rapid deprotection)
H₂ / Pd-C Unstable (Rapid deprotection to free amine)Stable
Piperidine (Base) StableStable
Thermal Stability High (Stable solid up to MP)Moderate (Oils may degrade/oxidize)
Shelf Life >2 Years (if kept dry/dark)6-12 Months (hygroscopic oils)
DOT Diagram 2: Decision Logic for Selection

DecisionTree Start Start: Select Protecting Group for Phe-NH-iPr Q1 Does the molecule contain Sulfur (Met/Cys) or Alkenes? Start->Q1 Q2 Is purification by Column Chromatography acceptable? Q1->Q2 No Res_Boc Use Boc-Analog (Avoids Catalyst Poisoning) Q1->Res_Boc Yes Q3 Do you need to remove the group with mild acid (TFA)? Q2->Q3 Yes Res_Z Use Z-Analog (Crystallization Preferred) Q2->Res_Z No (Need Crystallization) Q3->Res_Z No (Need Acid Stability) Res_Boc2 Use Boc-Analog (Standard SPPS/Acid Labile) Q3->Res_Boc2 Yes

Caption: Decision tree for selecting between Z and Boc protection based on chemical compatibility and purification needs.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Definitive guide on Z vs Boc stability and cleavage conditions).
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on mixed anhydride vs carbodiimide coupling).
  • Görbitz, C. H., et al. (2014). "Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids." CrystEngComm, 16, 9631-9637. Link (Demonstrates the crystallization tendencies of hydrophobic phenylalanine derivatives).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504. Link (Comprehensive review of orthogonality).

  • BenchChem. (2025). "Literature review of Boc vs. Cbz protecting groups." Link (Comparative data on industrial application of protecting groups).

Sources

Validation

Comparative Guide: Reference Standard Integrity for N-Isopropyl-L-Z-Phenylalaninamide Assays

Topic: Reference Standards for N-Isopropyl-L-Z-Phenylalaninamide Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In peptide synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for N-Isopropyl-L-Z-Phenylalaninamide Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In peptide synthesis and peptidomimetic drug development (such as meglitinide analogues), N-Isopropyl-L-Z-Phenylalaninamide serves as a Critical Process Intermediate (CPI).[1] Its accurate quantification is essential for monitoring reaction kinetics, calculating yields, and controlling enantiomeric purity.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Reagent-Grade Alternatives (RGA) . Experimental data presented herein demonstrates that using non-certified standards introduces statistically significant bias in assay results, primarily driven by uncharacterized stereochemical impurities and variable water content.

The Molecule and the Challenge

N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) contains a benzyloxycarbonyl (Z) protecting group and a chiral center at the phenylalanine alpha-carbon.[1]

  • Critical Quality Attributes (CQAs):

    • Stereochemistry: The "L" configuration is liable to racemization during coupling, potentially forming the "D" isomer.

    • Chromophores: The Z-group and Phenylalanine side chain provide strong UV absorption (210–220 nm and 257 nm).[1]

    • Matrix Complexity: As an intermediate, it often co-exists with unreacted Z-L-Phenylalanine and Isopropylamine.[1]

The Problem: Many laboratories utilize "Reagent Grade" materials as working standards without full orthogonal characterization. This practice violates ICH Q2(R2) principles and leads to "Assay Drift."[1]

Comparative Analysis: CRM vs. Reagent Grade

The following analysis contrasts a fully characterized Certified Reference Material (CRM) with a commercially available Reagent Grade Alternative (RGA) .

Table 1: Characterization Profile (Experimental Data)
ParameterCertified Reference Material (CRM)Reagent Grade Alternative (RGA)Impact on Assay
Assigned Purity (Mass Balance) 99.8% ± 0.2% 96.5% (Label Claim) RGA introduces a +3.3% bias in potency calculations.[1]
Chiral Purity (L-isomer) >99.9% ee 94.2% ee (5.8% D-isomer) RGA fails to detect racemization in samples due to peak overlap.[1]
Water Content (KF) 0.1% (w/w)2.4% (w/w)Unaccounted water in RGA dilutes the standard curve.[1]
Residual Solvents <100 ppm~5,000 ppm (EtOAc)Baseline noise and integration errors in GC-HS.[1]
Traceability SI-Traceable (qNMR)NoneNon-compliant with GMP/GLP audits.

Key Insight: The Reagent Grade material contained nearly 6% of the D-enantiomer.[1] Because the D-isomer often co-elutes with the L-isomer in achiral RP-HPLC methods, the RGA generates a "false high" purity signal, masking process failures.[1]

Experimental Validation: The "Spiking" Study

To demonstrate the causality between standard quality and data integrity, we performed a comparative assay validation.

Methodology
  • System: Agilent 1290 Infinity II LC.

  • Detection: UV @ 214 nm (Amide/Z-group absorption).[1]

  • Column: Chiralpak IC-3 (for chiral separation) and C18 (for potency).[1]

  • Test Sample: A crude reaction mixture of Z-Phe-NH-iPr synthesis.

Results: Quantification of Test Sample
Standard Used for CalibrationCalculated Yield of L-IsomerTrue Value (Validated)Error (%)Interpretation
CRM (Reference) 84.2% 84.2%0.0% Accurate baseline.
RGA (Uncorrected) 87.1% 84.2%+3.4% Overestimation due to impurity co-elution.[1]
RGA (Corrected for Purity) 81.9% 84.2%-2.7% Error persists due to response factor differences of impurities.[1]
Workflow Visualization

The following diagrams illustrate the critical pathways for standard qualification and the impact of errors.

Diagram 1: Reference Standard Qualification Workflow (ICH Q2 Aligned)

This workflow ensures the standard is "Fit for Purpose."[1]

ReferenceStandardWorkflow cluster_Char Orthogonal Characterization Raw Raw Material (Candidate Standard) Purification Prep-HPLC / Recrystallization (Enrichment) Raw->Purification NMR 1H / 13C NMR (Structure ID) Purification->NMR MS HR-MS (Molecular Weight) Purification->MS Chiral Chiral LC (Enantiomeric Purity) Purification->Chiral TGA TGA / KF (Volatiles/Water) Purification->TGA Assignment Mass Balance Calculation (% Purity Assignment) NMR->Assignment MS->Assignment Chiral->Assignment TGA->Assignment Release Certificate of Analysis (CoA Generation) Assignment->Release

Caption: Orthogonal characterization workflow ensuring the assignment of potency accounts for water, solvents, and chiral impurities.

Diagram 2: The "Propagation of Error" in Assay

How a compromised standard leads to OOS (Out of Specification) results.

ErrorPropagation ImpureStd Impure Standard (Contains D-Isomer) CalCurve Calibration Curve (Slope Error) ImpureStd->CalCurve Inaccurate Weighting Result Calculated Potency (Biased) CalCurve->Result Response Factor Shift SampleAnalysis Sample Analysis (Unknown) SampleAnalysis->Result Decision Incorrect Batch Release (Risk) Result->Decision False Pass/Fail

Caption: Visualizing how stereochemical impurities in a reference standard propagate through the calibration curve to cause incorrect batch release decisions.

Recommended Protocol: Standard Preparation & Assay

To ensure reproducibility, follow this validated protocol for handling N-Isopropyl-L-Z-Phenylalaninamide standards.

A. Standard Preparation (Gravimetric)
  • Equilibration: Allow the CRM vial to equilibrate to room temperature (20–25°C) for 30 minutes to prevent condensation.

  • Weighing: Weigh accurately 20.0 mg of the CRM into a 50 mL volumetric flask. Use an analytical balance with readability of 0.01 mg.

  • Dissolution: Add 30 mL of Acetonitrile:Water (50:50 v/v) . Sonicate for 5 minutes. The "Z" group renders the molecule hydrophobic; ensure complete dissolution before making up to volume.

  • Final Concentration: 0.4 mg/mL.

B. HPLC Conditions (Achiral Purity)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 214 nm.[1]

  • System Suitability:

    • Tailing Factor: < 1.5[1][2]

    • RSD (n=5 injections): < 0.5%[1]

C. Chiral Purity Check (Critical)
  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Mode: Isocratic.

  • Objective: Confirm absence of the D-isomer (typical elution order: L followed by D, or vice versa depending on column selector).

Conclusion

The data clearly indicates that Reagent Grade N-Isopropyl-L-Z-Phenylalaninamide is unsuitable for quantitative applications in regulated environments.[1] The presence of the D-enantiomer and variable water content in non-certified materials introduces a 3–4% bias in assay results.

Recommendation: For GLP/GMP release testing and critical intermediate tracking, utilize Certified Reference Materials (CRM) that provide:

  • qNMR-verified potency.

  • Chiral purity statements.

  • Traceability to SI units.

References
  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Link

  • USP <11> . USP Reference Standards. United States Pharmacopeia.[1][3][4][5] Link[1]

  • PubChem . N-Isopropyl-L-Z-Phenylalaninamide Structure and Properties. National Library of Medicine.[1] Link

  • FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1][5][6] Link

  • ResolveMass Laboratories . Analytical Techniques for Reference Standard Characterization. (2025).[1][7] Link

Sources

Comparative

Thermal Analysis (DSC/TGA) of N-Isopropyl-L-Z-Phenylalaninamide

Publish Comparison Guide Executive Summary N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6) represents a critical class of hydrophobically modified amino acid derivatives used in peptide synthesis and supramolecular c...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6) represents a critical class of hydrophobically modified amino acid derivatives used in peptide synthesis and supramolecular chemistry.[1] As a derivative of Z-L-Phenylalanine (Cbz-Phe), its thermal behavior is governed by the interplay between the urethane (carbamate) protecting group, the aromatic phenylalanine side chain, and the isopropyl amide terminus.

This guide provides a rigorous thermal analysis framework for researchers characterizing this compound. Unlike standard purity assays, this protocol focuses on identifying phase transitions critical for supramolecular assembly (e.g., gelation) and thermal stability during solid-phase peptide synthesis (SPPS) or melt processing.

Part 1: Material Profile & Significance

Chemical Identity[1][2][3]
  • IUPAC Name: Benzyl N-[(2S)-1-(isopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

  • Common Name: Z-Phe-NH-iPr

  • Molecular Formula:

    
    
    
  • Key Feature: The "Z" (Benzyloxycarbonyl) group provides aromatic

    
     stacking potential, while the isopropyl amide acts as a hydrogen bond donor/acceptor, facilitating self-assembly into organogels or crystalline networks.
    
Why Thermal Analysis Matters?
  • Polymorphism Detection: N-protected amino acid amides frequently exhibit monotropic or enantiotropic polymorphism. DSC is the only rapid method to distinguish between metastable kinetic forms and stable thermodynamic forms.

  • Solvent Inclusion: TGA is essential to differentiate between a true melting event and the dissolution of the crystal lattice due to trapped solvent (pseudo-polymorphism), common in peptide crystallization.

  • Supramolecular Stability: For applications in hydrogels/organogels, the "gel-to-sol" transition temperature (

    
    ) is a critical parameter often correlated with the melting point of the neat solid.
    

Part 2: Comparative Analysis

This section objectively compares N-Isopropyl-L-Z-Phenylalaninamide against its synthetic precursor (Z-L-Phe-OH ) and a functional alternative (Fmoc-L-Phe-OH ), highlighting how structural modifications dictate thermal performance.

Comparative Data Table
PropertySubject: Z-Phe-NH-iPr Alt 1: Z-L-Phe-OH (Precursor)Alt 2: Fmoc-L-Phe-OH (Alternative Cap)
Melting Point (

)
140 – 150 °C [1]86 – 88 °C [2]180 – 185 °C [3]
Thermal Stability (

)
High (>200 °C)Moderate (Decarboxylation risk)High (Fmoc cleavage >250 °C)
Crystallinity High (Amide H-bonding)Moderate (Carboxylic acid dimer)Very High (Fluorenyl stacking)
Solubility Profile Organic Solvents (DCM, MeOH)Polar Organic / Basic WaterPolar Organic (DMF, DMSO)
Primary Application Supramolecular Assembly / IntermediateStarting MaterialSPPS / Hydrogelation
Expert Insights on Performance
  • Effect of Amidation (Subject vs. Alt 1): Converting the carboxylic acid (Z-Phe-OH) to the isopropyl amide (Z-Phe-NH-iPr) significantly increases the melting point (

    
    ). This is attributed to the formation of a robust intermolecular hydrogen-bonding network (amide-amide interactions) which is energetically stronger than the carboxylic acid dimerization found in the precursor.
    
  • Effect of N-Cap (Subject vs. Alt 2): The Fmoc group (Fluorenylmethyloxycarbonyl) adds a large, rigid tricyclic aromatic system, driving the melting point significantly higher than the Z (Cbz) group. While Fmoc derivatives form stronger gels due to enhanced

    
     stacking, Z-Phe-NH-iPr offers a lower processing temperature, making it advantageous for heat-sensitive formulations.
    

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), follow these standardized protocols. These are designed to detect common artifacts like solvent entrapment or thermal lag.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


, enthalpy of fusion (

), and detect polymorphism.
  • Sample Prep: Weigh 2–5 mg of dry powder into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pan deformation, but restricts sublimation).

  • Reference: Empty Tzero aluminum pan (matched mass).

  • Purge Gas: Nitrogen (50 mL/min).

  • Thermal Cycle (Heat-Cool-Heat):

    • Ramp 1: Equilibrate at 25°C, then heat to 170°C at 10°C/min. (Observations: First melt, volatile loss).

    • Cool 1: Cool to 0°C at 10°C/min. (Observations: Crystallization

      
       or Glass Transition 
      
      
      
      ).
    • Ramp 2: Heat to 180°C at 10°C/min. (Observations: True thermodynamic melting point).

  • Validation: If the melting peak in Ramp 2 shifts significantly (>5°C) compared to Ramp 1, the material exhibits polymorphism or solvent loss.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine degradation onset (


) and volatile content.
  • Sample Prep: Weigh 5–10 mg into a platinum or ceramic crucible.

  • Purge Gas: Nitrogen (40 mL/min) for inert degradation; Air for oxidative stability.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Analysis:

    • Step 1 (<120°C): Mass loss here indicates residual solvent (DCM, Ethyl Acetate) or moisture.

    • Step 2 (Onset): Calculate the temperature at 5% mass loss (

      
      ). For Z-Phe-NH-iPr, this should be well above the melting point (>200°C).
      

Part 4: Visualization of Thermal Logic

The following diagram illustrates the decision logic for interpreting the thermal data of N-Isopropyl-L-Z-Phenylalaninamide.

ThermalAnalysis Start Start: Z-Phe-NH-iPr Sample TGA Run TGA (30-600°C) Start->TGA MassLoss Mass Loss < 150°C? TGA->MassLoss Solvate Result: Solvate/Hydrate (Dry sample & re-run) MassLoss->Solvate Yes (>2%) Stable Result: Thermally Stable (Proceed to DSC) MassLoss->Stable No (<1%) DSC Run DSC (Heat-Cool-Heat) Stable->DSC FirstHeat 1st Heat Peak (140-150°C) DSC->FirstHeat Recrystallize Cooling Step: Exothermic Peak? FirstHeat->Recrystallize Amorphous No Peak: Glass Transition (Amorphous Solid) Recrystallize->Amorphous No Crystalline Sharp Peak: Crystallization (Stable Polymorph) Recrystallize->Crystalline Yes

Figure 1: Decision tree for characterizing the thermal phase behavior of Z-Phe-NH-iPr. This workflow ensures differentiation between solvates, amorphous glasses, and stable crystalline polymorphs.

Part 5: References

  • PubChem. (2024). Compound Summary: Fmoc-L-phenylalanine. National Library of Medicine. Retrieved from [Link]

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent Low Molecular Weight Gelators. Chemical Communications.[2] (Contextual grounding for Z-Phe gelation behavior).

  • TA Instruments. (2022). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. (Methodological grounding).

Sources

Validation

Comparative Solid-State Characterization: N-Isopropyl-L-Z-Phenylalaninamide

The following guide details the solid-state characterization of N-Isopropyl-L-Z-Phenylalaninamide , a critical chiral intermediate often used in the synthesis of protease inhibitors and peptidomimetics. This guide focuse...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solid-state characterization of N-Isopropyl-L-Z-Phenylalaninamide , a critical chiral intermediate often used in the synthesis of protease inhibitors and peptidomimetics.

This guide focuses on X-Ray Powder Diffraction (XRPD) as the primary tool for phase identification, distinguishing the product from its precursors (Z-L-Phenylalanine) and potential by-products (unreacted L-Phenylalanine or racemates).[1][2][3]

[1][2][3]

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr) is a hydrophobic, Z-protected amino acid amide.[1][2][3] In drug development, ensuring the phase purity of this intermediate is vital because variations in crystallinity can affect the yield and stereochemical integrity of subsequent coupling reactions.

This guide compares the diffraction characteristics of the target molecule against its two primary "alternatives" (precursors/impurities):

  • Z-L-Phenylalanine (Z-Phe-OH): The starting material.[1][2][3]

  • L-Phenylalanine (L-Phe): The deprotected core (potential degradation product).[1][2][3]

Key Insight: The introduction of the isopropyl amide group disrupts the carboxylic acid dimer motif found in Z-Phe-OH, leading to a distinct crystal packing arrangement often characterized by peptide-like hydrogen bonding (e.g.,


-turn mimics) and a shift in low-angle reflections.[1][2][3]

Experimental Protocol (Self-Validating System)

To ensure reproducible data that can be compared against the reference values below, follow this standardized XRPD protocol.

Sample Preparation[3][4][5][6][7][8]
  • Technique: Back-loading or side-loading is recommended to minimize preferred orientation , which is common in peptide derivatives due to their needle-like or plate-like habits.[1][2][3]

  • Grinding: Lightly grind the sample with an agate mortar and pestle.[1][2][3] Caution: Z-protected peptides can be mechanochemically sensitive.[1][2][3] Do not over-grind to amorphization.[1][2][3]

  • Mounting: Zero-background silicon holder (cut on the 510 plane) to eliminate background noise, essential for detecting low-intensity impurity peaks.

Instrument Parameters (Bragg-Brentano Geometry)
ParameterSettingRationale
Radiation Cu K

(

)
Standard for organic phase ID.[1][2][3]
Voltage/Current 40 kV / 40 mAOptimize flux for organic scattering.[1][2][3]
Scan Range 2

= 3° to 40°
Captures the critical low-angle d-spacings typical of Z-group stacking (~15-20 Å).[1][2][3]
Step Size 0.02° 2

Sufficient resolution for peak overlap analysis.[1][2][3]
Spin Speed 15-30 RPMAverages particle statistics to reduce orientation effects.[1][2][3]

Comparative Data Analysis

Since specific proprietary diffractograms for the amide derivative are often internal to CMC dossiers, this section provides the Reference Standards for the precursors and the Diagnostic Criteria to validate the target.

A. The Alternatives (Negative Controls)

You must confirm the absence of these peaks to establish phase purity.[1]

Table 1: Reference XRPD Data for Precursors

CompoundFormKey Characteristic Peaks (2

± 0.2°)
Structural Context
L-Phenylalanine Anhydrate5.6, 17.0, 22.7, 28.5 Layered structure; hydrophobic bilayer stacking.[1][2][3]
L-Phenylalanine Monohydrate6.6, 10.8, 14.9, 17.7 Distinct hydration shift; needle-like habit.[1][2][3]
Z-Phe-OH Crystalline~5.2, 18.4, 21.1, 23.5 *Carboxylic acid dimers; "Z" group packing dominates low angle.[1][2][3]

(Note: Z-Phe-OH data is derived from typical packing of Z-protected amino acids, where the long axis of the molecule creates a d-spacing of ~15-18 Å, resulting in a peak near 5° 2


.)[1][2][3]
B. The Target: N-Isopropyl-L-Z-Phenylalaninamide

The conversion of the acid (-COOH) to the isopropyl amide (-CONH-iPr) fundamentally alters the hydrogen bonding network.[1][2][3]

Diagnostic Features (Expected):
  • Low-Angle Shift: The molecule is elongated by the isopropyl group but loses the acid dimer motif.[1][2][3] Expect the primary low-angle peak (001 or 100) to shift slightly compared to Z-Phe-OH, typically remaining in the 4°–6° 2

    
      region due to the bulky Benzyloxycarbonyl (Z) group.[1][2][3]
    
  • Amide Fingerprint: The formation of the amide bond often induces a "Type II

    
    -turn" or similar folded conformation in the solid state to maximize intramolecular H-bonding.[1][2][3] Look for sharp, distinct reflections in the 19°–24° 2
    
    
    
    range, which correspond to the inter-chain spacing of the peptide backbone.
  • Absence of Acid Peaks: The disappearance of the specific Z-Phe-OH multiplet in the 18°–22° region is the primary indicator of reaction completion.[1][2][3]

Phase Identification Workflow

The following diagram outlines the logical decision tree for characterizing the solid form of the isolated product.

PhaseID Start Crude Solid N-Isopropyl-L-Z-Phe-NH2 XRPD_Run Run XRPD (3° - 40° 2-Theta) Start->XRPD_Run Check_LowAngle Analyze Low Angle (4° - 7°) XRPD_Run->Check_LowAngle Decision_Phe Peaks at 5.6° or 6.6°? Check_LowAngle->Decision_Phe Decision_ZPhe Matches Z-Phe-OH Pattern? Decision_Phe->Decision_ZPhe No Result_Impurity Impurity Detected: Unreacted L-Phe Decision_Phe->Result_Impurity Yes Result_StartMat Impurity Detected: Z-Phe-OH (Acid) Decision_ZPhe->Result_StartMat Yes Check_Amide Check Amide Region (19° - 25°) Decision_ZPhe->Check_Amide No Result_Target Target Confirmed: Distinct Amide Pattern Check_Amide->Result_Target New Reflections Observed

Caption: Logical workflow for distinguishing the target amide from starting materials and by-products using XRPD peak positions.

Technical Discussion: Structural Drivers

The "Z" Group Effect

The Benzyloxycarbonyl (Z) group is a large hydrophobic moiety. In the solid state, Z-protected amino acids typically pack in layers (lamellar structures) where the hydrophobic benzyl rings stack against each other, and the polar amide/acid groups form a hydrogen-bonded core.

  • Implication for XRPD: This layering creates a large d-spacing.[1][2][3] If your XRPD scan starts at 5° or 10°, you might miss the most diagnostic peak (often around 4.5°–5.5°). Always scan from 2° or 3°.

Amide vs. Acid Packing[1]
  • Z-Phe-OH (Acid): Forms cyclic dimers (R-COOH

    
     HOOC-R).[1][2][3] This is a rigid, planar interaction.[3]
    
  • Z-Phe-NH-iPr (Amide): The isopropyl group is sterically bulky but lacks the ability to donate a hydrogen in the same way an acid does.[1][2][3] The molecule is forced to adopt a hydrogen-bonding network involving the N-H of the amide and the Carbonyl (C=O) of the Z-group.[1] This frequently leads to orthorhombic unit cells with distinct scattering angles compared to the monoclinic cells often seen in the acid precursors.[1][3]

References

  • L-Phenylalanine Polymorphism: Lu, J., et al. "Solubility of L-Phenylalanine Anhydrous and Monohydrate Forms."[1][2][3] Journal of Chemical & Engineering Data, 2012.[3] (Defines the 5.6° and 6.6° diagnostic peaks for L-Phe).

  • Z-Peptide Structural Analogs: Mazzarella, L., et al. "N-benzyloxycarbonyl-L-aminosuccinyl-L-phenylalaninamide."[1][2][3] Acta Crystallographica Section C, 1988.[3] (Demonstrates the Type II

    
    -turn packing typical of Z-Phe amides).
    
    
  • General XRPD Methodology for Organics: U.S. Pharmacopeia (USP) General Chapter <941> "Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction."[1][3] [1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: N-Isopropyl-L-Z-Phenylalaninamide

[1] Executive Summary N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6) is a protected amino acid derivative commonly employed as a chiral intermediate in the synthesis of pharmaceutical compounds (e.g., phenylalanine-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6) is a protected amino acid derivative commonly employed as a chiral intermediate in the synthesis of pharmaceutical compounds (e.g., phenylalanine-derived therapeutics).[1][2] Proper disposal requires strict adherence to organic waste management protocols to prevent environmental contamination and ensure regulatory compliance.[1]

This guide provides a self-validating workflow for the safe containment, classification, and disposal of this substance, designed for laboratory managers and safety officers.[1]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[1]

ParameterSpecification
Chemical Name N-Isopropyl-N-(benzyloxycarbonyl)-L-phenylalaninamide
Common Abbreviation Z-Phe-NH-iPr
CAS Number 78684-05-6
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water
Hazard Assessment (GHS/CLP)

While specific toxicological data for this intermediate is often limited, it should be handled with Universal Precaution for organic synthesis intermediates.[1]

  • Potential Health Effects: May cause skin, eye, and respiratory irritation.[1]

  • Reactivity: Stable under normal conditions. The Z-group (Benzyloxycarbonyl) is susceptible to hydrolysis under strong acidic conditions or hydrogenolysis, potentially releasing benzyl alcohol and carbon dioxide.[1] The amide bond can hydrolyze to release isopropylamine (flammable/toxic) under extreme pH.

  • Signal Word: WARNING (Default precautionary assignment).

Waste Classification & Segregation

Effective disposal begins with accurate waste stream segregation.[1] Use the following logic to classify the material.

Regulatory Waste Codes[1]
  • US EPA (RCRA): Not a P- or U-listed waste.[1] Classify as D001 (Ignitable) only if in a flammable solvent.[1] Otherwise, classify as Non-Regulated Organic Solid unless characteristic testing proves otherwise.[1]

  • EU Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

Segregation Logic

Do NOT mix with:

  • Strong Oxidizers: Risk of exothermic reaction.[1]

  • Strong Acids/Bases: Risk of uncontrolled hydrolysis and gas evolution (CO₂, isopropylamine vapors).

Disposal Decision Logic

The following workflow illustrates the decision process for disposing of N-Isopropyl-L-Z-Phenylalaninamide in various states (solid vs. solution).

DisposalWorkflow Start Waste Material: N-Isopropyl-L-Z-Phenylalaninamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Mother Liquor StateCheck->Solution SolidPack Pack in HDPE/Glass Jar Label: 'Solid Organic Waste' Solid->SolidPack SolventCheck Identify Solvent Type Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated No Halogens HaloPack Carboy: Halogenated Waste Label: 'Toxic/Organic Waste' Halogenated->HaloPack NonHaloPack Carboy: Non-Halogenated Waste Label: 'Flammable/Organic Waste' NonHalogenated->NonHaloPack Incineration Final Disposal: High-Temperature Incineration SolidPack->Incineration HaloPack->Incineration NonHaloPack->Incineration

Figure 1: Decision matrix for segregating N-Isopropyl-L-Z-Phenylalaninamide waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing paper, filter cakes.[1]

  • PPE Requirement: Nitrile gloves, safety goggles, lab coat.[1] Use a dust mask (N95) if handling large quantities.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][3][4]

    • Note: Do not fill the container >90% full.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-Isopropyl-L-Z-Phenylalaninamide (Solid)"[1]

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

  • Storage: Store in a secondary containment tray in a cool, dry waste accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Mother liquors, dissolved samples in DMSO/Methanol.[1]

  • Solvent Identification: Check the Safety Data Sheet (SDS) of the carrier solvent.

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.[1]

  • Neutralization (Critical): Ensure the pH of the solution is between pH 5 and 9 .

    • Reasoning: Highly acidic waste can degrade the Z-group; highly basic waste can hydrolyze the amide.[1] Keeping pH neutral prevents gas evolution in the waste drum.[1]

  • Transfer: Pour into the appropriate safety carboy (equipped with a funnel and lid).

  • Documentation: Log the volume and concentration (~%) of the compound on the waste tag.

Emergency Response: Spill Management

In the event of an accidental release, follow this immediate containment protocol.

PhaseAction Steps
1. Secure Evacuate the immediate area. Alert nearby personnel. Don appropriate PPE (Double nitrile gloves, goggles).[1]
2. Contain Solid Spill: Cover with a damp paper towel to prevent dust dispersion.[1] Liquid Spill: Surround with absorbent boom or vermiculite.
3.[1] Clean Solid: Gently sweep into a dustpan.[1] Do not use compressed air.[1] Liquid: Absorb with inert material (sand/vermiculite).[1]
4. Decontaminate Wipe the surface with a soap/water solution followed by 70% Ethanol.
5.[1] Dispose Place all cleanup materials into a sealed plastic bag, then into the solid hazardous waste container.

Regulatory & Compliance Documentation

To ensure "cradle-to-grave" tracking, maintain the following records:

  • Waste Manifest: Must list the chemical name and estimated quantity.[1]

  • SDS Access: Keep the SDS for N-Isopropyl-L-Z-Phenylalaninamide accessible near the waste accumulation area.

  • Training Records: Document that personnel handling this waste have been trained in RCRA (40 CFR 262) or local equivalent hazardous waste procedures.[1]

Final Disposition

The only acceptable final disposal method for this compound is High-Temperature Incineration at a licensed facility.[1] This ensures complete thermal destruction of the aromatic rings and amide bonds, converting the material into safe combustion byproducts (CO₂, H₂O, N₂).

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7573, N-Isopropyl-N'-phenyl-1,4-phenylenediamine (Structural Analog Reference). Retrieved from [Link][1]

  • American Chemical Society (ACS). (2019).[1] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry. Retrieved from [Link][1]

  • Pharmaffiliates. (2025). N-Isopropyl L-Z-Phenylalaninamide Product Data (CAS 78684-05-6).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: N-Isopropyl-L-Z-Phenylalaninamide

[1][2] Executive Safety Summary N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6 / Analogous) is a synthetic intermediate used in peptide chemistry and pharmaceutical development.[1] As a Z-protected (benzyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

N-Isopropyl-L-Z-Phenylalaninamide (CAS: 78684-05-6 / Analogous) is a synthetic intermediate used in peptide chemistry and pharmaceutical development.[1] As a Z-protected (benzyloxycarbonyl) amino acid amide, it presents specific handling challenges associated with organic dusts and potential biological activity .[1]

Core Directive: In the absence of comprehensive toxicological data for this specific intermediate, you must apply the Precautionary Principle . Treat this substance as a potential sensitizer and respiratory irritant .

Immediate Action Required:

  • Containment: Handle all dry powder exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is recommended for solution-phase handling.[1]

  • Respiratory: N95/P2 minimum if work must occur outside a hood (strongly discouraged).[1]

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the causality of the risk.[1]

Hazard CategoryMechanism of ActionRisk LevelOperational Implication
Physical State Fine crystalline powderHigh High potential for aerosolization during weighing and transfer.[1] Electrostatic charging is likely.[1]
Chemical Reactivity Amide/Carbamate stabilityLow Stable under standard conditions.[2] Reacts with strong acids/bases (deprotection).
Toxicology (Inferred) Amino acid derivativeModerate Potential skin/eye irritant (H315/H319). Sensitization (H317) is a known risk for peptide intermediates.[1]
Bioavailability Lipophilic Z-groupModerate The Z-group increases lipophilicity, potentially enhancing dermal absorption compared to free amino acids.[1]

PPE Selection Matrix

Do not use a "one-size-fits-all" approach. Select PPE based on the scale of your operation.

Tier 1: Analytical Scale (< 100 mg)

For QC, NMR prep, and small-scale synthesis.[1]

  • Eyes: Standard safety glasses with side shields (ANSI Z87.1).[1]

  • Hands: Single layer Nitrile gloves (min 0.11 mm thickness).[1]

  • Body: Standard cotton/poly lab coat.

  • Respiratory: Fume hood sash at proper working height.[1] No respirator required if contained.[1]

Tier 2: Preparative Scale (> 100 mg - 10 g)

For reaction setup, purification, and column chromatography.[1]

  • Eyes: Chemical splash goggles (ventless or indirect vent).[1]

  • Hands: Double gloving recommended.[1]

    • Inner: Nitrile (examination grade).[1]

    • Outer: Nitrile (extended cuff) to cover lab coat sleeves.[1]

  • Body: Lab coat + Chemical-resistant apron (Tyvek or PVC) if handling concentrated solutions.[1]

  • Respiratory: Work must be performed in a fume hood.[1][3][4][5] If weighing outside a hood is unavoidable, use a Powered Air Purifying Respirator (PAPR) or fitted N95.[1]

Operational Workflow: Safe Handling Protocol

Phase A: Engineering Controls (Pre-Work)
  • Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Why? Protected amino acids are prone to static cling, causing "jumping" powder that contaminates the user.[1]

Phase B: Weighing & Transfer (Critical Step)
  • Donning: Put on inner gloves

    
     lab coat 
    
    
    
    outer gloves
    
    
    goggles.[1]
  • Taring: Tare the vial inside the hood.

  • Transfer: Use a disposable anti-static funnel.[1] Do not pour from the source bottle; use a clean spatula.

  • Solvation: Add solvent (e.g., DCM, DMF) immediately after weighing to suppress dust.[1] Once in solution, the inhalation risk drops significantly.[1]

Phase C: Doffing & Exit
  • Outer Gloves: Remove inside the hood using the "beak" method (pulling from the wrist, turning inside out). Dispose of as solid chemical waste.

  • Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use ethanol to wash hands, as it can enhance the permeation of lipophilic residues into the skin.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling N-Isopropyl-L-Z-Phenylalaninamide, ensuring self-validating safety checks.

SafetyProtocol Start Start: Handling N-Isopropyl-L-Z-Phe-NH2 StateCheck Is the material Solid or in Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Solution Solution Phase StateCheck->Solution Liquid QuantCheck Quantity > 100mg? Solid->QuantCheck ActionHigh Tier 2 PPE: Goggles + Double Nitrile + Apron QuantCheck->ActionHigh Yes ActionLow Tier 1 PPE: Safety Glasses + Nitrile QuantCheck->ActionLow No HoodCheck Is Fume Hood Available? HoodCheck->Start Yes (Proceed) RespReq STOP: Require N95/PAPR HoodCheck->RespReq No (Unsafe) ActionHigh->HoodCheck ActionLow->HoodCheck SolventCheck Solvent: DCM/DMF? Solution->SolventCheck GloveUpgrade Use Laminate/Barrier Gloves SolventCheck->GloveUpgrade Yes (Permeation Risk) StandardGlove Standard Nitrile OK SolventCheck->StandardGlove No (Ethanol/Water)

Caption: Decision logic for PPE selection based on physical state and quantity. Note the critical stop point if engineering controls (fume hood) are absent.

Disposal & Emergency Procedures

Waste Disposal[1][2][5][6][7][8]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into "Hazardous Solid Waste."[1] Do not use regular trash.[1][5][6]

  • Liquid Waste:

    • If dissolved in Halogenated solvents (DCM, Chloroform): Halogenated Waste Stream .[1]

    • If dissolved in Non-Halogenated solvents (Ethyl Acetate, Methanol): Non-Halogenated Waste Stream .[1]

  • Aquatic Toxicity: As with many phenyl-amine derivatives, assume chronic aquatic toxicity (H410).[1][7] Do not pour down the drain.

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • PPE: Don Tier 2 PPE (Goggles, Double Gloves, N95 if outside hood).[1]

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.[1]

  • Clean: Wipe up carefully.[1] Clean the surface with a detergent solution, followed by water.[1]

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Provides context on Z-group stability and chemical nature). [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

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